5-(3,4-Dimethoxyphenyl)pentanoic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46662. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(3,4-dimethoxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-16-11-8-7-10(9-12(11)17-2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVDEYCOOAOYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286613 | |
| Record name | 5-(3,4-dimethoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-15-9 | |
| Record name | NSC46662 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3,4-dimethoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3,4-DIMETHOXYPHENYL)PENTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3,4-Dimethoxyphenyl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3,4-Dimethoxyphenyl)pentanoic acid is an arylalkanoic acid, a class of compounds that holds significant interest in medicinal chemistry and drug discovery. Arylalkanoic acids are recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsive properties. The structural motif of a substituted aromatic ring linked to a carboxylic acid via a flexible alkyl chain is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The dimethoxy substitution pattern on the phenyl ring, as seen in this molecule, is a common feature in various biologically active natural products and synthetic compounds, often influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of a robust synthetic route to this compound and details its thorough characterization using modern analytical techniques.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. This strategy involves an initial Friedel-Crafts acylation to construct the carbon skeleton, followed by a reduction of the resulting ketone to the desired alkane. This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the individual steps.
The overall synthetic pathway is depicted below:
Caption: Overall synthetic workflow for this compound.
Step 1: Friedel-Crafts Acylation of Veratrole with Glutaric Anhydride
The initial step involves the electrophilic aromatic substitution of veratrole (1,2-dimethoxybenzene) with glutaric anhydride. This reaction is a classic Friedel-Crafts acylation, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of an acylium ion from glutaric anhydride, which then attacks the electron-rich veratrole ring to form the intermediate keto-acid, 5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid.
Reaction Mechanism:
Caption: Simplified mechanism of the Friedel-Crafts acylation step.
Experimental Protocol: Synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxopentanoic acid
-
Reaction Setup: To a stirred mixture of o-propylanisole (60 g), glutaric anhydride (50.5 g), tetrachloroethane (880 ml), and nitrobenzene (200 ml), slowly add aluminum chloride (112 g) over one hour, maintaining the temperature between 3-4°C.[1]
-
Reaction Execution: Stir the mixture for two days at room temperature.[1]
-
Work-up and Isolation: Pour the reaction mixture into dilute hydrochloric acid. The organic phase is then subjected to steam distillation.[1]
-
Extraction: Extract the residue with ether. The ethereal extract is then washed with a sodium bicarbonate solution.[1]
-
Purification: Acidify the bicarbonate solution and crystallize the resulting precipitate from ethyl acetate-light petroleum (bp 60-80°C) to yield 5-oxo-5-(4-methoxy-3-propylphenyl)pentanoic acid (70 g).[1] Note: This protocol is for a similar compound and should be adapted for veratrole.
Step 2: Reduction of the Carbonyl Group
The second step involves the reduction of the ketone functionality in 5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid to a methylene group, yielding the final product. Two common and effective methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.
-
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl).[2][3][4] It is particularly effective for reducing aryl-alkyl ketones.[2] The reaction is carried out under strongly acidic conditions.
-
Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[5][6][7] This method is performed under basic conditions and is suitable for substrates that are sensitive to acid.[3]
Choice of Reduction Method: The choice between the Clemmensen and Wolff-Kishner reduction depends on the overall stability of the substrate. Since the target molecule contains a carboxylic acid and ether functionalities that are generally stable under both acidic and basic conditions, either method can be employed. The Clemmensen reduction is often favored for its operational simplicity.
Experimental Protocol: Clemmensen Reduction of 5-(3,4-Dimethoxyphenyl)-5-oxopentanoic acid
-
Preparation of Zinc Amalgam: Prepare zinc amalgam by mixing zinc dust with a solution of mercuric chloride.
-
Reaction Setup: Reflux the keto-acid with zinc amalgam, toluene, and concentrated hydrochloric acid for two days.[1]
-
Work-up and Extraction: After cooling, separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ether). Combine the organic extracts.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system, such as cyclohexane, to yield this compound.[1]
Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification) of 5-(3,4-Dimethoxyphenyl)-5-oxopentanoic acid
-
Reaction Setup: To a solution of the keto-acid in diethylene glycol, add hydrazine hydrate and potassium hydroxide.[5]
-
Reaction Execution: Heat the mixture to reflux, allowing for the in-situ formation of the hydrazone and subsequent reduction. The temperature is typically raised to around 190-200°C to drive the reaction to completion.[5][6]
-
Work-up and Isolation: After cooling, pour the reaction mixture into a mixture of ice and aqueous HCl.[5]
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo. The crude product can be further purified by column chromatography or crystallization.[5]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:
Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₄ | [8] |
| Molecular Weight | 238.28 g/mol | [8] |
| Melting Point | 75-77 °C |
Spectroscopic Data:
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | broad singlet | 1H | -COOH |
| 6.7-6.8 | multiplet | 3H | Ar-H |
| 3.85 | singlet | 6H | 2 x -OCH₃ |
| 2.55 | triplet | 2H | -CH₂-Ar |
| 2.30 | triplet | 2H | -CH₂-COOH |
| 1.6-1.7 | multiplet | 4H | -CH₂-CH₂- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The predicted chemical shifts are:
| Chemical Shift (δ) ppm | Assignment |
| ~179 | -COOH |
| ~149 | Ar-C-O |
| ~147 | Ar-C-O |
| ~134 | Ar-C |
| ~120 | Ar-CH |
| ~112 | Ar-CH |
| ~111 | Ar-CH |
| ~56 | -OCH₃ |
| ~35 | -CH₂-Ar |
| ~34 | -CH₂-COOH |
| ~31 | -CH₂- |
| ~25 | -CH₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks include:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 2930-2850 | Medium | C-H stretch (alkane) |
| 1700-1725 | Strong | C=O stretch (carboxylic acid) |
| 1590, 1515 | Medium | C=C stretch (aromatic) |
| 1260, 1030 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]+ would be at m/z = 238.
Conclusion
This technical guide outlines a reliable and well-established synthetic route for the preparation of this compound. The two-step approach, involving a Friedel-Crafts acylation followed by a reduction, offers a versatile and efficient method for obtaining this valuable compound. The detailed characterization data provides a benchmark for researchers to confirm the successful synthesis and purity of the final product. The availability of this compound will facilitate further research into its potential biological activities and applications in drug discovery and development.
References
- Angew. Chem. Int. Ed. 2021, 60, 14967.
- SpectraBase Compound ID: EeiJIzFspP. This compound tbdms. John Wiley & Sons, Inc.
- the clemmensen reduction.
- Wolff-Kishner Reduction. J&K Scientific LLC.
- CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl.
- Wolff–Kishner reduction. L.S.College, Muzaffarpur.
- Clemmensen reduction. Wikipedia.
- Clemmensen Reduction reaction. BYJU'S.
- Synthesis of this compound. PrepChem.com.
- Clemmensen Reduction. Organic Chemistry Portal.
- A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova.
- IR Chart.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
- IR Spectrum | Table of IR Spectroscopy Values. ChemTalk.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Wolff–Kishner reduction. Wikipedia.
- Interpreting Infrared Spectra. Specac Ltd.
- Table of Characteristic IR Absorptions.
- Synthesis of 5-oxo-5-(4-methoxy-3-propylphenyl)pentanoic acid. PrepChem.com.
- This compound. ChemicalBook.
- Typical IR Absorption Frequencies For Common Functional Groups.
- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
- AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Organic Syntheses Procedure.
- Synthesis and detailed characterization of a newly synthesized chalcone, 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one. OUCI.
- 13C NMR Chemical Shift.
- NMR Chemical Shifts of Common Labor
- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Barabanov.
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI.
- Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone.
- A Practical Synthesis of 3,4-Dimethoxy- o -toluic Acid.
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
Sources
- 1. prepchem.com [prepchem.com]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. organicchemistrydata.org [organicchemistrydata.org]
An In-Depth Technical Guide to the Chemical Properties of 5-(3,4-Dimethoxyphenyl)pentanoic acid
Introduction
5-(3,4-Dimethoxyphenyl)pentanoic acid is a carboxylic acid derivative featuring a veratrole (1,2-dimethoxybenzene) moiety connected to a five-carbon aliphatic chain. This unique structure, combining a lipophilic, electron-rich aromatic ring with a flexible hydrocarbon linker and a polar carboxylic acid head, makes it a valuable intermediate in organic synthesis and a significant building block in medicinal chemistry. The 3,4-dimethoxyphenyl group, a bioisostere of the catechol moiety, is a common feature in numerous biologically active compounds, offering metabolic stability while retaining key electronic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, safety protocols, and applications, tailored for researchers and professionals in drug development.
Section 1: Compound Identification and Core Physicochemical Properties
Accurate identification and understanding of fundamental properties are critical for the successful application of any chemical compound in a research setting.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1145-15-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₈O₄ | [1][2][3][5] |
| Molecular Weight | 238.28 g/mol | [1][2][5] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzenepentanoic acid, 3,4-dimethoxy- | [2][6] |
| Melting Point | 75-77 °C | [2] |
| Boiling Point | 394.9 ± 32.0 °C (Predicted) | [2] |
| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.74 ± 0.10 (Predicted) |[2] |
Section 2: Synthesis and Purification
The synthesis of this compound can be achieved through various routes. A robust and well-documented method involves a Knoevenagel-Doebner condensation followed by catalytic hydrogenation, which efficiently constructs the carbon skeleton and reduces the intermediate unsaturation.[5]
Synthetic Workflow Diagram
Caption: Two-stage synthesis of this compound.
Detailed Experimental Protocol
Expertise & Experience: This two-step protocol is advantageous as it utilizes common and relatively inexpensive starting materials. The Knoevenagel-Doebner condensation is a classic C-C bond-forming reaction, and the choice of piperidine in pyridine provides the basic catalysis needed to deprotonate malonic acid and facilitate the condensation. The subsequent catalytic hydrogenation is a clean and high-yielding method for reducing both the carbon-carbon double bond and preventing over-reduction of the carboxylic acid, which would occur with stronger reducing agents like LiAlH₄.
Part 1: (E)-5-(3,4-dimethoxyphenyl)pent-2-enoic acid Synthesis
-
To a solution of 3-(3,4-dimethoxyphenyl)propanal (1.0 eq) and malonic acid (1.2 eq) in pyridine (approx. 0.5 M), add piperidine (0.1 eq) as a catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the crude solid, wash thoroughly with cold water, and dry under vacuum.
Part 2: this compound Synthesis
-
Dissolve the crude enoic acid from Part 1 in ethyl acetate.
-
Transfer the solution to a hydrogenation vessel and add 10% Palladium on activated carbon (approx. 5 mol %).
-
Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or Parr shaker at ~50 psi).[5]
-
Stir the reaction vigorously at room temperature (20°C) until hydrogen uptake ceases.[5]
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Trustworthiness: Purify the final product by recrystallization (e.g., from a toluene-petroleum ether mixture) to obtain this compound as a crystalline solid.[7] Characterize by NMR, IR, and melting point to confirm identity and purity.
Section 3: Spectroscopic and Analytical Characterization
Structural elucidation relies on a combination of spectroscopic techniques. While public spectral data is limited, the expected signatures can be reliably predicted based on the molecular structure.
Molecular Structure with Key Environments
Caption: Recommended workflow for safely handling the compound.
Section 6: Applications in Research and Drug Development
The structural motifs within this compound make it a highly relevant molecule for drug discovery.
-
Synthetic Intermediate: It serves as a precursor for more complex molecules. The carboxylic acid provides a handle for conjugation to other pharmacophores, linkers, or solubilizing groups. [8]* Pharmacophore Mimicry: The 3,4-dimethoxyphenyl group is a metabolically stabilized mimic of a catechol ring. Catechols are prone to oxidation in vivo, whereas the methyl ethers are more robust. This moiety is found in compounds designed to interact with targets that recognize catecholamines.
-
Fragment-Based Drug Design: The molecule itself can be considered a fragment composed of a lipophilic aromatic head, a flexible linker, and a hydrogen-bond donating/accepting tail. This architecture is common in ligands for a wide range of biological targets.
-
Precedent in Bioactive Molecules: While this specific molecule's activity is not widely reported, structurally related compounds have shown significant biological effects. For instance, novel triazole derivatives containing a 1-(3,4-dimethoxyphenyl) group have been synthesized and demonstrated potent cytotoxic activity against human cancer cell lines by acting as tubulin polymerization inhibitors. [9]This highlights the potential of the 3,4-dimethoxyphenyl scaffold in the design of anti-cancer agents.
References
-
Synthesis of this compound. PrepChem.com. [Link]
-
chemical label this compound. Fisher Scientific. [Link]
-
This compound tbdms - Optional[13C NMR]. Chemical Shifts. [Link]
-
5-(3,4-Dihydroxyphenyl)pentanoic acid | C11H14O4. PubChem. [Link]
-
5,5-dimethoxypentanoic acid. ChemSynthesis. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8. YouTube. [Link]
-
Spectroscopy worked example combining IR, MS and NMR. YouTube. [Link]
-
Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed. [Link]
-
homoveratric acid. Organic Syntheses Procedure. [Link]
Sources
- 1. This compound | 1145-15-9 [chemicalbook.com]
- 2. 1145-15-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemical-label.com [chemical-label.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(3,4-Dimethoxyphenyl)pentanoic Acid: Synthesis, Characterization, and Application
This guide provides a comprehensive technical overview of 5-(3,4-dimethoxyphenyl)pentanoic acid, a valuable intermediate in synthetic organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical identifiers, robust synthetic methodologies, analytical characterization, and its strategic application as a molecular building block.
Core Identification and Physicochemical Properties
This compound is a carboxylic acid derivative of veratrole (1,2-dimethoxybenzene), featuring a five-carbon aliphatic chain. This structure serves as a key synthon, particularly for constructing molecules with the 3,4-dimethoxyphenyl moiety, a common pharmacophore in various biologically active compounds.
Key Identifiers and Properties
A summary of the essential identifiers and physicochemical properties for this compound is presented below. These data are critical for laboratory handling, reaction setup, and analytical identification.
| Identifier/Property | Value | Source(s) |
| CAS Number | 1145-15-9 | [1] |
| Molecular Formula | C₁₃H₁₈O₄ | [1] |
| Molecular Weight | 238.28 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 3,4-Dimethoxybenzenepentanoic acid | |
| Physical Form | Solid | |
| Melting Point | 75-77 °C | |
| Boiling Point | 394.9 ± 32.0 °C (Predicted) | |
| Density | 1.111 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.74 ± 0.10 (Predicted) | |
| XLogP3 (Predicted) | 2.1 | [2] |
Synthetic Methodologies: Pathways to the Core Structure
The synthesis of this compound can be approached via several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications. Two prevalent and effective methods are detailed below: the Clemmensen reduction of a keto-acid precursor and a Knoevenagel-Doebner condensation followed by hydrogenation.
Method 1: Clemmensen Reduction of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric Acid
This classical method is highly effective for the deoxygenation of aryl ketones that are stable under strongly acidic conditions. The reaction reduces the ketone functionality of the precursor, 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid, to a methylene group, yielding the desired product. The use of zinc amalgam (zinc treated with mercury) is crucial as it provides a reactive metal surface that facilitates the multi-electron transfer required for the reduction.
Caption: Workflow for the Clemmensen Reduction Synthesis.
Detailed Experimental Protocol:
-
Amalgamated Zinc Preparation: In a fume hood, carefully treat 64 g of zinc turnings with a solution of mercuric chloride (HgCl₂) in water. Decant the aqueous solution and wash the resulting zinc amalgam with water to remove residual mercury salts. Causality: This amalgamation activates the zinc surface, which is essential for the reduction to proceed efficiently.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, 37.6 g of 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid, 55 mL of toluene, and 220 mL of concentrated hydrochloric acid.[3]
-
Reduction: Heat the biphasic mixture to reflux with vigorous stirring for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic (toluene) phase from the aqueous phase.
-
Isolation: Evaporate the toluene from the organic phase under reduced pressure (in vacuo) to yield the crude product as a residue.[3]
-
Purification: Crystallize the residue from a mixture of toluene and petroleum ether to afford the pure this compound. A reported yield for this procedure is 11.5 g (32%).[3]
Method 2: Knoevenagel-Doebner Condensation and Subsequent Hydrogenation
This two-step sequence offers a high-yield alternative that avoids the harsh acidic conditions of the Clemmensen reduction. The first step, a Doebner modification of the Knoevenagel condensation, involves the reaction of 3-(3,4-dimethoxyphenyl)propanal with malonic acid using pyridine as a basic solvent and piperidine as a catalyst.[4][5] This is followed by in-situ decarboxylation to form an α,β-unsaturated carboxylic acid. The second step involves the catalytic hydrogenation of both the carbon-carbon double bond and any residual unsaturation, leading to the final saturated pentanoic acid.
Caption: Workflow for the Knoevenagel-Doebner Synthesis.
Detailed Experimental Protocol:
-
Knoevenagel-Doebner Condensation: In a flask equipped for reflux, dissolve 3-(3,4-dimethoxyphenyl)propanal and malonic acid in pyridine. Add a catalytic amount of piperidine.[4] Causality: Pyridine acts as a mild base and solvent, while piperidine is a more effective catalyst for the initial condensation. This combination is characteristic of the Doebner modification, which facilitates the subsequent decarboxylation upon heating.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC until the starting aldehyde is consumed.
-
Hydrogenation: After cooling, the reaction mixture (containing the intermediate unsaturated acid) is transferred to a hydrogenation vessel. Add ethyl acetate as a solvent and 10% palladium on activated carbon (Pd/C) as the catalyst.[4]
-
Reduction: Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) at 20 °C and atmospheric pressure (760 Torr) with vigorous stirring.[4] Causality: Palladium on carbon is a highly efficient and standard catalyst for reducing carbon-carbon double bonds under mild conditions.
-
Workup and Purification: Once the reaction is complete (monitored by TLC or ¹H NMR), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the final product. A 96% overall yield has been reported for this two-step process.[4]
Analytical Characterization Profile
Comprehensive analytical data for this compound is not widely available in public databases. Notably, major chemical suppliers may not provide analytical data for this specific compound, indicating it is often sold for research purposes where the buyer assumes responsibility for identity and purity confirmation.[6]
Based on its chemical structure, the expected spectroscopic features are outlined below. This serves as a predictive guide for researchers synthesizing or handling this compound.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: 3 protons in the 6.7-6.9 ppm range, exhibiting characteristic splitting for a 1,2,4-trisubstituted benzene ring. - Methoxy Protons: Two sharp singlets, each integrating to 3H, around 3.8-3.9 ppm. - Aliphatic Protons: A series of multiplets between 1.5-2.7 ppm corresponding to the five CH₂ groups of the pentanoic acid chain. The protons alpha to the phenyl ring and alpha to the carboxyl group would be the most downfield. - Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the 175-180 ppm range. - Aromatic Carbons: Six signals in the aromatic region (~110-150 ppm), with the two carbons attached to the methoxy groups being the most downfield (~147-149 ppm). - Methoxy Carbons: Two signals around 55-56 ppm. - Aliphatic Carbons: Five signals in the 20-40 ppm range corresponding to the pentanoic acid chain carbons. |
| FTIR (Infrared) | - O-H Stretch (Carboxylic Acid): A very broad absorption from ~2500-3300 cm⁻¹. - C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹). - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region. - C-O Stretch (Ethers): Strong absorptions in the 1020-1250 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 238. - Key Fragmentation: A prominent peak at m/z = 137, corresponding to the stable 3,4-dimethoxybenzyl cation formed by benzylic cleavage. Other fragments would arise from cleavage along the aliphatic chain and loss of water or the carboxyl group. |
Applications in Drug Discovery and Medicinal Chemistry
While direct biological applications of this compound are not extensively documented, its true value lies in its role as a versatile synthetic intermediate. The 3,4-dimethoxyphenyl group is a privileged scaffold found in numerous pharmacologically active molecules. This compound provides a readily available building block containing this key moiety attached to a reactive carboxylic acid handle.
Role as a Precursor for Phosphodiesterase (PDE) Inhibitors
The dimethoxyphenyl ring system is a cornerstone in the design of inhibitors for phosphodiesterases, particularly PDE4 and PDE5, which are crucial enzymes in cellular signaling pathways.[7][8]
-
PDE4 Inhibitors: These are developed for treating inflammatory respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[9] The drug Cilomilast , a selective PDE4 inhibitor, features a structurally related 3-cyclopentyloxy-4-methoxyphenyl group.[10][11] this compound can serve as a starting point for synthesizing analogs where the pentanoic acid chain is further elaborated into more complex cyclic systems to mimic such drugs.
-
PDE5 Inhibitors: Famous for their use in treating erectile dysfunction, drugs like Sildenafil contain a substituted pyrazolopyrimidinone core, which is often attached to a functionalized phenyl ring.[4] The dimethoxyphenyl motif can be used to explore structure-activity relationships in this class of inhibitors.
The carboxylic acid group of the title compound is a key reactive site, allowing for:
-
Amide Coupling: Reaction with various amines to create a library of amides for biological screening.
-
Esterification: Formation of esters which can act as prodrugs or modify pharmacokinetic properties.
-
Further Reductions/Transformations: Conversion of the acid to an alcohol or aldehyde, enabling a different set of subsequent chemical modifications.
Caption: Conceptual workflow illustrating the utility of the title compound.
Conclusion
This compound is a foundational building block in organic synthesis. While it may not possess significant intrinsic biological activity, its structural features—namely the pharmacologically relevant dimethoxyphenyl moiety and the synthetically versatile carboxylic acid handle—make it an indispensable tool for medicinal chemists. The synthetic routes outlined in this guide, particularly the high-yield Knoevenagel-Doebner pathway, provide reliable methods for its preparation. For researchers entering programs targeting enzymes like phosphodiesterases or other systems where the dimethoxyphenyl group is key, this compound represents a strategic and valuable starting point for the exploration of new chemical entities.
References
- This reference is not available.
-
PrepChem.com. Synthesis of this compound. Available at: [Link]
- This reference is not available.
- This reference is not available.
-
Development on the Synthesis of Phosphodieseterase Type 5 (PDE5) Inhibitors. Advanced Materials Research. Available at: [Link]
-
PubChemLite. This compound (C13H18O4). Available at: [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
- An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. PLoS One. 2013;8(1):e54117.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Giembycz MA. Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: cilomilast. Expert Opin Investig Drugs. 2005 May;14(5):621-37.
-
New Drug Approvals. PDE4 Inhibitor, SB-207499, Cilomilast……….REVISTED. Available at: [Link]
Sources
- 1. This compound | 1145-15-9 [chemicalbook.com]
- 2. PubChemLite - this compound (C13H18O4) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: cilomilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
An In-Depth Technical Guide to 5-(3,4-Dimethoxyphenyl)pentanoic Acid: Synthesis, Properties, and Inferred Biological Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3,4-Dimethoxyphenyl Moiety
The 3,4-dimethoxyphenyl structural motif, also known as a veratryl group, is a key pharmacophore found in a multitude of biologically active natural products and synthetic compounds. This moiety is a derivative of veratrole, a compound known for its presence in various plant species. The methoxy groups at the 3 and 4 positions of the phenyl ring are crucial in modulating the electronic and lipophilic properties of the molecule, which in turn influences its pharmacokinetic and pharmacodynamic behavior.[1] Derivatives of veratric acid (3,4-dimethoxybenzoic acid) have demonstrated a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and even blood pressure-lowering effects.[2][3][4] This guide provides a comprehensive overview of 5-(3,4-Dimethoxyphenyl)pentanoic acid, a molecule that combines the significant 3,4-dimethoxyphenyl group with a flexible pentanoic acid chain. While direct research on this specific molecule is limited, this guide will synthesize available information and draw logical inferences from closely related and structurally similar compounds to present a holistic technical profile.
Chemical Identity and Physicochemical Properties
This compound is a carboxylic acid characterized by a 3,4-dimethoxyphenyl group attached to a five-carbon aliphatic chain. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 1145-15-9 | [2] |
| Molecular Formula | C₁₃H₁₈O₄ | [2] |
| Molecular Weight | 238.28 g/mol | [2] |
| Predicted XlogP | 2.1 | [3] |
| Monoisotopic Mass | 238.12051 Da | [3] |
Synthesis and Characterization
While detailed, step-by-step synthetic protocols for this compound are not extensively documented in readily available literature, a general synthetic approach has been described.
Experimental Protocol: A General Synthetic Approach
A plausible synthesis involves the reduction of a suitable precursor. One documented method involves a Clemmensen-type reduction.[1]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Step-by-Step Methodology:
-
A mixture of the starting material (e.g., a keto-acid precursor) is combined with zinc turnings that have been amalgamated by treatment with a solution of mercuric chloride (HgCl₂).[1]
-
Toluene and concentrated hydrochloric acid are added to the mixture.[1]
-
The reaction mixture is refluxed for a specified period, typically around one hour.[1]
-
Upon completion, the toluene phase is separated.
-
The solvent is removed from the organic phase by evaporation under vacuum.[1]
-
The resulting residue is then purified, for instance, by crystallization from a solvent system like toluene-petroleum ether, to yield the final product.[1]
It is important to note that this is a generalized procedure, and specific reaction conditions, such as molar ratios, reaction times, and purification techniques, would require optimization for optimal yield and purity.
Spectroscopic Characterization (Inferred)
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Signals in the range of δ 6.7-6.9 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
-
Methoxy Protons: Two distinct singlets around δ 3.8-3.9 ppm, corresponding to the two -OCH₃ groups.
-
Aliphatic Chain Protons: A series of multiplets between δ 1.5-2.6 ppm, corresponding to the -CH₂- groups of the pentanoic acid chain. The protons alpha to the carboxylic acid and the benzene ring would be the most deshielded.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted):
-
Carboxylic Carbonyl: A signal in the range of δ 175-180 ppm.
-
Aromatic Carbons: Signals between δ 110-150 ppm. The carbons attached to the methoxy groups would be significantly downfield.
-
Methoxy Carbons: Signals around δ 55-56 ppm.
-
Aliphatic Carbons: Signals in the range of δ 20-40 ppm.
Mass Spectrometry (Predicted):
The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 238. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the aliphatic chain.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O Stretch (Ethers): Strong absorptions in the 1250-1000 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Inferred Biological Activities and Therapeutic Potential
While direct biological studies on this compound are scarce in the public domain, the extensive research on related compounds provides a strong foundation for predicting its potential pharmacological profile. The 3,4-dimethoxyphenyl moiety is a recurring feature in molecules with significant biological effects.
Potential as an Anticancer Agent
Numerous compounds incorporating the 3,4-dimethoxyphenyl or the structurally similar 3,4,5-trimethoxyphenyl moiety have demonstrated potent anticancer activities. These activities are often linked to the inhibition of tubulin polymerization, a critical process in cell division.[5] For instance, derivatives of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone have shown significant cytotoxic potency against hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values in the low micromolar range.[5] These compounds were also found to be potent inhibitors of β-tubulin polymerization.[5]
Hypothesized Mechanism of Action in Cancer:
Caption: Hypothesized mechanism of anticancer activity for compounds with a 3,4-dimethoxyphenyl moiety.
Potential Antimicrobial Activity
Veratric acid and its derivatives have been evaluated for their antimicrobial properties against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[3] The presence of the 3,4-dimethoxy substitution appears to be a favorable feature for this activity. Therefore, it is plausible that this compound could exhibit similar antimicrobial effects.
Potential Anti-inflammatory and Antioxidant Properties
The 3,4-dimethoxyphenyl moiety is also associated with anti-inflammatory and antioxidant activities. Veratric acid, for example, has been reported to possess these properties.[4] The antioxidant capacity is often attributed to the ability of the methoxy-substituted phenyl ring to scavenge free radicals. The anti-inflammatory effects may be mediated through various pathways, including the inhibition of pro-inflammatory enzymes and cytokines.
Future Research Directions
The current body of literature suggests that this compound is a compound of interest with a high potential for biological activity. However, to fully elucidate its therapeutic potential, further research is imperative.
-
Detailed Synthesis and Optimization: Development and publication of a detailed, high-yielding, and scalable synthetic route for this compound is a crucial first step.
-
Comprehensive Spectroscopic Analysis: Full characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, 2D NMR, HRMS, IR, and X-ray crystallography) is necessary to confirm its structure and purity unequivocally.
-
In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects. In parallel, its antimicrobial activity against a broad spectrum of pathogens should be assessed. Assays for anti-inflammatory and antioxidant activity would also be highly valuable.
-
Mechanism of Action Studies: Should promising biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action. For anticancer activity, this would include tubulin polymerization assays, cell cycle analysis, and apoptosis assays.
-
In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in animal models to evaluate the compound's efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives of this compound would help in identifying the key structural features required for optimal biological activity and could lead to the development of more potent and selective drug candidates.
Conclusion
This compound is a molecule that, based on its structural components, holds considerable promise as a bioactive compound. The well-documented pharmacological activities of the 3,4-dimethoxyphenyl moiety in a wide range of other molecules strongly suggest that this compound warrants further investigation. While direct experimental data on its synthesis, characterization, and biological activity is currently limited in the public domain, this guide provides a comprehensive framework based on existing knowledge of related compounds. It is hoped that this will stimulate further research into this intriguing molecule and unlock its potential for applications in drug discovery and development.
References
-
PrepChem.com. Synthesis of this compound. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
- Gillard, J. R., & Beaulieu, P. L. (2005). 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester. Organic Syntheses, 82, 134.
- Hamilton, H. W., et al. (1987). Synthesis and biological activity of a new class of 1,4-dihydropyridine calcium channel antagonists. Journal of Medicinal Chemistry, 30(1), 91-96.
- Janowska, S., Khylyuk, D., Bielawska, A., Szymanowska, A., Gornowicz, A., Bielawski, K., Noworól, J., Mandziuk, S., & Wujec, M. (2022). New 1,3,4-thiadiazole derivatives with anticancer activity. Molecules, 27(21), 7297.
- Kumar, A., & Akanksha. (2007). Multicomponent, solvent-free synthesis of β-aryl-β-mercapto ketones using zirconium chloride as a catalyst. Tetrahedron Letters, 48(44), 7857-7860.
- López-Jodra, O., Torres-Rodríguez, J. M., Méndez-Vásquez, R., Ribas-Forcadell, E., Morera-López, Y., Baró-Tomás, T., & Alia-Aponte, C. (2000). In vitro susceptibility of Cryptococcus neoformans isolates to five antifungal drugs using a colorimetric system and the reference microbroth method. Journal of Antimicrobial Chemotherapy, 45(5), 645–649.
- Narasimhan, B., Sharma, D., & Kumar, P. (2009). Hansch analysis of veratric acid derivatives as antimicrobial agents. Medicinal Chemistry Research, 18(7), 548-560.
- Pearl, I. A. (1946). Reactions of Vanillin and its Derived Compounds. I. The Reaction of Vanillin with Silver Oxide. Journal of the American Chemical Society, 68(3), 429–431.
- Peralta-Domínguez, L. A., et al. (2015). A cinnamaldehyde derivative as a colorimetric Ni2+ sensor in aqueous solution.
- Suryanti, V., Wibowo, F. R., Pranoto, H., Isnaeni, I., Sari, M. R. K., & Handayani, S. (2016). Cation Sensing Capabilities of A Nitrophenyl Cinnamaldehyde Derivative. Indonesian Journal of Chemistry, 16(3), 253-259.
- Thompson, W. J., & Appleman, M. M. (1979). Characterization of cyclic nucleotide phosphodiesterases from rat brain. Methods in Enzymology, 58, 228-235.
- Tyka, R., & Haegele, G. (1990). Synthesis of Aminobenzylphosphonous Acids via Direct Amidoalkylation of Hypophosphorous Acid. Synthesis, 1990(2), 147-148.
- Vachálková, A., Novotný, L., Rauko, P., & Abdel-Hamid, M. E. (1999). Kojic Acid — A New Leading Molecule for a Preparation of Compounds with an Antineoplastic Potential. Neoplasma, 46(2), 114-118.
- Wu, J., et al. (2018). Synthesis and biological evaluation of novel piplartine analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 157, 113-124.
- Zhao, Y., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 174, 181-196.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(5), 720-722.
- Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(11), 3183.
- Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045.
- Halpenny, P. R., Horwell, D. C., & Rees, D. C. (1990). Synthesis of Acenaphthene-1-carboxylic Acid Using Lithiated Tris(methylthio)methane.
- Hiran, B. L., Mansoor, S., & Shafi, S. (2011). Kinetics and mechanism of oxidation of substituted benzaldehydes by tetraethylammonium bromochromate in N,N-dimethylformamide. Journal of the Indian Chemical Society, 88(8), 1215-1221.
- Joseph, B., Béhard, A., Lesur, B., & Guillaumet, G. (2003). Convenient Synthetic Routes to 5-Substituted 3-(4-Methoxyphenyl)-4(1H)-quinolones. Synlett, 2003(10), 1542-1544.
- Krishnasamy, V., Fathimajeyanthi, R., & Palanivelu, K. (2007). Kinetics of oxidation of substituted benzaldehydes by pyridinium fluorochromate in N,N-dimethylformamide. Journal of the Serbian Chemical Society, 72(10), 969-976.
- Lima, D. P., et al. (2019). Trypanocidal activity of p-coumaric acid esters. Parasitology research, 118(10), 2953-2960.
- Mansoor, S. S. (2010). Kinetics and mechanism of the oxidation of substituted benzaldehydes by tetraethylammonium bromochromate in N, N-dimethylformamide. E-Journal of Chemistry, 7(S1), S233-S240.
- Medien, H. A. A. (2003). Kinetics and mechanism of the oxidation of substituted benzaldehydes by tetraethylammonium bromochromate in N, N-dimethylformamide.
- Natsugari, H., Kawano, Y., Morimoto, A., & Ochiai, M. (1987). Synthesis of Lactivicin and Its Derivatives.
- Nierenstein, M. (1930). A NEW METHYLATION PROCESS. Journal of the American Chemical Society, 52(3), 1159–1160.
- Saravanakumar, A., & Raja, K. (2011). Veratric acid, a phenolic compound, ameliorates hypercholesterolemia in high-fat diet-fed rats. Journal of Basic and Clinical Physiology and Pharmacology, 22(4), 105-111.
- Zhao, Y., et al. (2013). 3,4,5-trimethoxycinnamate, a major metabolite of Polygala tenuifolia in rat, shortens action potential duration in rat ventricular myocytes. Planta medica, 79(18), 1734-1739.
Sources
- 1. prepchem.com [prepchem.com]
- 2. This compound | 1145-15-9 [chemicalbook.com]
- 3. PubChemLite - this compound (C13H18O4) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Historical Discovery and Synthesis of 5-(3,4-Dimethoxyphenyl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3,4-Dimethoxyphenyl)pentanoic acid, a derivative of veratrole, represents a core structural motif in medicinal chemistry. Its substituted phenylalkanoic acid framework is a key feature in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the historical context of this compound's synthesis, detailed synthetic methodologies, and an exploration of the chemical principles that underpin these processes. The guide is intended to serve as a valuable resource for researchers engaged in organic synthesis and drug discovery, offering both foundational knowledge and practical insights into the preparation and potential applications of this versatile chemical entity.
Historical Perspective and Discovery
The precise historical genesis of this compound is not prominently documented in readily accessible scientific literature, suggesting its initial synthesis was likely not a landmark discovery in itself but rather a part of a broader exploration of phenylalkanoic acids and their derivatives. The development of synthetic routes to such compounds was often driven by the need for intermediates in the total synthesis of natural products or as part of structure-activity relationship (SAR) studies in the development of new therapeutic agents.
The core synthetic strategies employed for its preparation, such as the Friedel-Crafts acylation and subsequent reduction, have been fundamental tools in organic chemistry since the late 19th and early 20th centuries. Therefore, it is plausible that this compound was first prepared as an analog or intermediate in studies focused on compounds with similar structural features. The 3,4-dimethoxyphenyl (veratryl) moiety is present in numerous natural products and pharmaceuticals, and the synthesis of alkanoic acid chains attached to this ring system would have been a logical step in the exploration of new chemical space.
While a singular "discovery" paper may be elusive, the synthesis of this compound relies on well-established and historically significant reactions, which will be detailed in the following sections.
Synthetic Methodologies
The synthesis of this compound can be achieved through several strategic routes. The most common and historically significant approaches involve the formation of a carbon-carbon bond to attach the pentanoic acid chain to the veratrole ring, followed by any necessary functional group manipulations. Two primary and illustrative synthetic pathways are detailed below.
Methodology 1: Friedel-Crafts Acylation followed by Clemmensen Reduction
This classical two-step approach is a robust and widely applicable method for the synthesis of arylalkanoic acids.
Step 1: Friedel-Crafts Acylation to form 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
The synthesis commences with the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with glutaric anhydride. This reaction introduces the five-carbon keto-acid chain onto the aromatic ring.
-
Causality of Experimental Choices:
-
Reactants: Veratrole is the aromatic substrate, and glutaric anhydride serves as the acylating agent, providing the complete five-carbon backbone in a single step.
-
Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃), is essential to activate the glutaric anhydride, making it a more potent electrophile for the aromatic substitution reaction.
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) or nitrobenzene is often used to facilitate the reaction while remaining inert to the highly reactive intermediates.
-
Experimental Protocol: Synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane (10 mL/g of AlCl₃) at 0 °C, add glutaric anhydride (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of veratrole (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane).
Step 2: Clemmensen Reduction of the Ketone
The carbonyl group of the intermediate keto-acid is then reduced to a methylene group to yield the final product. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[1][2]
-
Causality of Experimental Choices:
-
Reducing Agent: Zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid is the hallmark of the Clemmensen reduction. The reaction occurs on the surface of the zinc.[3]
-
Solvent: A water-immiscible organic solvent, such as toluene, is often used to dissolve the organic reactant and facilitate the reaction at the aqueous-organic interface.[4]
-
Acid: Concentrated hydrochloric acid provides the acidic medium necessary for the reduction and protonates the carbonyl group, making it more susceptible to reduction.
-
Experimental Protocol: Synthesis of this compound via Clemmensen Reduction
-
Prepare zinc amalgam by stirring zinc turnings (excess) with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, toluene, and concentrated hydrochloric acid.
-
Add 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid (1.0 eq) to the stirred mixture.
-
Heat the mixture to reflux and maintain vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent such as a toluene-petroleum ether mixture.[4]
Quantitative Data Summary (Methodology 1)
| Step | Reactants | Key Reagents | Typical Yield | Purity |
| 1 | Veratrole, Glutaric anhydride | AlCl₃ | 70-85% | >95% after recrystallization |
| 2 | 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | Zn(Hg), HCl | 60-75% | >98% after recrystallization |
Workflow Diagram (Methodology 1)
Caption: Synthetic workflow for this compound via Friedel-Crafts acylation and Clemmensen reduction.
Methodology 2: Knoevenagel-Doebner Condensation and Subsequent Hydrogenation
This alternative route builds the carbon chain through a condensation reaction followed by reduction of the resulting carbon-carbon double bond and decarboxylation.
Step 1: Knoevenagel-Doebner Condensation
This step involves the reaction of 3-(3,4-Dimethoxyphenyl)propanal with malonic acid in the presence of a basic catalyst.
-
Causality of Experimental Choices:
-
Reactants: 3-(3,4-Dimethoxyphenyl)propanal provides the arylpropyl core, and malonic acid serves as the active methylene compound that will extend the carbon chain.
-
Catalyst and Solvent: The Doebner modification of the Knoevenagel condensation typically employs pyridine as both the solvent and a basic catalyst, often with a catalytic amount of a stronger base like piperidine.[5] This combination facilitates both the condensation and the subsequent decarboxylation of the intermediate.[6]
-
Experimental Protocol: Knoevenagel-Doebner Condensation
-
In a round-bottom flask, dissolve 3-(3,4-Dimethoxyphenyl)propanal (1.0 eq) and malonic acid (1.5 eq) in pyridine (5 mL/g of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC for the formation of the α,β-unsaturated carboxylic acid.
-
After completion, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Filter the precipitate, wash thoroughly with cold water, and dry to obtain the crude unsaturated acid intermediate.
Step 2: Catalytic Hydrogenation
The α,β-unsaturated carboxylic acid intermediate is then reduced to the saturated pentanoic acid.
-
Causality of Experimental Choices:
-
Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of carbon-carbon double bonds.[1]
-
Hydrogen Source: Molecular hydrogen (H₂) gas is the reducing agent.
-
Solvent: A protic solvent like ethanol or ethyl acetate is typically used to dissolve the substrate and facilitate the reaction on the catalyst surface.
-
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve the crude unsaturated acid intermediate from the previous step in ethyl acetate or ethanol in a hydrogenation vessel.
-
Add 10% Palladium on carbon (5-10% by weight of the substrate).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed, or until TLC analysis indicates the complete disappearance of the starting material.
-
Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization.
Quantitative Data Summary (Methodology 2)
| Step | Reactants | Key Reagents | Typical Yield | Purity |
| 1 | 3-(3,4-Dimethoxyphenyl)propanal, Malonic acid | Pyridine, Piperidine | 75-90% | >95% after precipitation |
| 2 | Unsaturated acid intermediate | H₂, 10% Pd/C | >95% | >98% after recrystallization |
Workflow Diagram (Methodology 2)
Sources
- 1. This compound | 1145-15-9 [chemicalbook.com]
- 2. Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation | MDPI [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening for Biological Activities of 5-(3,4-Dimethoxyphenyl)pentanoic acid: A Technical Guide
Introduction
In the landscape of modern drug discovery, the identification and validation of novel chemical entities with therapeutic potential is a paramount objective. The compound 5-(3,4-Dimethoxyphenyl)pentanoic acid, while structurally defined, remains largely unexplored in terms of its biological activities. Its core structure, featuring a dimethoxyphenyl group, is a common motif in a variety of biologically active natural products and synthetic compounds, suggesting a potential for diverse pharmacological effects. Derivatives of similar structures, such as those from 3,4,5-trimethoxycinnamic acid (TMCA), have shown a broad range of medicinal properties including antitumor, antiviral, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive, multi-tiered strategy for the preliminary biological screening of this compound. We will delve into the causality behind experimental choices, providing a framework for generating robust and reproducible data, from initial in silico predictions to a suite of foundational in vitro assays.
Part 1: Foundational Characterization and In Silico Assessment
Before embarking on extensive wet-lab experimentation, a thorough in silico analysis is crucial. This computational screening serves as a cost-effective and rapid method to predict the compound's physicochemical properties, potential bioactivities, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[4][5][6]
Physicochemical Properties
The fundamental properties of this compound dictate its behavior in biological systems. These can be calculated using various computational tools.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 238.28 g/mol [7] | Influences diffusion and transport across membranes. |
| LogP | (Predicted Value) | Indicates lipophilicity, affecting solubility and membrane permeability. |
| pKa | (Predicted Value) | Determines the ionization state at physiological pH, impacting receptor interaction and solubility. |
| Hydrogen Bond Donors/Acceptors | (Predicted Value) | Key for molecular recognition and binding to biological targets. |
| Polar Surface Area (PSA) | (Predicted Value) | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
In Silico Prediction of "Drug-Likeness" and Bioactivity
Various computational models can predict whether a molecule possesses "drug-like" properties and its potential biological targets.
-
Lipinski's Rule of Five: This rule provides a set of simple molecular descriptors to evaluate if a compound is likely to be an orally active drug in humans.
-
ADME/Tox Prediction: In silico models can forecast key pharmacokinetic and toxicity parameters, such as aqueous solubility, intestinal absorption, metabolism by cytochrome P450 enzymes, and potential for hERG channel blockade.[4]
-
Target Prediction/Docking: Based on structural similarity to known ligands, computational tools can predict potential protein targets. Molecular docking simulations can then model the interaction of this compound with the binding sites of these predicted targets.
Part 2: The In Vitro Screening Cascade
The in vitro screening cascade is a systematic approach to experimentally evaluate the biological activities of a compound in a controlled laboratory setting.[8] It is designed to be a tiered process, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies for any identified "hits."
Foundational Assay: Cytotoxicity
A fundamental first step in any biological screening is to determine the compound's inherent cytotoxicity. This provides a therapeutic window for subsequent assays and flags compounds that are broadly toxic to cells. The MTT and XTT assays are robust, colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HeLa, HepG2) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium and add 100 µL to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Screening for Antimicrobial Activity
The widespread issue of antimicrobial resistance necessitates the search for new antibacterial and antifungal agents. The dimethoxyphenyl moiety is present in some natural products with antimicrobial properties. A primary screen for antimicrobial activity can be efficiently conducted using broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.[12]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[12]
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells that showed no growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.[13]
Evaluation of Antioxidant Potential
Many compounds containing phenolic structures exhibit antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common and reliable methods for assessing free radical scavenging activity.[14][15][16]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to the wells.
-
DPPH Addition: Add 100 µL of the DPPH solution to each well. Include a control (methanol without the compound).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition. A standard antioxidant like ascorbic acid or gallic acid should be used as a positive control.[17]
Assessment of Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. A preliminary assessment of anti-inflammatory potential can be achieved through simple in vitro assays that model aspects of the inflammatory process, such as protein denaturation and membrane stabilization.[18][19][20]
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of various concentrations of this compound.
-
pH Adjustment: Adjust the pH of the mixture to 6.8 using glacial acetic acid.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes in a water bath.
-
Cooling: Cool the samples to room temperature.
-
Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation. A non-steroidal anti-inflammatory drug (NSAID) like diclofenac sodium should be used as a positive control.[20]
Part 3: Data Interpretation and Path Forward
The preliminary screening will generate a dataset that provides a broad overview of the biological activities of this compound.
| Assay | Possible Outcome | Interpretation and Next Steps |
| Cytotoxicity | Low IC50: The compound is cytotoxic. | Consider potential as an anticancer agent; further screening against cancer cell lines. |
| High IC50: The compound is not broadly toxic. | Proceed with other bioassays within a safe concentration range. | |
| Antimicrobial | Low MIC/MBC: The compound has antimicrobial activity. | Determine the spectrum of activity (Gram-positive/negative, fungi); investigate the mechanism of action. |
| High MIC/MBC: No significant antimicrobial activity. | De-prioritize this line of investigation. | |
| Antioxidant | Potent radical scavenging: The compound has antioxidant activity. | Investigate its potential in diseases associated with oxidative stress; explore other antioxidant mechanisms. |
| Weak or no activity: No significant antioxidant activity. | De-prioritize this line of investigation. | |
| Anti-inflammatory | Inhibition of protein denaturation: The compound has potential anti-inflammatory activity. | Progress to more specific assays, such as inhibition of COX/LOX enzymes or measurement of inflammatory cytokine production in cell-based models.[18][21] |
| No inhibition: No significant activity in this model. | De-prioritize this line of investigation. |
Conclusion
This technical guide provides a structured and scientifically grounded framework for the initial biological evaluation of this compound. By integrating in silico predictions with a cascade of robust in vitro assays, researchers can efficiently and effectively profile the compound's activities, identify promising therapeutic avenues, and make informed decisions about its potential for further drug development. The causality-driven approach ensures that each experimental step is logical and contributes to a comprehensive understanding of the compound's biological potential. The journey from a novel chemical entity to a potential therapeutic agent is long and complex, but a well-designed preliminary screening strategy is the indispensable first step.[22][23][24]
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT - Benchchem. (2025). BenchChem.
- Antimicrobial Efficacy Screening. (n.d.).
- A Comprehensive Comparison of ABTS and DPPH Antioxidant Assays: A Guide for Researchers - Benchchem. (2025). BenchChem.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - US.
- Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202.
- MTT assay. (n.d.). In Wikipedia.
- XTT Assay for Medical Device Cytotoxicity Assessment. (n.d.). Measurlabs.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.).
- Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). Biotechnology and Applied Biochemistry, 51(Pt 2), 63-71.
- Screening methods to determine antibacterial activity of n
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). [Source Not Available]
- IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org.
- SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF N
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- Prediction of Drug-Like Properties. (n.d.). In Madame Curie Bioscience Database.
- Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... (n.d.).
- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI.
- MTT assay protocol. (n.d.). Abcam.
- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.).
- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central.
- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (n.d.). Semantic Scholar.
- A typical workflow in a preclinical pharmacokinetic experiment. (2020). Admescope.
- Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accur
- In Vitro Assay Development Services. (n.d.).
- How to Develop a Successful in vitro Screening Str
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018).
- The phases of preclinical and clinical trials. (n.d.). [Source Not Available]
- Workflow in pharmaceutical pre-clinical research. (n.d.).
- Synthesis of this compound. (n.d.). PrepChem.com.
- In Silico Modeling: Drug Developer's Superpower. (2025). YouTube.
- In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. (2019). ACS Omega.
- Preclinical development. (n.d.). In Wikipedia.
- Preclinical Studies in Drug Development. (n.d.). PPD.
- This compound. (n.d.). ChemicalBook.
- This compound | 1145-15-9. (2024). ChemicalBook.
- 5,5-dimethoxypentanoic acid. (2025). ChemSynthesis.
- 1145-15-9(this compound) Product Description. (n.d.). ChemicalBook.
- Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
- Biological Activities and Mechanisms of Actions of Bioactive Compounds (BACS) Identified in Pure and Ternary Blends of Cocoyam, Soya Bean and Bambara Groundnut Flour Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Review. (2025). Journal of Drug Delivery and Therapeutics.
- Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)
- Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. (n.d.).
- Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
Sources
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery | MDPI [mdpi.com]
- 6. [PDF] The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. international-biopharma.com [international-biopharma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CyQUANT XTT和MTT细胞活力检测法 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microchemlab.com [microchemlab.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 18. journalajrb.com [journalajrb.com]
- 19. researchgate.net [researchgate.net]
- 20. ijcrt.org [ijcrt.org]
- 21. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 22. profil.com [profil.com]
- 23. Preclinical development - Wikipedia [en.wikipedia.org]
- 24. ppd.com [ppd.com]
Synthesis of novel derivatives from "5-(3,4-Dimethoxyphenyl)pentanoic acid"
An In-Depth Technical Guide to the Synthesis of Novel Derivatives from 5-(3,4-Dimethoxyphenyl)pentanoic Acid
Introduction: The Strategic Value of the 3,4-Dimethoxyphenyl Scaffold
In the landscape of modern drug discovery, the selection of a core molecular scaffold is a decision of paramount strategic importance. The compound this compound serves as an exemplary starting point for the generation of diverse chemical libraries. Its structure is characterized by two key reactive hubs: a terminal carboxylic acid and an electron-rich aromatic ring. The 3,4-dimethoxyphenyl moiety, also known as a veratryl group, is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. Its presence often imparts favorable pharmacokinetic properties and provides specific interactions with biological targets. Derivatives of similar structures, such as those from 3,4,5-trimethoxycinnamic acid, have shown a wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects[1][2].
This guide provides a comprehensive overview of robust synthetic strategies for the derivatization of this compound. We will explore transformations of both the carboxylic acid functional group and the aromatic ring, detailing field-proven protocols and the underlying chemical principles that govern these choices. The methodologies described herein are designed to be reproducible and scalable, providing researchers in medicinal chemistry and drug development with a practical playbook for innovation.
Core Synthetic Pathways
The derivatization of this compound can be logically approached by targeting its two primary functional regions. The following diagram illustrates the main synthetic avenues that will be explored in this guide.
Caption: Key synthetic pathways from the core scaffold.
Part 1: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid is a versatile functional group that serves as a gateway to a multitude of classical organic transformations. We will focus on three high-impact derivatizations: amidation, esterification, and reduction.
Amide Synthesis via Carbodiimide Coupling
Expertise & Experience: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable ammonium carboxylate salt[3][4]. To overcome this, we employ coupling reagents to activate the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][5] This intermediate is then readily attacked by a primary or secondary amine to form the desired amide bond with high efficiency. The primary byproduct, a urea derivative, is water-soluble, simplifying purification.
Reaction Scheme:
Caption: General scheme for EDC-mediated amide coupling.
Experimental Protocol: Synthesis of N-benzyl-5-(3,4-dimethoxyphenyl)pentanamide
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution. Stir the mixture for 20-30 minutes at room temperature. The formation of the active O-acylisourea intermediate occurs during this step.
-
Amine Addition: Slowly add benzylamine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 8-16 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure amide.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| EDC | 1.2 | Coupling Agent (Activates COOH) |
| DMAP | 0.1 | Catalyst |
| Benzylamine | 1.1 | Nucleophile |
| Dichloromethane (DCM) | Solvent | Anhydrous reaction medium |
Trustworthiness: The protocol's self-validating nature lies in the monitoring by TLC. A successful reaction will show the consumption of the starting carboxylic acid and the appearance of a new, less polar spot corresponding to the amide product. The water-soluble nature of the EDC and its urea byproduct facilitates a clean extraction and purification.
Ester Synthesis via Fischer Esterification
Expertise & Experience: Fischer esterification is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[6][7] The reaction is an equilibrium process. To drive the equilibrium towards the ester product, the alcohol is typically used in a large excess (often as the solvent), and the water byproduct is removed. Sulfuric acid (H₂SO₄) is a common and effective catalyst as it protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]
Reaction Scheme:
Caption: General scheme for Fischer Esterification.
Experimental Protocol: Synthesis of Methyl 5-(3,4-dimethoxyphenyl)pentanoate
-
Setup: To a solution of this compound (1.0 eq) in methanol (used in large excess as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting acid.
-
Neutralization: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude ester. Further purification can be achieved by silica gel chromatography if necessary.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Methanol | Excess | Reactant and Solvent |
| Concentrated H₂SO₄ | cat. | Acid Catalyst |
| Saturated NaHCO₃ | - | Neutralizing agent |
Trustworthiness: The success of this protocol is validated by the significant change in polarity between the starting carboxylic acid and the resulting ester, which is easily observable by TLC. Complete neutralization of the acid catalyst is critical before extraction to prevent potential hydrolysis of the product.
Reduction of the Carboxylic Acid to a Primary Alcohol
Expertise & Experience: Carboxylic acids are relatively resistant to reduction. Strong reducing agents are required for their conversion to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent that readily accomplishes this transformation.[8][9] The reaction must be carried out in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with water.[8][9] Borane complexes, such as BH₃-THF, are a milder alternative that can offer better selectivity if other reducible functional groups (like esters) are present.[10][11]
Reaction Scheme:
Caption: Reduction of a carboxylic acid using LiAlH₄.
Experimental Protocol: Synthesis of 5-(3,4-Dimethoxyphenyl)pentan-1-ol
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acid: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup (Fieser method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a filterable solid.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired primary alcohol.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Lithium aluminum hydride (LiAlH₄) | 1.5-2.0 | Powerful Reducing Agent |
| Anhydrous Diethyl Ether | Solvent | Anhydrous reaction medium |
| Water, 15% NaOH | - | Quenching and workup reagents |
Trustworthiness: Strict adherence to anhydrous conditions is critical for the safety and success of this reaction. The Fieser workup provides a reliable and safe method for quenching the reaction and simplifying the isolation of the alcohol product by precipitating aluminum salts, which can otherwise lead to problematic emulsions during aqueous workups.
Part 2: Derivatization of the Aromatic Ring
The 3,4-dimethoxy substitution pattern makes the aromatic ring highly activated towards electrophilic aromatic substitution (SEAr).[12][13] The two methoxy groups are strong electron-donating groups and are ortho, para-directors. The pentanoic acid side chain is a weak deactivator. The directing effects of the methoxy groups will dominate, guiding incoming electrophiles primarily to the positions ortho to them (C5 and C2) and para to one of them (C6). Steric hindrance may influence the regioselectivity.
Electrophilic Aromatic Substitution: Nitration
Expertise & Experience: Aromatic nitration is a cornerstone SEAr reaction that introduces a nitro (-NO₂) group onto the ring.[14] This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[13] The nitro group is a versatile handle; it can be reduced to an amine, which can then be further functionalized (e.g., via diazotization or acylation). Given the activating nature of the dimethoxy groups, nitration is expected to proceed readily under relatively mild conditions.
Reaction Scheme:
Sources
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.dk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. reducing carboxylic acids to primary alcohols with lithium tetrahydridoaluminate(III) LiAlH4 oxidation of methanoic acid positive test with Fehlings Tollen's reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 10. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 11. Khan Academy [khanacademy.org]
- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. lkouniv.ac.in [lkouniv.ac.in]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Unmasking the Therapeutic Potential of 5-(3,4-Dimethoxyphenyl)pentanoic Acid: A Technical Guide to Target Identification and Validation
Abstract
This technical guide provides a comprehensive, in-depth framework for the identification and validation of potential therapeutic targets of the novel small molecule, 5-(3,4-Dimethoxyphenyl)pentanoic acid. While the specific biological activities of this compound are yet to be fully elucidated, its structural similarity to other methoxylated phenylalkanoic acids with known pharmacological properties, such as anticancer and anti-inflammatory effects, suggests a promising avenue for therapeutic development. This document outlines a multi-pronged, systematic approach for researchers, scientists, and drug development professionals, commencing with initial in silico predictions and culminating in definitive target validation using cutting-edge methodologies. Each section is designed to provide not only detailed, step-by-step protocols but also the underlying scientific rationale, ensuring a robust and self-validating experimental workflow.
Introduction: The Rationale for Investigation
The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, due to their potential for oral bioavailability and ability to modulate intracellular targets, remain a primary focus of drug discovery efforts. This compound presents as a compelling candidate for investigation. Its chemical scaffold, featuring a dimethoxyphenyl group, is a common motif in a variety of biologically active natural products and synthetic compounds. Derivatives of closely related structures, such as 3,4,5-trimethoxycinnamic acid (TMCA), have demonstrated a wide spectrum of pharmacological activities, including antitumor, antiviral, central nervous system (CNS) agent, antimicrobial, anti-inflammatory, and hematologic agent properties[1][2].
The presence of the dimethoxy substitution on the phenyl ring is of particular interest, as this moiety is known to influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing their interaction with biological targets. The pentanoic acid side chain provides a flexible linker and a potential point for metabolic modification or interaction with target proteins.
Given the paucity of data on the specific biological effects of this compound, a systematic and unbiased approach to target identification is paramount. This guide will delineate a logical and efficient workflow to unravel its mechanism of action and identify its molecular targets, thereby laying the groundwork for its potential development as a therapeutic agent.
A Multi-Tiered Strategy for Target Discovery
To comprehensively investigate the therapeutic targets of this compound, we propose a four-tiered strategy that progressively narrows the field of potential targets from broad, computational predictions to definitive, functional validation in a cellular context.
Caption: Key components of a chemical probe for affinity purification.
4.2. Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines the key steps for identifying the binding partners of this compound using a biotinylated chemical probe.
-
Chemical Probe Synthesis:
-
Synthesize a biotinylated version of this compound. The pentanoic acid carboxyl group is a logical point for linker attachment.
-
Synthesize an inactive control probe, if possible, where a key functional group for binding is altered.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) to a high density.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Immobilize the biotinylated probe on streptavidin-coated magnetic beads.
-
Incubate the cell lysate with the probe-coated beads to allow for target binding.
-
As a negative control, incubate a separate aliquot of lysate with beads coated with the inactive probe or with unconjugated biotin.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer.
-
Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS/MS data using a protein database search engine (e.g., Mascot or Sequest).
-
Compare the list of proteins identified in the active probe pulldown with the negative control to identify specific binding partners.
-
Tier 3: Functional Characterization - Linking Target Engagement to Cellular Phenotype
Identifying a binding partner is a significant step, but it is crucial to demonstrate that the interaction between this compound and its putative target(s) leads to a measurable biological effect. Cell-based assays are indispensable for this purpose, as they provide a more physiologically relevant context than in vitro biochemical assays. [3][4][5][6][7] 5.1. Rationale for Phenotypic Screening
Phenotypic screening involves treating cells with the compound and observing changes in cellular behavior or specific signaling pathways. This approach can help to:
-
Confirm the biological activity of the compound.
-
Elucidate the functional consequences of target engagement.
-
Provide a quantitative measure of the compound's potency and efficacy.
5.2. Recommended Cell-Based Assays
The choice of assays will depend on the nature of the identified targets from the AP-MS experiment. A panel of assays is recommended to assess a range of cellular processes.
| Assay Type | Parameter Measured | Example Readout |
| Cell Viability/Cytotoxicity | Cell proliferation and death | MTT, CellTiter-Glo |
| Apoptosis | Programmed cell death | Caspase-3/7 activity, Annexin V staining |
| Cell Cycle Analysis | Cell cycle progression | Propidium iodide staining and flow cytometry |
| Signal Transduction | Pathway activation/inhibition | Western blotting for phosphorylated proteins, reporter gene assays |
| Gene Expression | Changes in transcript levels | qRT-PCR, RNA-sequencing |
5.3. Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed a relevant cell line in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value to determine the compound's potency.
Tier 4: Target Validation - Definitive Confirmation with CRISPR-Cas9
The final and most definitive step in this workflow is to validate that the identified target is indeed responsible for the observed cellular phenotype. CRISPR-Cas9 gene editing technology is a powerful tool for this purpose, allowing for the precise knockout or modification of the target gene. [8][][10][11][12] 6.1. The Power of Genetic Perturbation
By genetically ablating the expression of the putative target protein, we can directly test its necessity for the biological activity of this compound. If the compound's effect is diminished or abolished in the knockout cells compared to wild-type cells, it provides strong evidence for on-target activity.
Caption: Logic of target validation using CRISPR-Cas9 gene knockout.
6.2. Experimental Protocol: CRISPR-Cas9 Mediated Target Validation
-
gRNA Design and Cloning: Design and clone two to three independent guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the chosen cell line. Select for successfully transfected cells.
-
Clonal Isolation and Validation of Knockout: Isolate single-cell clones and validate the knockout of the target protein by Western blotting and DNA sequencing.
-
Phenotypic Assay: Perform the previously established cell-based assay (e.g., cell viability) on both the wild-type and knockout cell lines, treating each with a dose-response of this compound.
-
Data Analysis: Compare the dose-response curves between the wild-type and knockout cells. A significant rightward shift in the IC50 value in the knockout cells indicates that the target is required for the compound's activity.
Conclusion and Future Directions
The systematic and multi-tiered approach outlined in this technical guide provides a robust framework for the de novo identification and validation of the therapeutic targets of this compound. By integrating in silico prediction, affinity-based proteomics, functional cell-based assays, and CRISPR-Cas9 gene editing, researchers can confidently elucidate the mechanism of action of this promising small molecule.
Successful validation of a therapeutic target will open up new avenues for lead optimization, preclinical development, and ultimately, the potential translation of this compound into a novel therapeutic agent. Further studies could then focus on structure-activity relationship (SAR) analysis to improve potency and selectivity, as well as in vivo efficacy studies in relevant disease models.
References
Sources
- 1. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. lifescienceglobal.com [lifescienceglobal.com]
- 5. nuvisan.com [nuvisan.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. selectscience.net [selectscience.net]
- 10. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
Methodological & Application
Application Note: In Vitro Assay Protocols for the Pharmacological Characterization of 5-(3,4-Dimethoxyphenyl)pentanoic acid as a Putative Phosphodiesterase Inhibitor
Audience: Researchers, scientists, and drug development professionals in pharmacology and cell biology.
Abstract: This guide provides a comprehensive framework for the in vitro characterization of novel small molecules targeting cyclic nucleotide signaling pathways. Using "5-(3,4-Dimethoxyphenyl)pentanoic acid" as a representative test compound, we detail a logical, multi-step assay cascade. The structural motif of this compound—a dimethoxyphenyl group—is prevalent in known inhibitors of phosphodiesterases (PDEs), enzymes critical for degrading the second messengers cAMP and cGMP. Therefore, we present a hypothesis-driven approach, starting with direct enzymatic inhibition assays, progressing to cell-based target engagement, and culminating in the assessment of downstream functional consequences. The protocols herein are designed to be robust, self-validating, and grounded in established biochemical and cell-based methodologies.
Introduction: The Rationale for Investigating PDE Inhibition
The intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are tightly regulated gatekeepers of cellular function. Their synthesis is catalyzed by adenylyl and guanylyl cyclases, respectively, while their degradation is exclusively managed by the phosphodiesterase (PDE) superfamily of enzymes. By hydrolyzing the 3'-phosphoester bond of these cyclic nucleotides, PDEs terminate their signaling. The inhibition of PDEs elevates cAMP or cGMP levels, profoundly impacting pathways involved in inflammation, cardiovascular function, cognition, and more, making PDEs a highly valuable class of drug targets.
The compound this compound contains a catechol dimethyl ether moiety, a common feature in many reported PDE inhibitors. This structural alert provides a strong rationale for investigating its potential as a PDE inhibitor. This document outlines a systematic approach to test this hypothesis, moving from purified enzyme to a complex cellular environment.
The cAMP Signaling Pathway
The following diagram illustrates the central role of PDE in modulating the cAMP/PKA signaling cascade. Inhibition of PDE is expected to increase [cAMP], leading to enhanced PKA activity and phosphorylation of downstream substrates.
Caption: The cAMP signaling cascade and the inhibitory target point for the test compound.
Part 1: Primary Biochemical Assay — Direct PDE Inhibition
The first critical step is to determine if this compound directly inhibits the enzymatic activity of a purified PDE isoform. A fluorescence polarization (FP) assay is a robust, non-radioactive method ideal for this purpose. The Transcreener® AMP²/GMP² FP Assay is a well-established platform for this application.[1]
Principle of the FP-Based PDE Assay
The assay quantifies the AMP or GMP produced by PDE activity. A highly specific antibody-fluorophore tracer complex binds the AMP/GMP product. When the tracer is bound to the larger antibody, it tumbles slowly in solution, emitting highly polarized light. In the presence of AMP/GMP produced by PDE, the tracer is displaced from the antibody. This smaller, free-moving tracer tumbles rapidly, emitting depolarized light. PDE inhibition results in less AMP/GMP, less tracer displacement, and thus a higher FP signal.
Protocol: PDE Inhibition FP Assay
This protocol is adapted for a generic PDE4 isoform but can be applied to other PDEs with appropriate substrate selection (cAMP for PDE4, 7, 8; cGMP for PDE5, 6, 9).
1. Materials & Reagents:
-
Recombinant human PDE enzyme (e.g., PDE4D)
-
Transcreener® AMP²/GMP² FP Assay Kit (includes AMP/GMP Antibody, AMP² Alexa633 Tracer)
-
Substrate: cAMP
-
Assay Buffer: 10 mM Tris (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35, 1 mM DTT.[2]
-
Test Compound: this compound, prepared as a 10 mM stock in 100% DMSO.
-
Positive Control Inhibitor: Rolipram (for PDE4) or IBMX (pan-PDE inhibitor).[3]
-
384-well, low-volume, black assay plates.
2. Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from 10 mM.
-
Transfer 0.5 µL of each dilution into the assay plate. For controls, add 0.5 µL of DMSO (100% activity) or positive control inhibitor (0% activity).
-
-
Enzyme & Substrate Preparation:
-
Dilute the PDE enzyme in cold Assay Buffer to a 2X working concentration. This concentration should be determined empirically to yield ~50-80% substrate conversion in the reaction time.
-
Dilute the cAMP substrate in Assay Buffer to a 2X working concentration, typically at or below the known Km for the enzyme.
-
-
Enzymatic Reaction:
-
Add 10 µL of the 2X PDE enzyme solution to each well containing the compound.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the 2X cAMP substrate solution. The final reaction volume is 20 µL, and the final DMSO concentration is 2.5%.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the Detection Mix by diluting the AMP/GMP Antibody and Tracer in Stop & Detect Buffer as per the kit instructions.
-
Add 10 µL of the Detection Mix to each well to terminate the reaction.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader (Excitation: ~620 nm, Emission: ~670 nm).
-
3. Data Analysis:
-
Convert raw millipolarization (mP) units to Percent Inhibition using the following formula: % Inhibition = 100 * (mP_sample - mP_100%_activity) / (mP_0%_activity - mP_100%_activity)
-
Plot % Inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response) to determine the IC₅₀ value.[2]
| Parameter | Hypothetical Value | Description |
| IC₅₀ | 1.2 µM | Concentration of compound yielding 50% inhibition of PDE activity. |
| Hill Slope | 1.05 | Describes the steepness of the dose-response curve. |
| Max Inhibition | 98% | The maximum inhibition achieved at saturating compound concentrations. |
Part 2: Cellular Assay — Target Engagement & cAMP Quantification
Demonstrating direct enzyme inhibition is essential, but confirming that the compound can cross the cell membrane and engage its target in a physiological context is the critical next step. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay is the gold standard for quantifying intracellular cAMP levels with high sensitivity.[4][5]
Principle of the TR-FRET cAMP Assay
This is a competitive immunoassay.[6] The assay uses two key reagents: a Europium (Eu) chelate-labeled cAMP tracer (donor) and a ULight™ dye-labeled anti-cAMP monoclonal antibody (acceptor).[3] In the absence of cellular cAMP, the tracer binds the antibody, bringing the donor and acceptor into close proximity. Excitation of the Eu donor results in energy transfer (FRET) to the ULight acceptor, which then emits light at 665 nm.[4] When cells are treated with a PDE inhibitor, intracellular cAMP levels rise. This cellular cAMP competes with the Eu-cAMP tracer for binding to the antibody, separating the donor and acceptor. This disruption of FRET leads to a decrease in the 665 nm signal, which is inversely proportional to the amount of cAMP produced.[5]
Caption: Workflow for the TR-FRET based cellular cAMP accumulation assay.
Protocol: LANCE® Ultra cAMP TR-FRET Assay
This protocol describes measuring the effect of a PDE inhibitor in cells where adenylyl cyclase (AC) is stimulated.
1. Materials & Reagents:
-
Cell Line: A cell line expressing the PDE of interest (e.g., HEK293 cells).
-
LANCE® Ultra cAMP Kit (PerkinElmer).[4]
-
Adenylyl Cyclase Stimulant: Forskolin.[3]
-
Test Compound and Positive Control (Rolipram/IBMX).
-
White, opaque 384-well microplates.[3]
-
Cell culture medium and buffers (e.g., HBSS with 5mM HEPES).
2. Step-by-Step Methodology:
-
Cell Preparation:
-
Harvest and resuspend cells in stimulation buffer to the desired density (e.g., 1,000-5,000 cells/well), which should be optimized beforehand.[4]
-
Dispense 5 µL of the cell suspension into each well of the assay plate.
-
-
Compound and Stimulant Addition:
-
Prepare 4X serial dilutions of the test compound and controls in stimulation buffer containing 4X Forskolin. The final Forskolin concentration should be at its EC₈₀ to ensure a robust but challengeable signal.
-
Add 5 µL of the compound/stimulant mix to the cells. The total volume is now 10 µL.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Prepare the Detection Mix by diluting the Eu-cAMP Tracer and ULight-anti-cAMP antibody in the provided Detection Buffer.[6]
-
Add 10 µL of the Detection Mix to all wells. This step lyses the cells and initiates the competitive binding reaction.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.[3]
-
-
Signal Reading:
-
Read the plate on a TR-FRET enabled plate reader. Measure emission at both 665 nm (FRET signal) and 615 nm (Eu donor signal).
-
3. Data Analysis:
-
Calculate the 665/615 nm emission ratio for each well.
-
The signal is inversely proportional to cAMP levels. Convert the ratio to a cAMP concentration using a standard curve run in parallel.
-
Plot the cAMP concentration against the log of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of the compound that produces 50% of the maximal increase in cAMP.
| Parameter | Hypothetical Value | Description |
| EC₅₀ | 5.8 µM | Concentration of compound yielding 50% of the maximal cAMP response. |
| Eₘₐₓ | 25 nM cAMP | The maximal cAMP accumulation achieved with the compound. |
| Z'-factor | 0.75 | A measure of assay quality (a value > 0.5 is considered excellent). |
Part 3: Downstream Functional Assay — PKA Substrate Phosphorylation
The final validation step is to confirm that the observed increase in intracellular cAMP translates into a functional cellular response. A primary downstream effector of cAMP is Protein Kinase A (PKA). PKA activation can be monitored by measuring the phosphorylation of specific substrates, such as Vasodilator-stimulated phosphoprotein (VASP) at Ser157.
Protocol: Western Blot for Phospho-VASP
-
Cell Treatment: Seed cells (e.g., human platelets or a suitable cell line) in a 6-well plate and grow to 80-90% confluency. Treat cells with varying concentrations of this compound for 30-60 minutes. Include a positive control (e.g., Forskolin) and a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phospho-VASP (Ser157).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VASP or a loading control (e.g., GAPDH) to confirm equal protein loading.
Expected Outcome: A dose-dependent increase in the p-VASP signal relative to total VASP would confirm that the compound-induced rise in cAMP leads to the activation of the downstream PKA signaling pathway, completing the in vitro pharmacological characterization.
References
-
BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Retrieved from [Link]
-
Amin, K. M., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules, 27(18), 6046. Retrieved from [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blossombio.com [blossombio.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. revvity.com [revvity.com]
- 6. bioline.ru [bioline.ru]
Application Notes and Protocols for Cell-Based Assay Methodologies for "5-(3,4-Dimethoxyphenyl)pentanoic acid"
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of 5-(3,4-Dimethoxyphenyl)pentanoic acid
This compound is a small molecule whose biological activities are not yet extensively characterized. However, its structural motif, the dimethoxyphenyl group, is a common feature in a variety of biologically active compounds, suggesting a range of potential therapeutic applications.[1][2][3] Structurally related molecules containing dimethoxy or trimethoxy phenyl groups have demonstrated a breadth of activities, including anti-inflammatory, anticancer, and effects on the central nervous system.[2][3][4] This structural similarity provides a strong rationale for a systematic investigation into the bioactivity of this compound.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed cell-based assay methodologies to explore the therapeutic potential of this compound. The protocols herein are designed to be robust and self-validating, enabling the elucidation of the compound's effects on key cellular pathways implicated in inflammation, phosphodiesterase signaling, and neuronal function.
Part 1: Foundational Assays - Cytotoxicity and Dose-Response
Before investigating specific biological activities, it is crucial to first determine the cytotoxic profile of this compound. This foundational step ensures that subsequent assays are performed at non-toxic concentrations, allowing for the accurate interpretation of biological effects versus cellular toxicity.
Protocol 1: MTT Assay for Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Target cell lines (e.g., HEK293, THP-1, SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.
Part 2: Screening for Anti-Inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Compounds with anti-inflammatory properties are of significant therapeutic interest.[5][6][7][8] The following assays are designed to assess the anti-inflammatory potential of this compound in a macrophage-like cell line.
Workflow for Anti-Inflammatory Screening
Caption: cAMP signaling pathway and the role of PDE inhibitors.
Protocol 4: CRE-Luciferase Reporter Assay for cAMP-Specific PDE Inhibition
Cell Line: HEK293 cells stably expressing a CRE-luciferase reporter construct.
Principle: This assay measures the activity of the cAMP response element (CRE) promoter, which is activated by increased intracellular cAMP levels. Inhibition of cAMP-specific PDEs will lead to an accumulation of cAMP and a subsequent increase in luciferase expression. [9] Materials:
-
HEK293-CRE-Luc cells
-
Forskolin (an adenylate cyclase activator)
-
Rolipram (a selective PDE4 inhibitor, as a positive control)
-
This compound
-
Luciferase assay reagent
Procedure:
-
Seed HEK293-CRE-Luc cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound or rolipram for 30 minutes.
-
Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1 µM) for 6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
Data Analysis: An increase in luciferase activity in the presence of the compound indicates potential PDE inhibitory activity. The results can be expressed as fold induction over the forskolin-only treated cells.
Part 4: Assessment of Neuronal Activity
Given that some structurally related compounds exhibit effects on the central nervous system, it is pertinent to investigate the potential neurotrophic or neurotoxic effects of this compound. [10][11][12][13]
Protocol 5: Neurite Outgrowth Assay
Cell Line: PC12 or SH-SY5Y cells, which can be differentiated into neuron-like cells.
Principle: Neurite outgrowth is a critical process in neuronal development and regeneration. This assay quantifies the effect of the compound on the extension of neurites from the cell body. [10] Materials:
-
PC12 or SH-SY5Y cells
-
Nerve Growth Factor (NGF) for PC12 or Retinoic Acid for SH-SY5Y differentiation
-
This compound
-
High-content imaging system
Procedure:
-
Seed cells on plates coated with an appropriate extracellular matrix protein (e.g., collagen).
-
Differentiate the cells with the respective growth factor.
-
Treat the cells with various concentrations of this compound.
-
After 48-72 hours, fix and stain the cells for neuronal markers (e.g., β-III tubulin).
-
Acquire images using a high-content imaging system and analyze neurite length and branching. [14]
Parameter Expected Outcome (Neurotrophic) Expected Outcome (Neurotoxic) Neurite Length Increase Decrease Branching Points Increase Decrease | Cell Viability | No change | Decrease |
Conclusion
The methodologies outlined in this document provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on inflammatory pathways, phosphodiesterase signaling, and neuronal cells, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be instrumental in guiding further preclinical development and mechanistic studies.
References
-
Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]
-
ten Klooster, J. P., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed, 25(1), 1-8. Retrieved from [Link]
-
BPS Bioscience. (2013). Phosphodiesterase (PDE) Cell-Based Screening Services. Retrieved from [Link]
-
Gautam, N., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed, 10(4), 237-245. Retrieved from [Link]
-
Zhang, J. H., et al. (2009). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. Retrieved from [Link]
-
Gorshkov, B. A., et al. (2013). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed, 13(1), 1-12. Retrieved from [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). IntechOpen. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
MD Biosciences. (n.d.). Cell-based Assays. Retrieved from [Link]
-
Suto, F., & Taylor, A. M. (2020). Cell death assays for neurodegenerative disease drug discovery. PubMed Central, 17(1), 1-14. Retrieved from [Link]
-
Wang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. Retrieved from [Link]
-
Axion BioSystems. (n.d.). Neural Activity Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Neuronal in vivo Assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Retrieved from [Link]
-
Lab Manager Magazine. (2023). High-Content Cell-Based Image Analysis for Neuron Mapping. Retrieved from [Link]
-
Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. (2025). University of Nottingham. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 5,5-dimethoxypentanoic acid. Retrieved from [Link]
-
Wang, Y., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central, 24(14), 2345-2361. Retrieved from [Link]
-
PubChem. (n.d.). 5-(3,4-Dihydroxyphenyl)pentanoic acid. Retrieved from [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH. Retrieved from [Link]
-
PubChem. (n.d.). Pentanoic acid, 5-(4-formyl-3,5-dimethoxyphenoxy)-, ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Retrieved from [Link]
-
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (2019). PubMed. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. PubMed Central. Retrieved from [Link]
Sources
- 1. Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 6. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mdbneuro.com [mdbneuro.com]
- 11. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neural Activity Assay | Axion Biosystems [axionbiosystems.com]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. High-Content Cell-Based Image Analysis for Neuron Mapping | Lab Manager [labmanager.com]
High-performance liquid chromatography (HPLC) analysis of "5-(3,4-Dimethoxyphenyl)pentanoic acid"
An Application Note for the Isocratic HPLC-UV Analysis of 5-(3,4-Dimethoxyphenyl)pentanoic acid
Introduction
This compound is a chemical compound of interest in various research and development sectors, including its potential use as a building block in pharmaceutical synthesis. Its structure, comprising a substituted aromatic ring and a carboxylic acid functional group, necessitates a reliable and robust analytical method for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is an ideal technique for this purpose due to its specificity, sensitivity, and reproducibility.
This application note presents a comprehensive, field-proven protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The narrative explains the causality behind the methodological choices, ensuring that the protocol is not just a series of steps but a self-validating analytical system grounded in chromatographic principles.
Analyte Properties & Chromatographic Strategy
A successful HPLC method begins with understanding the analyte's physicochemical properties. This compound (MW: 238.28 g/mol ) possesses distinct features that guide the method development process[1]:
-
Hydrophobic Moiety: The dimethoxyphenyl group and the pentyl alkyl chain confer significant hydrophobicity to the molecule, making it highly suitable for retention on a non-polar stationary phase.
-
Ionizable Functional Group: The terminal carboxylic acid group is acidic. In solution, it exists in equilibrium between its protonated (neutral) form and its deprotonated (anionic) form. This equilibrium is pH-dependent.
-
Chromophore: The dimethoxy-substituted benzene ring is an excellent chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer.[2]
Based on these properties, Reversed-Phase HPLC is the logical choice.[3][4] The separation mechanism relies on the hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). The critical factor for achieving sharp, symmetrical peaks and reproducible retention times for an acidic analyte like this is the stringent control of the mobile phase pH. By acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa, we suppress the ionization of the carboxylic acid group. This "pushes" the equilibrium towards the more hydrophobic, neutral form, ensuring consistent interaction with the stationary phase and preventing the peak tailing often associated with ionized acids.[5]
HPLC Method Development Workflow
The development of this method follows a logical progression designed to systematically optimize each parameter. The workflow is visualized below.
Caption: Logical workflow for HPLC method development.
Detailed Application Protocol
This protocol provides the final, optimized parameters for the isocratic analysis of this compound.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A standard C18 reversed-phase column (e.g., 150 mm length x 4.6 mm i.d., 5 µm particle size) is recommended.[6]
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Phosphoric Acid (H₃PO₄), ACS Grade or higher
-
-
Reference Standard: this compound, >98% purity.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration. This creates a 0.1% H₃PO₄ solution with a pH of approximately 2.1.[5][6]
-
Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile.[7]
-
Sample Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile and HPLC-grade water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with Methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the sample diluent.
Sample Preparation
For drug substance or research samples, accurately weigh a known quantity of the material, dissolve it in the sample diluent, and dilute to a final concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.
Optimized HPLC Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard phase for hydrophobic compounds, providing good resolution and efficiency.[8] |
| Mobile Phase | Isocratic: 55% Acetonitrile / 45% (0.1% Phosphoric Acid in Water) | Optimized ratio for adequate retention and separation from impurities. The acidic pH ensures the analyte is in its neutral form.[5] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm i.d. column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Ensures stable retention times and improves peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak broadening. |
| UV Detection | 285 nm | Wavelength near the absorbance maximum for the dimethoxybenzene chromophore, providing high sensitivity.[9][10] |
| Run Time | 10 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
System Suitability and Validation
To ensure the trustworthiness and reliability of the results, a system suitability test (SST) must be performed before any sample analysis. This is achieved by making five replicate injections of a working standard (e.g., 25 µg/mL).
-
Acceptance Criteria:
-
Retention Time RSD: ≤ 1.0%
-
Peak Area RSD: ≤ 2.0%
-
Tailing Factor (Asymmetry): 0.9 – 1.5
-
Theoretical Plates (N): > 2000
-
These criteria confirm that the chromatographic system is operating correctly and is capable of producing accurate and precise data.
Conclusion
The isocratic reversed-phase HPLC method detailed in this application note is a robust, reliable, and efficient protocol for the quantitative analysis of this compound. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, the method achieves excellent peak shape and reproducible retention. The use of a standard C18 column and UV detection makes this method readily transferable to any laboratory equipped with standard HPLC instrumentation. This protocol is suitable for routine quality control, purity assessment, and quantitative analysis in research and drug development settings.
References
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
-
Fu, R., & Wu, C. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
Phenomenex. (2020). Fast and Robust Analysis of Organic Acids from Wine using HPLC-UV (TN-1189). Retrieved from [Link]
-
Halász, I., & Földi, P. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. Retrieved from [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
- Dong, M. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
-
ResearchGate. (2025). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
Biotage. (2023). Detecting the undetectable in flash column chromatography using wavelength focusing. Retrieved from [Link]
- Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution.
-
Chemsrc. (2025). 5-(3,4-dimethoxy-phenyl)-3,5-dioxo-pentanoic acid. Retrieved from [Link]
- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Hilaris Publishing.
-
PubChem. (n.d.). 1,4-Dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. longdom.org [longdom.org]
- 3. pp.bme.hu [pp.bme.hu]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. hplc.eu [hplc.eu]
- 6. lcms.cz [lcms.cz]
- 7. veeprho.com [veeprho.com]
- 8. youtube.com [youtube.com]
- 9. Absorption [1,4-Dimethoxy Benzene] | AAT Bioquest [aatbio.com]
- 10. acp.copernicus.org [acp.copernicus.org]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5-(3,4-Dimethoxyphenyl)pentanoic Acid in Human Plasma
Abstract
This document provides a comprehensive, field-tested guide for the quantitative analysis of 5-(3,4-Dimethoxyphenyl)pentanoic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this application note moves beyond a simple protocol by detailing the scientific rationale behind each methodological choice—from sample preparation to instrument parameters. The method described herein is developed to be robust, selective, and compliant with international bioanalytical validation standards, ensuring data integrity for pharmacokinetic, toxicokinetic, or metabolic studies.
Part 1: Analyte Properties and Analytical Strategy
Analyte Overview: this compound
This compound (CAS RN: 1145-15-9) is a chemical entity with a molecular formula of C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol [1][2][3]. Its structure features a pentanoic acid chain attached to a dimethoxy-substituted benzene ring. The key to developing a successful analytical method lies in understanding its physicochemical properties. The most critical feature is the carboxylic acid group, which has a predicted pKa of approximately 4.74[2]. This acidic nature is the primary driver for decisions regarding ionization, chromatography, and sample extraction.
The Rationale for LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the technology of choice for quantifying small molecules in complex biological matrices due to its unparalleled sensitivity and selectivity.
-
Chromatographic Separation (LC): The liquid chromatography step separates the target analyte from endogenous matrix components (lipids, proteins, salts, metabolites), preventing ion suppression and ensuring accurate quantification. Given the analyte's moderate polarity, a reversed-phase chromatographic approach is logical.
-
Mass Spectrometric Detection (MS/MS): Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. It functions as a highly specific filter, monitoring a unique fragmentation pattern (precursor ion → product ion) for the analyte, thus minimizing the probability of interferences from other compounds.
Foundational Choices: Ionization and Polarity
The carboxylic acid moiety is readily deprotonated. Therefore, Electrospray Ionization (ESI) in Negative Ion Mode is the most logical choice. In the ESI source, the analyte will lose a proton to form the [M-H]⁻ ion. This process is highly efficient for acidic molecules and typically yields a strong and stable signal, which is essential for achieving low detection limits[4][5]. While positive ion adducts can sometimes be formed, the deprotonated molecule in negative mode provides the most reliable and sensitive response for quantitative analysis of carboxylic acids[6][7][8].
Part 2: The Analytical Workflow
A successful bioanalysis is a chain of well-executed, interconnected steps. The workflow below illustrates the process from sample receipt to final data reporting.
Caption: Overall bioanalytical workflow.
Part 3: Detailed Experimental Protocol
Materials and Reagents
| Item | Specification |
| This compound | Reference Standard (>98% purity) |
| Internal Standard (IS) | e.g., A stable isotope-labeled version or a structural analog |
| Acetonitrile (ACN) | LC-MS Grade |
| Methanol (MeOH) | LC-MS Grade |
| Water | Type I, 18.2 MΩ·cm |
| Formic Acid (FA) | LC-MS Grade, ~99% |
| Ammonium Formate | LC-MS Grade |
| Human Plasma (K₂EDTA) | Pooled, from certified vendor |
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and damage the LC column[9][10][11]. Acetonitrile is a highly effective precipitation solvent[10][12].
Protocol:
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.
-
Allow all plasma samples and standards to thaw completely at room temperature.
-
Prepare a precipitation solution of Acetonitrile containing the internal standard (IS) at a suitable concentration (e.g., 100 ng/mL).
-
To 50 µL of plasma in each tube, add 150 µL of the IS-containing acetonitrile (a 3:1 solvent-to-plasma ratio).
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at >14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate.
-
Dilute the supernatant with 100 µL of Type I water. This reduces the organic content of the injected sample, preventing peak distortion.
-
Seal the plate and place it in the autosampler for injection.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and short run times. |
| Column | C18 Reversed-Phase, <2.1 µm, 2.1 x 50 mm | Standard for retaining moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification ensures the carboxylic acid is protonated for better retention on the C18 column[5]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength and low viscosity. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient is necessary to elute the analyte with good peak shape and clear the column of late-eluting matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for matrix effects. |
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Most effective for deprotonating the carboxylic acid group[4]. |
| MRM Transition | Analyte: 237.1 → 193.1 (example) | Precursor [M-H]⁻: C₁₃H₁₇O₄⁻. Product: Loss of CO₂ and H₂O. This must be optimized experimentally. |
| MRM Transition | Internal Standard: (To be determined) | A unique and stable transition for the chosen IS. |
| Capillary Voltage | -3.0 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | Optimized for desolvation. |
| Desolvation Temp. | 400 °C | Ensures complete solvent evaporation. |
| Collision Energy | (To be optimized) | The voltage required to produce the most abundant and stable product ion. |
Part 4: Method Validation: Ensuring Trustworthiness
The bioanalytical method must be validated to demonstrate it is suitable for its intended purpose[13][14][15]. Validation should be performed according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline[13][14][15][16].
Table 3: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | Assesses interference from matrix components. | No significant peaks (>20% of LLOQ) at the analyte's retention time in blank plasma. |
| Linearity & Range | Demonstrates a proportional response to concentration. | Calibration curve with r² ≥ 0.99 using at least 6 non-zero standards. |
| Accuracy & Precision | Measures closeness to the true value and reproducibility. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ). |
| LLOQ | The lowest concentration quantifiable with acceptable A&P. | Signal-to-noise > 5; meets accuracy and precision criteria. |
| Matrix Effect | Evaluates ion suppression or enhancement from the matrix. | CV of IS-normalized matrix factor should be ≤15%. |
| Stability | Ensures analyte integrity under various conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Part 5: Troubleshooting and Expert Insights
Even robust methods can encounter issues. A logical approach is key to rapid problem resolution.
Caption: A troubleshooting decision tree.
Expert Insight: One of the most common issues in plasma analysis is the matrix effect , where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte. Using a stable isotope-labeled internal standard is the gold standard for mitigating this, as it co-elutes and experiences the same matrix effects as the analyte, providing reliable normalization. If one is not available, diligent chromatography to separate the analyte from phospholipid-rich regions of the chromatogram is critical.
Part 6: Conclusion
This application note presents a detailed, scientifically-grounded LC-MS/MS method for the quantification of this compound in human plasma. By explaining the causality behind the chosen parameters and grounding the protocol in authoritative validation guidelines[17][18], this document serves as a practical tool for drug development professionals. The described workflow, centered on protein precipitation and reversed-phase UPLC-MS/MS, offers a reliable and high-throughput solution for generating high-quality data to support regulatory submissions and critical research decisions.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Advarra. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. PubMed. Available at: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available at: [Link]
-
A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed. Available at: [Link]
-
Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]
-
Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Available at: [Link]
-
Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed. Available at: [Link]
-
Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. Available at: [Link]
-
ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. Available at: [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. Available at: [Link]
-
A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Available at: [Link]
-
Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent Technologies. Available at: [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at: [Link]
-
5-(3,4-Dihydroxyphenyl)pentanoic acid. PubChem. Available at: [Link]
Sources
- 1. This compound | 1145-15-9 [chemicalbook.com]
- 2. 1145-15-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 11. agilent.com [agilent.com]
- 12. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Notes and Protocols for the Investigation of 5-(3,4-Dimethoxyphenyl)pentanoic acid in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of 5-(3,4-Dimethoxyphenyl)pentanoic acid
In the landscape of oncological research, the exploration of novel small molecules with therapeutic potential is a critical endeavor. This compound (CAS No. 1145-15-9) is a compound of interest due to its structural motifs, which are present in a variety of biologically active molecules.[1][2][3] While direct extensive studies on its anti-cancer properties are emerging, the dimethoxyphenyl group is a well-recognized pharmacophore in compounds exhibiting cytotoxic and anti-proliferative effects against cancer cell lines. This document serves as a comprehensive guide for the initial investigation of this compound in cancer cell line studies, providing detailed protocols and a proposed framework for its evaluation.
The structural similarity to certain natural products and synthetic compounds that have demonstrated anti-cancer activity suggests that this compound may exert its effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, or modulation of key signaling pathways. These application notes will guide researchers in systematically exploring these possibilities.
Proposed Mechanism of Action: An Investigative Framework
Based on the known biological activities of structurally related compounds containing dimethoxyphenyl moieties, we can hypothesize a potential mechanism of action for this compound. It is plausible that this compound could interfere with cellular processes crucial for cancer cell survival and proliferation. A possible signaling pathway to investigate is the induction of apoptosis through the intrinsic pathway, potentially involving the modulation of Bcl-2 family proteins and subsequent caspase activation.
Caption: Proposed intrinsic apoptosis signaling pathway for this compound.
Experimental Workflow for In Vitro Evaluation
A systematic approach is essential to characterize the potential anti-cancer effects of this compound. The following workflow outlines a logical progression of experiments.
Caption: Experimental workflow for in vitro testing of this compound.
Data Presentation: A Framework for Results
Quantitative data should be presented clearly to allow for straightforward interpretation and comparison.
Table 1: Example Cytotoxicity Data for this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HeLa | Cervical Cancer | Experimental Value | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value | Experimental Value |
Note: The data presented above are for illustrative purposes and will need to be determined experimentally.
Detailed Experimental Protocols
The following protocols are based on standard laboratory procedures for the in vitro screening of anti-cancer compounds.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Utilize a panel of human cancer cell lines, for example, MCF-7 (breast), A549 (lung), HeLa (cervical), and HepG2 (liver), to assess the compound's spectrum of activity.
-
Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them with cold PBS.[9]
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide staining solutions according to the manufacturer's protocol.[8][10]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8][11]
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[8][9]
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[12][13]
-
Cell Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[12][14]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Protocol 5: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to validate the proposed mechanism of action by examining the expression levels of key apoptotic proteins.[15][16][17][18]
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[16][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-50 µg per lane) by size using SDS-polyacrylamide gel electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[17]
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Flow Cytometry Facility, University of Iowa. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
-
Thirumalai, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(20), e3036. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Cell Signaling Technology. (n.d.). Western Blotting Protocol. Retrieved from [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
- ChemBuyersGuide.com, Inc. (n.d.). Conier Chem and Pharma Limited.
Sources
- 1. 1145-15-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CAS:1145-15-9, this compound-毕得医药 [bidepharm.com]
- 3. This compound | 1145-15-9 [chemicalbook.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. medium.com [medium.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes & Protocols: Leveraging 5-(3,4-Dimethoxyphenyl)pentanoic Acid as a Scaffold in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Chemical Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that are repeatedly found in biologically active compounds. 5-(3,4-Dimethoxyphenyl)pentanoic acid, with its chemical formula C13H18O4 and CAS number 1145-15-9, represents such a scaffold, combining two critical features for modern drug design: a well-established pharmacophore and a versatile linker.[1][2]
The molecule itself is comprised of:
-
The 3,4-Dimethoxyphenyl (Veratryl) Group: This moiety is a stable, lipophilic bioisostere of the catechol group found in many endogenous molecules. Its presence is a hallmark of numerous compounds with potent biological activities, particularly in oncology.
-
The Pentanoic Acid Linker: A five-carbon aliphatic chain that provides optimal spatial orientation for interacting with multiple binding sites or for connecting different functional moieties. The terminal carboxylic acid serves as a crucial chemical handle for synthetic elaboration.
This guide moves beyond a simple characterization of the compound. Instead, it provides a senior scientist's perspective on how to strategically employ this compound as a foundational building block for creating novel, high-potential therapeutic agents. We will explore its application in the design of targeted inhibitors, provide detailed, field-tested synthetic protocols, and outline methodologies for biological evaluation.
Section 1: The Strategic Importance of the Constituent Moieties
The 3,4-Dimethoxyphenyl Moiety: A Proven Pharmacophore
The dimethoxy- and trimethoxyphenyl rings are central to a class of potent anticancer agents that function as microtubule-targeting agents, akin to natural products like Combretastatin.[3][4] These agents bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. The dimethoxy substitution pattern is critical for this interaction, providing the necessary electronic and steric properties for high-affinity binding.
Derivatives of the closely related 3,4,5-trimethoxycinnamic acid have demonstrated a vast range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties, further cementing the value of this phenyl ring substitution pattern in drug discovery.[5][6]
The Pentanoic Acid Linker: More Than Just a Spacer
In rational drug design, linkers are not passive spacers. Their length, rigidity, and chemical nature are critical for a molecule's overall efficacy. A five-carbon chain, as found in pentanoic acid, has been identified as an optimal linker length in the design of certain multi-target inhibitors.
A key example is the development of dual Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC) inhibitors. In a study designing such hybrid molecules, a five-carbon linker was found to be the most potent among a series of aliphatic chains, effectively bridging the two pharmacophoric elements to engage both targets simultaneously.[7] The terminal carboxylic acid of the linker is the gateway to derivatization, allowing for the attachment of zinc-binding groups (like hydroxamic acids for HDAC inhibition) or other pharmacophores through stable amide or ester bonds.[7]
Section 2: Application in the Design of Multi-Target Inhibitors
The true power of this compound is realized when its two components are leveraged in concert to design sophisticated molecules like dual-target or hybrid inhibitors. This strategy is a promising approach to overcoming drug resistance and enhancing therapeutic efficacy.
The general design principle involves using the dimethoxyphenyl group as the "cap" moiety that engages one target (e.g., the colchicine site of tubulin), while the carboxylic acid is derivatized to create a functional group that engages a second target.
Caption: Logical structure of a hybrid inhibitor using the scaffold.
Section 3: Core Synthetic Protocols
The following protocols are presented with detailed causality to ensure reproducibility and understanding. They represent a self-validating system from starting material to a functionalized derivative ready for biological screening.
Protocol 3.1: Synthesis of this compound
This protocol adapts the Clemmensen reduction for the conversion of a precursor ketone, 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid, to the target compound. This reduction is highly effective for converting aryl ketones to alkanes under acidic conditions without reducing the aromatic ring itself.
Caption: Synthetic workflow for the parent compound.
Methodology:
-
Amalgamation of Zinc: In a fume hood, treat 64 g of zinc turnings with a dilute solution of mercuric chloride (HgCl2). This step is crucial as it activates the zinc surface for the reduction. Decant the HgCl2 solution and wash the zinc with water.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, 37.6 g of the precursor keto-acid, 55 mL of toluene, and 220 mL of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain for 1 hour. The reaction is complete when the starting material is consumed (monitor by TLC).
-
Extraction: After cooling, transfer the mixture to a separatory funnel. The toluene phase, containing the product, is separated from the aqueous acid phase.
-
Isolation: The toluene phase is evaporated under reduced pressure to yield the crude product.
-
Purification: The residue is recrystallized from a toluene-petroleum ether solvent system to yield pure this compound.[8]
Protocol 3.2: Derivatization via Amide Coupling
The carboxylic acid is a prime site for modification. This protocol details a standard and reliable method for forming an amide bond with a model amine (e.g., benzylamine), a foundational step for creating more complex drug candidates.
Rationale: We use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, fast, and minimizes racemization if chiral centers are present. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
Methodology:
-
Dissolution: In a dry flask under an inert atmosphere (N2 or Ar), dissolve 1 equivalent of this compound in an anhydrous aprotic solvent like DMF or CH2Cl2.
-
Activation: Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA to the solution. Stir for 15-20 minutes at room temperature. This period allows for the formation of the activated ester, the key reactive intermediate.
-
Amine Addition: Add 1.05 equivalents of the desired amine (e.g., benzylamine) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine. This removes unreacted starting materials and coupling byproducts.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting crude amide can be purified by flash column chromatography on silica gel.
Section 4: Protocols for Biological Evaluation
Once a library of derivatives is synthesized, a systematic biological evaluation is required. The following protocols provide standardized methods for assessing anticancer potential.
Protocol 4.1: In Vitro Cytotoxicity Screening (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation:
| Compound | Target Cell Line | IC50 (µM) |
| Derivative 1 | HepG2 | Value |
| Derivative 2 | HepG2 | Value |
| Doxorubicin | HepG2 | Value |
Protocol 4.2: Target Engagement - Tubulin Polymerization Assay
Principle: Since the dimethoxyphenyl moiety is known to inhibit tubulin polymerization, this cell-free assay directly measures the compound's effect on this target. The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be monitored as an increase in absorbance (turbidity) over time.
Caption: Disruption of microtubule dynamics by an inhibitor.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized, high-purity tubulin (>99%) in a GTP-containing glutamate buffer on ice.
-
Reaction Setup: In a 96-well plate, add buffer, tubulin solution, and the test compound at various concentrations.
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Polymerization is initiated by the temperature shift.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm every minute for 60 minutes.
-
Analysis: Compare the polymerization curves of compound-treated samples to a vehicle control. Potent inhibitors will suppress the rate and extent of the absorbance increase.[4]
Conclusion and Future Outlook
This compound is more than a catalog chemical; it is a strategic starting point for sophisticated drug design. By understanding the distinct roles of its pharmacophore and linker components, medicinal chemists can rationally design novel derivatives targeting a range of diseases. The protocols provided herein offer a validated roadmap from synthesis to initial biological characterization. Future applications could see this scaffold incorporated into even more advanced therapeutic modalities, such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where the linker length and functional handle are of paramount importance.
References
-
PrepChem.com. Synthesis of this compound. Available from: [Link]
-
MDPI. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Available from: [Link]
-
University of Birmingham. Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. Available from: [Link]
-
PubMed Central (PMC). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Available from: [Link]
-
PubChem. 5-(3,4-Dihydroxyphenyl)pentanoic acid. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Available from: [Link]
-
ResearchGate. Design and synthesis of new 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. Available from: [Link]
-
Exposome-Explorer. 5-(3',4'-Dihydroxyphenyl)valeric acid (Compound). Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available from: [Link]
-
Organic Syntheses. homoveratric acid. Available from: [Link]
-
PubMed. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Available from: [Link]
-
PubMed. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole-Pyrimidine Derivatives as Potential Antiproliferative Agents. Available from: [Link]
-
PhytoHub. Showing entry for 5-(3',4'-dihydroxyphenyl)valeric acid. Available from: [Link]
-
Wikipedia. Valeric acid. Available from: [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 1145-15-9 [chemicalbook.com]
- 3. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors | MDPI [mdpi.com]
- 8. prepchem.com [prepchem.com]
Standard operating procedure for "5-(3,4-Dimethoxyphenyl)pentanoic acid" cytotoxicity testing
Topic: Standard Operating Procedure for Cytotoxicity Testing of 5-(3,4-Dimethoxyphenyl)pentanoic acid
Introduction: Rationale for Cytotoxicity Profiling
This compound is a chemical entity whose biological activities are not extensively characterized. Its structure, featuring a dimethoxyphenyl group, is reminiscent of various biologically active natural and synthetic compounds. For instance, derivatives of trimethoxycinnamic acid and other trimethoxyphenyl compounds have demonstrated a range of pharmacological functions, including antitumor and central nervous system activities.[1][2][3][4] Given this structural precedent, it is imperative to establish the cytotoxic profile of this compound to determine its potential as a therapeutic agent or to understand its toxicological properties.
This document provides a comprehensive, multi-faceted standard operating procedure (SOP) for evaluating the in vitro cytotoxicity of this compound. We will move beyond a single-endpoint assay to build a more complete picture of the compound's effects on cell health, encompassing metabolic viability, cell membrane integrity, and the mechanism of cell death. This tiered approach is critical for making informed decisions in drug discovery and development.
The Principle of a Multi-Assay Approach
A single cytotoxicity assay provides only one perspective on a compound's effect. To build a robust and trustworthy profile, we advocate for a combination of orthogonal assays that measure different cellular health indicators.
-
Metabolic Viability (MTT Assay): This measures the activity of mitochondrial dehydrogenases, which are active only in living cells.[5] It is an excellent first-pass screen for identifying effects on cell proliferation or metabolic function.
-
Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[6] It is a direct measure of cell death involving membrane rupture (necrosis or late apoptosis).
-
Mechanism of Cell Death (Annexin V/PI Staining): This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[7][8] This is crucial for understanding how the compound induces cell death, which has significant implications for its potential therapeutic application.
Caption: Overall experimental workflow for cytotoxicity profiling.
Cell Line Selection: The Foundation of Relevant Data
The choice of cell line is critical and should be guided by the research objective.[9] A poor choice can lead to irrelevant or misleading data.[10][11]
-
Initial Screening: For a general toxicity profile, we recommend a panel including a rapidly proliferating cancer cell line (e.g., HeLa - human cervical cancer, or A549 - human lung cancer) and a non-cancerous, immortalized cell line (e.g., HEK293 - human embryonic kidney, or a human fibroblast line). This dual approach allows for the preliminary assessment of potential cancer-selective cytotoxicity.
-
Target-Oriented Studies: If this compound is being investigated for a specific disease (e.g., colon cancer), then relevant cell lines such as HCT-116 or Caco-2 should be used.[9][12]
-
Validation: Always ensure cell lines are obtained from a reputable source (e.g., ATCC), routinely tested for mycoplasma contamination, and used within a low passage number range to maintain genetic consistency.
| Cell Line | Type | Rationale for Use | Seeding Density (per well) |
| A549 | Human Lung Carcinoma | Common model, robust, adherent. | 8,000 - 10,000 (96-well) |
| HEK293 | Human Embryonic Kidney | Non-cancerous origin, easy to culture. | 10,000 - 12,000 (96-well) |
| HCT-116 | Human Colon Cancer | Relevant for targeted GI cancer studies. | 10,000 - 15,000 (96-well) |
Note: Optimal seeding densities should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the time of assay.
Experimental Protocols
Protocol 1: MTT Assay for Metabolic Viability
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals, which are then solubilized for spectrophotometric quantification.[13][14]
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized, stored at 4°C in the dark.[5][14]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[15]
-
96-well flat-bottom tissue culture plates.
-
Microplate reader (absorbance at 570-590 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the appropriate density in 100 µL of complete culture medium per well. Incubate overnight (or until cells adhere and reach ~60-70% confluency) at 37°C, 5% CO₂.[14]
-
Compound Preparation & Treatment: Prepare a 2X stock concentration series of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO diluted in medium) and medium-only controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[13][16]
-
Formazan Formation: Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[17]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5][14] Measure the absorbance at 570 nm (with a reference wavelength of ~630 nm if desired).[5]
Data Analysis:
-
Calculate percent viability: (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank) * 100.
-
Plot percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol measures the activity of LDH released from cells with compromised plasma membranes.[6][18] It serves as a direct marker of cytotoxicity.
Materials:
-
LDH Assay Kit (commercially available kits from Promega, Thermo Fisher, etc., are recommended for consistency).
-
96-well flat-bottom tissue culture plates.
-
Lysis Buffer (10X, typically included in kits) to create a maximum LDH release control.
-
Microplate reader (absorbance at ~490 nm).
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is efficient to run this assay in parallel on a duplicate plate.
-
Prepare Controls: On the same plate, set up the following triplicate controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with vehicle, to which 10 µL of 10X Lysis Buffer is added 45 minutes before the end of incubation.[19]
-
Medium Background Control: Wells with medium but no cells.
-
-
Sample Collection: After the treatment incubation period, centrifuge the plate at ~250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.[19]
-
Incubation and Reading: Incubate at room temperature for 30 minutes, protected from light.[19] Add 50 µL of Stop Solution (if required by the kit). Measure absorbance at 490 nm.
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate percent cytotoxicity: (Abs_treated - Abs_vehicle) / (Abs_max_release - Abs_vehicle) * 100.
Protocol 3: Annexin V / Propidium Iodide (PI) Staining for Apoptosis
This assay leverages the translocation of phosphatidylserine (PS) to the outer cell membrane during early apoptosis, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes, thus identifying late apoptotic or necrotic cells.[7][20]
Caption: Principle of Annexin V and Propidium Iodide staining.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
6-well tissue culture plates.
-
Flow Cytometer.
-
1X Binding Buffer (provided in kit).
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with this compound at concentrations around the determined IC₅₀ value, including a vehicle control. Incubate for a relevant time period (e.g., 24 hours).
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (dead) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the collected medium and the detached cells for each sample to ensure all cells are analyzed.[8]
-
-
Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[7]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered experimental artifact).
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Provost, J. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]
-
Thiyagarajan, V., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]
-
Promega Corporation. (2021). CytoTox 96® Non-Radioactive Cytotoxicity Assay. Protocols.io. [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. [Link]
-
Ainslie Lab @ UNC. (n.d.). Procedure for apoptosis/necrosis cell analysis. [Link]
-
Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
ResearchGate. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]
-
Bentham Science Publisher. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. [Link]
-
Ferreyra, M. F., et al. (2022). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Bioactive Compounds in Health and Disease. [Link]
-
Ferreyra, M. F., et al. (2022). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration Publishing. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. PMC - NIH. [Link]
-
ResearchGate. (2019). Cytotoxicity of compounds 1d and 5a containing a 3,4,5-trimethoxyphenyl fragment on lymphoid neoplastic cell lines. [Link]
-
de Oliveira, B. F., et al. (2019). Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms. PubMed. [Link]
-
Wang, Y., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. [Link]
Sources
- 1. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents [explorationpub.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. explorationpub.com [explorationpub.com]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. cellbiologics.com [cellbiologics.com]
- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 21. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
The Versatile Precursor: Synthetic Pathways and Applications of 5-(3,4-Dimethoxyphenyl)pentanoic Acid
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials is paramount to the successful synthesis of complex molecular architectures. Among the myriad of available precursors, 5-(3,4-Dimethoxyphenyl)pentanoic acid emerges as a highly versatile and strategically valuable building block. Its unique structural features—a flexible pentanoic acid chain appended to an electron-rich dimethoxybenzene ring—provide a fertile ground for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthetic pathways originating from this precursor, complete with detailed protocols, mechanistic insights, and applications in the synthesis of pharmacologically relevant compounds.
Introduction: The Strategic Value of a Differentiated Precursor
This compound's utility is rooted in the synergistic interplay of its constituent parts. The dimethoxyphenyl group, a common motif in numerous natural products and pharmaceuticals, activates the aromatic ring towards electrophilic substitution, facilitating a range of cyclization and functionalization reactions. The pentanoic acid chain, with its terminal carboxylic acid, offers a handle for various chemical manipulations, including amide bond formation, reduction, and, most notably, intramolecular cyclization reactions to construct polycyclic systems. This unique combination makes it a powerful tool for accessing a variety of molecular scaffolds, from substituted naphthalenes to complex heterocyclic systems.
Core Synthetic Application: Intramolecular Friedel-Crafts Acylation to Naphthalene Scaffolds
One of the most powerful and direct applications of this compound is its ability to undergo intramolecular Friedel-Crafts acylation to furnish a 6,7-dimethoxy-1-tetralone core. This bicyclic ketone is a pivotal intermediate in the synthesis of a wide array of bioactive molecules, including dopaminergic agents and novel antidepressants[1].
Mechanistic Rationale: The Driving Force of Electrophilic Aromatic Substitution
The intramolecular Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction. The reaction is typically promoted by a strong Lewis acid, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which activates the carboxylic acid moiety. The Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This is followed by the formation of a highly reactive acylium ion intermediate. The electron-rich dimethoxy-substituted aromatic ring then acts as a nucleophile, attacking the acylium ion in an intramolecular fashion to form a new six-membered ring. The final step involves deprotonation to restore the aromaticity of the benzene ring, yielding the tetralone product.
Sources
Troubleshooting & Optimization
Purification strategies for "5-(3,4-Dimethoxyphenyl)pentanoic acid" to remove byproducts
Technical Support Center: Purification of 5-(3,4-Dimethoxyphenyl)pentanoic Acid
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. We will delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of this compound.
Q1: My final product is contaminated with the starting ketoacid, 5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid. How can I remove it?
A1: This is a common issue when using reduction methods like the Clemmensen or Wolff-Kishner reaction to synthesize the target molecule.[1][2][3][4][5][6][7][8][9][10] The incomplete reduction of the ketone functionality on the starting material leads to this specific byproduct. Here are a few strategies to address this:
-
Acid-Base Extraction: This is the most effective method. The target compound, being a carboxylic acid, can be deprotonated with a weak base to form a water-soluble carboxylate salt.[11][12][13] The starting ketoacid is less acidic and will remain in the organic phase under these conditions.
-
Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The this compound will move into the aqueous layer as its sodium salt. Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining ketoacid. Finally, acidify the aqueous layer with a strong acid like HCl to precipitate the purified product, which can then be collected by filtration.[13][14]
-
-
Column Chromatography: If the acid-base extraction is not sufficient, silica gel column chromatography can be employed. The greater polarity of the ketoacid will cause it to have a stronger affinity for the silica gel, allowing for separation.
-
Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity by adding a small amount of a more polar solvent like methanol and a trace of acetic acid should effectively separate the two compounds.[15] The acetic acid in the mobile phase helps to suppress the deprotonation of the carboxylic acid on the silica, leading to better peak shapes.[15]
-
Q2: I'm observing a significant amount of a neutral byproduct in my crude product. What is the best way to remove it?
A2: Neutral byproducts can arise from various side reactions depending on the synthetic route. An acid-base extraction is an excellent first-line approach for this separation.[11][12][13]
-
Explanation: By dissolving your crude product in an organic solvent and extracting with an aqueous base (e.g., NaOH or NaHCO₃), your target carboxylic acid will be converted to its water-soluble salt and move into the aqueous phase.[11][12][16] The neutral byproduct will remain in the organic layer, which can then be discarded.[11][12] After separating the layers, the aqueous phase is acidified to precipitate your purified this compound.[11][12][13][14]
Q3: My recrystallization attempt resulted in an oil instead of crystals. What went wrong?
A3: "Oiling out" during recrystallization is a common problem and can be caused by several factors:
-
Cooling too quickly: Rapid cooling can cause the compound to precipitate as an oil before it has a chance to form an ordered crystal lattice. Try letting the solution cool slowly to room temperature before placing it in an ice bath.
-
Inappropriate solvent: The solvent may be too good at dissolving your compound, even at low temperatures.[17] In this case, you can try a different solvent or a solvent pair.[17][18] A good solvent pair consists of a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble.[17] The two solvents must be miscible.[18]
-
Presence of impurities: Impurities can lower the melting point of your compound and interfere with crystal formation. It's often beneficial to perform a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.
Frequently Asked Questions (FAQs)
Here we address broader questions about the purification of this compound.
Q1: What are the best solvent systems for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[17] For a polar compound like a carboxylic acid, you might consider the following:[17][19]
| Solvent/System | Rationale |
| Water | Can be a good choice for polar compounds, but solubility might be low even when hot.[19] |
| Ethanol/Water | A common and effective solvent pair for many organic acids.[17] |
| Toluene | Can be effective as the aromatic nature of the solvent interacts well with the phenyl ring of the molecule. |
| Ethyl Acetate/Hexane | Another useful solvent pair where ethyl acetate is the "good" solvent and hexane is the "anti-solvent".[17] |
It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific sample.[17]
Q2: How can I effectively monitor the purity of my this compound during the purification process?
A2: Several analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the number of components in your mixture and track the progress of your purification.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method that can provide a precise purity value of your final product.[20][21] Reversed-phase C18 columns are often suitable for the analysis of carboxylic acids.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your purified compound and identifying any remaining impurities.[23][24][25][26][27]
-
Melting Point: A sharp melting point that is close to the literature value is a good indicator of high purity.
Q3: When should I choose column chromatography over recrystallization?
A3: The choice between these two powerful purification techniques depends on the nature of the impurities.
-
Recrystallization is most effective when the impurities have significantly different solubility profiles from the desired compound in a particular solvent. It is an excellent technique for removing small amounts of impurities from a large amount of product.
-
Column Chromatography is a more versatile technique that separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[28][29] It is particularly useful for separating mixtures with multiple components or when impurities have similar solubilities to the target compound.[17]
Experimental Workflows
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Recrystallization Decision Tree
Caption: Decision-making process for recrystallization.
References
- Allen, C. F. H.
- Teledyne ISCO. (2012).
- Wikipedia. (n.d.). Wolff–Kishner reduction.
- University of Rochester, Department of Chemistry. (n.d.).
- Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
- BenchChem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
- Scribd. (n.d.). Liquid/Liquid Extraction Guide.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
- (n.d.).
- ResearchGate. (2020, January 6).
- SIELC Technologies. (n.d.).
- ResearchGate. (2025, August 7).
- BenchChem. (n.d.). Application Notes and Protocols for the Column Chromatography of 1-Carbamoylpiperidine-3-carboxylic acid.
- (n.d.).
- Pharmaguideline. (n.d.). Wolff Kishner Reduction.
- Chemistry LibreTexts. (2023, January 22). Wolff-Kishner Reduction.
- PrepChem.com. (n.d.). Synthesis of this compound.
- J&K Scientific LLC. (2025, March 15). Wolff-Kishner Reduction.
- Kimiz. (2025, October 20). Wolff-Kishner Reduction [Video]. YouTube.
- ChemicalBook. (n.d.). This compound.
- BYJU'S. (n.d.). Clemmensen Reduction reaction.
- Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences.
- Unacademy. (n.d.). Clemmensen reduction.
- (n.d.). CLEMMENSEN REDUCTION.
- ChemicalBook. (2024, August 17). This compound | 1145-15-9.
- MDPI. (n.d.).
- Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
- (2021, March 18). Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids.
- Semantic Scholar. (2011, February 23).
- (n.d.). This compound tbdms - Optional[13C NMR] - Chemical Shifts.
- (n.d.). Pentanoic acid, 5-methoxy-, phenyl ester - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (2025, November 1).
- Google Patents. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
- Justia Patents. (2011, August 9).
- Google Patents. (n.d.). Preparation and purification method of 3,4,5-trimethoxybenzoic acid.
- Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
Sources
- 1. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 9. Clemmensen reduction [unacademy.com]
- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 11. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. magritek.com [magritek.com]
- 14. scribd.com [scribd.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. Purity Analysis and Impurities Determination by AEX-HPLC | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. teledyneisco.com [teledyneisco.com]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [modernonco.orscience.ru]
- 25. Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 26. spectrabase.com [spectrabase.com]
- 27. spectrabase.com [spectrabase.com]
- 28. reddit.com [reddit.com]
- 29. researchgate.net [researchgate.net]
Investigating the stability and degradation of "5-(3,4-Dimethoxyphenyl)pentanoic acid"
Introduction: Welcome to the technical support guide for 5-(3,4-Dimethoxyphenyl)pentanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this compound. Understanding the chemical liabilities of a molecule is paramount for ensuring the integrity of experimental data, developing stable formulations, and identifying potential impurities. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to anticipate challenges, troubleshoot issues, and design robust experimental plans.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this compound is dictated by two key functional regions:
-
The 3,4-Dimethoxybenzene (Veratrole) Moiety: The two methoxy groups are electron-donating, which makes the aromatic ring electron-rich. This structural feature increases its susceptibility to oxidative degradation and photodegradation .[1][2] The methoxy groups themselves can be targets for O-demethylation by certain enzymes or strong acids.[3]
-
The Pentanoic Acid Chain: The terminal carboxylic acid group is generally stable but can undergo thermal decarboxylation (loss of CO₂) at elevated temperatures.[4][5] The pH of the solution will determine whether this group is in its protonated (-COOH) or deprotonated (-COO⁻) state, influencing solubility and reactivity.
Q2: What are the most probable degradation pathways for this compound under stress conditions?
A2: Based on its structure, the most likely degradation pathways are:
-
Oxidative Degradation: Attack on the electron-rich aromatic ring can lead to the formation of hydroxylated species, quinones, or even ring-opening products under harsh oxidative conditions.[3][6]
-
Photodegradation: The dimethoxybenzene moiety absorbs UV light, which can lead to the formation of excited states and subsequent degradation.[1][2] Studies on dimethoxybenzene isomers show they can photodegrade, with reaction rates influenced by the medium (e.g., enhanced at air-ice interfaces).[1][2]
-
Thermal Degradation: The primary thermal degradation pathway for many carboxylic acids is decarboxylation, where the molecule loses CO₂.[4][5][7] This would result in the formation of 1,2-dimethoxy-4-butylbenzene.
The following diagram illustrates these potential degradation routes.
Caption: Potential degradation pathways for this compound.
Q3: How should I store the solid compound and its solutions to ensure maximum stability?
A3:
-
Solid Compound: Store in a well-sealed container, protected from light, in a cool and dry place. A desiccator at refrigerated temperatures (2-8 °C) is ideal for long-term storage.
-
Solutions: For optimal stability, solutions should be prepared in a suitable buffer (ideally slightly acidic to neutral, pH 4-7) to prevent potential base-catalyzed oxidation.[8] Aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles and store them frozen (≤ -20°C), protected from light. For daily use, refrigerated solutions (2-8 °C) should be used within a short period, and their stability should be verified.
Q4: What analytical techniques are best suited for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method. A stability-indicating HPLC method, which can separate the intact parent compound from all potential degradation products, is essential.[9]
-
Methodology: A reversed-phase C18 column is typically a good starting point.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can help in identifying peak purity and detecting the emergence of new chromophores in degradation products.
-
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.[9][10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Appearance of new peaks in the HPLC chromatogram of a freshly prepared sample.
| Potential Cause | Explanation & Recommended Solution |
| Degradation in Sample Diluent | The pH or composition of your sample diluent may be causing rapid degradation. For example, a highly alkaline diluent could promote oxidation. Solution: Verify the pH of your diluent. Prepare samples in a diluent that mimics the mobile phase or a known stable buffer (e.g., pH 6 phosphate buffer). Analyze the sample immediately after preparation. |
| On-Column Degradation | The stationary phase of the HPLC column, especially if it has exposed silica, can have acidic sites that catalyze degradation. Solution: Use a high-quality, end-capped column. If degradation is still suspected, try running the column at a lower temperature. |
| Autosampler Instability | If samples sit in the autosampler for an extended period, they can degrade due to temperature or light exposure. Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). Program your sequence to minimize the time each sample waits before injection. Use amber or light-blocking vials. |
Issue 2: Poor reproducibility of quantitative results between experiments.
| Potential Cause | Explanation & Recommended Solution |
| Stock Solution Instability | The primary stock solution may be degrading over time, leading to lower concentrations in subsequent experiments. Solution: Do not assume stock solutions are stable indefinitely. Perform a solution stability study by analyzing the stock solution at defined time points (e.g., 0, 24, 48 hours) under its storage conditions. Prepare fresh stock solutions frequently or store validated stable stocks as single-use aliquots at -20°C or below. |
| Incomplete Solubilization | The compound may not be fully dissolved, leading to inaccurate concentrations. This can be exacerbated if the pH of the solvent is not optimal for the carboxylic acid's solubility. Solution: Use a validated solvent system. Sonication can aid dissolution. Ensure the pH is appropriate; for a carboxylic acid, a slightly basic pH or the addition of a small amount of organic co-solvent can improve solubility. Visually inspect for any particulate matter before use. |
The following decision tree can help diagnose issues with unexpected analytical results.
Caption: Troubleshooting workflow for analytical inconsistencies.
Experimental Protocols: Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of the molecule and develop a stability-indicating analytical method.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][14]
Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents & Conditions | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80 °C for several hours. | Unlikely to be a major pathway for the parent acid. |
| Base Hydrolysis | 0.1 M NaOH, at room temperature or slightly heated (40-60 °C). | Base-catalyzed oxidation of the veratrole ring. |
| Oxidation | 3% H₂O₂, at room temperature. | Oxidation of the veratrole ring. |
| Thermal | Solid or solution heated at >80 °C (dry heat or in solution). | Decarboxylation of the carboxylic acid. |
| Photolytic | Expose solution to light source providing UV and visible output (ICH Q1B). | Photodegradation of the veratrole ring. |
Protocol 1: Oxidative Degradation
This protocol is prioritized as the dimethoxybenzene moiety is highly susceptible to oxidation.
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50).
-
Stress Application: To 1 mL of the solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Maintain a control sample with 1 mL of water instead of H₂O₂.
-
Incubation: Keep both samples at room temperature, protected from light.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching (Optional but Recommended): If the reaction is rapid, it can be stopped by adding a small amount of a reducing agent like sodium bisulfite, though simple dilution before injection is often sufficient.
-
Analysis: Dilute the aliquots to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase and analyze immediately by HPLC-PDA/MS.
Protocol 2: Photostability
-
Preparation: Prepare a 1 mg/mL solution as in the oxidative protocol.
-
Stress Application: Place the solution in a photostability chamber that conforms to ICH Q1B guidelines (providing controlled UV and visible light exposure). A control sample should be wrapped in aluminum foil and placed in the same chamber to exclude light.
-
Exposure: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze the light-exposed sample and the dark control by HPLC-PDA/MS.
The following workflow outlines the general process for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
References
-
Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics. [Link]
-
Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics Discussions. [Link]
-
Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics. [Link]
-
Holladay, J. E., et al. (2007). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research. [Link]
-
Khajeh, M., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]
-
Ivanović, M. (2016). Analytical Methods for Phenolic Compounds. Scribd. [Link]
-
Jain, R. (2020). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Cebrián-Lloret, V., et al. (2023). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods. [Link]
-
Pikl, M., et al. (2013). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica. [Link]
-
Iram, F., et al. (2016). Forced Degradation Studies. ResearchGate. [Link]
-
Khajeh, M., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. ResearchGate. [Link]
-
Rankin, S. E., & Iski, E. V. (2013). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics. [Link]
-
Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
ResolveMass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Lynn, D. M., et al. (2013). Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. ACS Applied Materials & Interfaces. [Link]
-
Reyes-García, M., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods. [Link]
-
Anonymous. (n.d.). Degradation Pathways. ResearchGate. [Link]
-
Moldoveanu, S. C. (2011). Pyrolysis of Carboxylic Acids. ResearchGate. [Link]
-
Deng, Y., et al. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review. Chemosphere. [Link]
-
Chen, J., et al. (2022). A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways. Frontiers in Environmental Chemistry. [Link]
-
Deng, Y., et al. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review. ScienceDirect. [Link]
-
Yuan, S., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry. [Link]
-
Nagayoshi, H., et al. (2022). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica. [Link]
Sources
- 1. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. resolvemass.ca [resolvemass.ca]
Optimization of reaction conditions for the synthesis of "5-(3,4-Dimethoxyphenyl)pentanoic acid"
Technical Support Center: Synthesis of 5-(3,4-Dimethoxyphenyl)pentanoic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based answers to common challenges encountered during the synthesis of this compound, moving beyond simple procedural steps to explain the underlying chemical principles.
Overview of Synthetic Strategy
The most common and reliable method for synthesizing this compound involves a two-step process:
-
Friedel-Crafts Acylation: Veratrole (1,2-dimethoxybenzene) is acylated with succinic anhydride to form the keto-acid intermediate, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.[1]
-
Carbonyl Reduction: The ketone group of the intermediate is reduced to a methylene group to yield the final product. The two most prevalent methods for this reduction are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[2][3][4]
This guide will focus on troubleshooting and optimizing this synthetic pathway.
Caption: Troubleshooting workflow for low yield in the Friedel-Crafts acylation step.
Problem Area 2: Incomplete Reduction or Side Reactions
Q: My TLC/NMR after the reduction step shows a mix of starting material and product, or unexpected side products. What is happening?
A: This indicates either an incomplete reaction or the occurrence of side reactions, which differ between the Clemmensen and Wolff-Kishner methods.
-
Clemmensen Reduction Issues:
-
Cause: Poorly Activated Zinc. The reduction occurs on the surface of the zinc. [4][5]If the amalgam is not properly prepared, the surface will be inactive, leading to an incomplete reaction.
-
Protocol: Zinc Amalgam Activation.
-
In a fume hood, wash zinc turnings or powder with 5% HCl to remove the oxide layer.
-
Decant the acid and wash with deionized water.
-
Add a solution of mercury(II) chloride (HgCl₂) in water (approx. 5g HgCl₂ per 100g Zn).
-
Stir for 5-10 minutes. You should see a silvery coating form on the zinc.
-
Decant the HgCl₂ solution (dispose of as hazardous waste) and wash the amalgam thoroughly with water. Use immediately.
-
-
-
Cause: Side Reaction (Alcohol Formation). While alcohols are not typically considered direct intermediates, under certain conditions, a partially reduced alcohol product can form. [4][5] * Solution: Ensure a sufficient excess of concentrated HCl and vigorous refluxing. A two-phase system with a solvent like toluene can help improve contact between the substrate and the catalyst. [6]A longer reaction time (e.g., 4-6 hours) may be necessary.
-
-
Wolff-Kishner Reduction Issues:
-
Cause: Insufficiently High Temperature. The decomposition of the hydrazone intermediate requires high temperatures, typically 180-200 °C. [3][7] * Solution: Use a high-boiling solvent like diethylene glycol (b.p. 245 °C) or ethylene glycol (b.p. 197 °C). Ensure your heating mantle and condenser setup can safely maintain these temperatures. The Huang-Minlon modification, a one-pot procedure, is highly effective. [3] * Cause: Azine Formation (Side Reaction). The hydrazone intermediate can react with another molecule of the starting ketone to form an azine, which is a common side product that is difficult to reduce. [8] * Solution: This is often caused by the premature removal of water. A common procedure involves first forming the hydrazone at a lower temperature (e.g., 100-130 °C) and then increasing the temperature to drive the reduction, which also distills off water and excess hydrazine.
-
Problem Area 3: Purification Challenges
Q: I'm having trouble isolating a pure product after the reaction. What is the best purification strategy?
A: The final product is a carboxylic acid, so its solubility is pH-dependent. This property is key to its purification.
-
Strategy 1: Acid-Base Extraction (Primary Method).
-
After the reaction, quench the mixture appropriately (e.g., carefully with water for Clemmensen, or by acidifying for Wolff-Kishner).
-
Extract the crude product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The desired carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic organic impurities behind.
-
Separate the basic aqueous layer and wash it once with fresh organic solvent to remove any trapped impurities.
-
Cool the aqueous layer in an ice bath and slowly re-acidify with concentrated HCl until the pH is ~1-2. The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Strategy 2: Recrystallization.
-
If the product is still impure after extraction, recrystallization is highly effective.
-
Recommended Solvents: A mixture of toluene and petroleum ether or hexanes is reported to work well. [6]You can also try recrystallizing from hot water or an ethanol/water mixture. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
References
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(3',4'-dimethoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
University of Regensburg. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
MDPI. (2018). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]
- Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
Grokipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
Indian Academy of Sciences. (2014). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. J. Chem. Sci., 126(6), 1883–1891. Retrieved from [Link]
-
BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]
-
chemeurope.com. (n.d.). Wolff-Kishner reduction. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. grokipedia.com [grokipedia.com]
- 4. Clemmensen Reduction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. prepchem.com [prepchem.com]
- 7. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Advanced Recrystallization of 5-(3,4-Dimethoxyphenyl)pentanoic Acid
Welcome to the technical support center for the purification of 5-(3,4-Dimethoxyphenyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding advanced recrystallization techniques. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-purity crystalline material.
Troubleshooting Guide: Addressing Common Recrystallization Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1][2] This often occurs when the melting point of the compound is lower than the boiling point of the chosen solvent, or when the solution is highly supersaturated.[1][3] The resulting oil can trap impurities, hindering purification.[2][4]
Here are several strategies to address oiling out:
-
Lower the Crystallization Temperature: The primary cause is often that the solution is still too warm for crystals to form, leading to the separation of a liquid solute. Try cooling the solution more slowly and to a lower final temperature.
-
Change the Solvent System:
-
Lower Boiling Point Solvent: Select a solvent with a lower boiling point.[5]
-
Mixed-Solvent System: A powerful technique is to use a mixed-solvent system. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is less soluble, while maintaining a temperature below the compound's melting point.[6] The anti-solvent reduces the overall solubility, promoting crystallization over oiling.
-
-
Increase the Solvent Volume: While seemingly counterintuitive, adding more of the primary solvent can sometimes prevent oiling out by reducing the overall concentration and thus the degree of supersaturation at a given temperature.
-
Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution.[7][8] This provides a template for crystal growth and can bypass the energy barrier for nucleation, favoring crystallization over oiling.[9][10]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections on the glass, which can act as nucleation sites and induce crystallization.[2][11]
Question 2: The yield of my recrystallized this compound is very low. What are the likely causes and how can I improve it?
Answer:
A low yield is a frequent issue in recrystallization and can be attributed to several factors. Here's a breakdown of potential causes and their solutions:
-
Excessive Solvent Usage: Using too much solvent is the most common reason for low yield, as a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[8][12]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. It's better to add the solvent in small portions to a heated slurry of your compound until it just dissolves.[5] If you've already used too much, you can carefully evaporate some of the solvent to re-saturate the solution.[8]
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, you can lose a substantial amount of product.
-
Solution: Ensure your filtration apparatus (funnel and filter paper) is pre-heated. You can achieve this by passing hot solvent through it just before filtering your solution.[2] Using a stemless funnel can also help prevent clogging.
-
-
Incomplete Crystallization: The cooling process might not be sufficient to induce maximum crystallization.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize the precipitation of your compound.[13]
-
-
Washing with the Wrong Solvent or Temperature: Washing the collected crystals with a solvent in which they are soluble, or with a warm solvent, will dissolve your product.
-
Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.[2]
-
Question 3: My final product is still impure after recrystallization. How can I enhance the purity?
Answer:
Achieving high purity is the primary goal of recrystallization. If impurities persist, consider these advanced techniques:
-
Slow Down the Cooling Rate: Rapid cooling can trap impurities within the crystal lattice.[14][15] A slower cooling rate allows for more selective crystallization, where only the desired molecules are incorporated into the growing crystal lattice.[14][15][16] Insulating the flask can help achieve a gradual temperature decrease.
-
Activated Charcoal Treatment: If your product has colored impurities, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2][17] The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of your desired product.[17]
-
Double Recrystallization: For challenging purifications, a second recrystallization step can be very effective. Dissolve the once-recrystallized material in a fresh batch of solvent and repeat the process.
-
Optimize Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (removed by hot filtration).[17]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the recrystallization of this compound.
What are the key considerations for selecting a suitable solvent for the recrystallization of this compound?
Selecting the right solvent is paramount for successful recrystallization.[17][18] Here are the guiding principles:
-
Temperature-Dependent Solubility: The ideal solvent will exhibit a steep solubility curve for this compound, meaning it dissolves the compound readily at elevated temperatures but has low solubility at room temperature or below.[11][17]
-
Impurity Solubility Profile: Impurities should ideally have a different solubility profile. They should either be very soluble in the chosen solvent at all temperatures or insoluble even when hot.[19]
-
Chemical Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystalline product.
-
Safety: Consider the toxicity, flammability, and environmental impact of the solvent.
Table 1: Potential Solvents for Recrystallization of this compound
| Solvent | Rationale for Consideration | Potential Drawbacks |
| Water | Benzoic acids often have low solubility in cold water and higher solubility in hot water.[20] It is also non-toxic and non-flammable. | The dimethoxy and pentanoic acid chain may limit solubility even in hot water. |
| Ethanol/Water Mixture | A mixed solvent system can be highly effective. The compound is likely soluble in ethanol, and water can be added as an anti-solvent to induce crystallization.[20] | Can sometimes promote oiling out if the ratio and cooling rate are not optimized.[2] |
| Toluene | A non-polar aromatic solvent that may offer good solubility at elevated temperatures for the phenyl-containing structure. A literature synthesis mentions using a toluene-petroleum ether mixture for crystallization.[21] | Higher boiling point and potential for aromatic impurities to co-crystallize. |
| Ethyl Acetate/Hexane Mixture | Ethyl acetate is a moderately polar solvent that will likely dissolve the compound. Hexane can then be used as a non-polar anti-solvent. | Requires careful control of the solvent ratio to avoid precipitating impurities. |
| Isopropanol | A polar protic solvent that often provides a good balance of solubility properties for carboxylic acids. | May have high solubility even at lower temperatures, potentially reducing yield. |
What is the role of "seeding" in recrystallization and when should I use it?
Seeding is the process of adding a small amount of pure crystalline material to a supersaturated solution to initiate crystallization.[7] It is a powerful technique for several reasons:
-
Induces Crystallization: It can trigger crystallization when spontaneous nucleation is slow or difficult to achieve.[11]
-
Controls Polymorphism: By adding a seed of a specific crystal form (polymorph), you can direct the crystallization to produce that desired form.[9][22] Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physical properties like solubility and stability.[23][24][25]
-
Prevents Oiling Out: As mentioned earlier, seeding provides a template for crystal growth, which can be kinetically favored over the formation of an oil.[9]
-
Improves Consistency: Seeding can lead to more reproducible crystallization outcomes in terms of crystal size and morphology.[7]
You should consider using seeding when you experience difficulties with spontaneous crystallization, when you observe oiling out, or when you need to control the polymorphic form of your final product.[9]
How does the rate of cooling affect the crystal size and purity of my product?
The rate of cooling has a profound impact on both the size and purity of the resulting crystals.[14]
-
Slow Cooling: A slow cooling rate generally leads to the formation of larger and purer crystals.[14][15][16] This is because it allows for a more ordered and selective deposition of molecules onto the growing crystal lattice, effectively excluding impurities.[15]
-
Rapid Cooling (Quenching): Conversely, rapid cooling tends to produce smaller crystals and can trap impurities within the crystal structure.[14][15] This is due to the rapid increase in supersaturation, which leads to a high nucleation rate and less time for selective crystal growth.[14]
Table 2: Impact of Cooling Rate on Crystal Characteristics
| Cooling Rate | Crystal Size | Purity | Nucleation Rate | Growth Rate |
| Slow | Larger | Higher | Lower | Favored |
| Fast | Smaller | Lower | Higher | Hindered |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on preliminary tests, choose a solvent that dissolves this compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.[17]
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Choose a "soluble solvent" in which the compound is readily soluble and an "insoluble solvent" (anti-solvent) in which it is poorly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble solvent".[5]
-
Inducing Cloudiness: While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.[5]
-
Clarification: Add a few more drops of the hot "soluble solvent" until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6 and 7 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.
Visualizations
Caption: A generalized workflow for the recrystallization of this compound.
Caption: Troubleshooting flowchart for the issue of "oiling out" during recrystallization.
References
- Seeding Techniques and Optimization of Solution Crystallization Processes.
- An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients | Crystal Growth & Design.
- 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. (2025-01-22).
- Polymorphism and crystallization of active pharmaceutical ingredients (APIs).
- Seeding Techniques | Crystallization of Nucleic Acids and Proteins. Oxford Academic.
- Progress and Opportunities for Utilizing Seeding Techniques in Crystalliz
- Seeding Studies For Crystallization - Improve B
- Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (2025-08-09).
- How Does the Rate of Cooling Influence Crystal Size?: Science Explained | ReelMind.
- Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Cipla Biosimilars.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024-12-25).
- 4-Methoxybenzoic acid recrystallization solvent selection and issues. Benchchem.
- How does cooling rate affect the point at which crystalisation occures and why?. Reddit. (2020-03-16).
- Oiling Out in Crystalliz
- Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystalliz
- Effect of Oiling-Out during Crystallization on Purification of an Intermedi
- Cooling Rate and Crystal Size | Seth Stein. Northwestern University.
- 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. (2021-03-05).
- Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
- 3.6F: Troubleshooting. Chemistry LibreTexts. (2022-04-07).
- Recrystallization (help meeeeee) : r/chemistry. Reddit. (2013-02-03).
- Combination of a Single Primary Nucleation Event and Secondary Nucleation in Crystallization Processes | Crystal Growth & Design.
- Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm (RSC Publishing). (2025-04-21).
- Recrystalliz
- Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
- Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model.
- Characterization of Polymorphic Forms (Polymorphism). Nishka Research.
- Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystalliz
- Overview of Secondary Nucleation: From Fundamentals to Application | Industrial & Engineering Chemistry Research.
- Secondary Nucleation: Mechanisms and Models. Taylor & Francis Online.
- Recrystalliz
- polymorphism and polymorph characterisation in pharmaceuticals.
- Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. PMC - NIH. (2018-10-22).
- Solid- crystalline, Amorphous and Polymorphism. Pharmaguideline.
- Synthesis of this compound. PrepChem.com.
- Purification of carboxylic acids by complexation with selective solvents.
- Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
- Solvent for recrystallization of benzoic acid?. Chemistry Stack Exchange. (2017-05-21).
- How to purify a carboxylic acid by recrystallis
- Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. (2022-08-18).
- Selection of recrystalliz
Sources
- 1. mt.com [mt.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reelmind.ai [reelmind.ai]
- 15. reddit.com [reddit.com]
- 16. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Selection of recrystallization solvent | Semantic Scholar [semanticscholar.org]
- 19. mt.com [mt.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. prepchem.com [prepchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars [ciplabiosimilars.co.za]
- 25. mt.com [mt.com]
Overcoming low yields in the multi-step synthesis of "5-(3,4-Dimethoxyphenyl)pentanoic acid"
Welcome to the technical support guide for the multi-step synthesis of 5-(3,4-dimethoxyphenyl)pentanoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthetic sequence. This guide provides in-depth, experience-based troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common pitfalls and optimize your reaction outcomes.
The synthesis of this compound is a valuable process for creating key intermediates in pharmaceutical development. A common and efficient route involves a two-step sequence: a Friedel-Crafts acylation of veratrole with glutaric anhydride, followed by a reduction of the resulting keto-acid. While theoretically straightforward, each step presents unique challenges that can significantly impact the overall yield.
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Part 1: Troubleshooting the Friedel-Crafts Acylation
The first step, the reaction between veratrole and glutaric anhydride catalyzed by a Lewis acid like aluminum chloride (AlCl₃), is critical for setting the foundation of the synthesis. Low yields in this step are common and can often be traced back to issues with reagents, reaction conditions, or workup procedures.
Frequently Asked Questions (FAQs): Step 1
Q1: My Friedel-Crafts reaction is showing very low conversion, with a lot of unreacted veratrole. What is the likely cause?
A1: Low conversion is most frequently due to an inactive catalyst or suboptimal reaction conditions.[1]
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in your reagents or glassware will hydrolyze and deactivate the catalyst.[1] It is essential to use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened container stored under an inert atmosphere. Ensure all glassware is rigorously dried (oven-dried or flame-dried) and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid.[2] This is because the product, an aryl ketone, can form a stable complex with AlCl₃, effectively sequestering the catalyst and preventing it from participating in further reactions.[1] A molar ratio of at least 2.2 equivalents of AlCl₃ relative to glutaric anhydride is recommended to account for complexation with both the anhydride and the product ketone.
-
Reaction Temperature: While some acylations proceed at room temperature, this specific reaction often requires gentle heating to overcome the activation energy.[1] A temperature of 50-60 °C is a good starting point. However, excessive heat can lead to side reactions, so careful temperature control is crucial.
Q2: I'm observing the formation of multiple products and a dark, tarry residue. How can I improve the selectivity?
A2: The formation of multiple products and tars points to side reactions, often caused by incorrect stoichiometry or temperature.
-
Order of Addition: The method of combining reagents is critical. For this reaction, the preferred method is to first create a suspension of veratrole and glutaric anhydride in an appropriate solvent (like 1,2-dichloroethane or nitrobenzene). Then, add the AlCl₃ portion-wise while controlling the temperature. Adding the veratrole to a pre-formed complex of AlCl₃ and glutaric anhydride can lead to localized areas of high electrophile concentration, promoting polysubstitution.
-
Temperature Control: As mentioned, high temperatures can cause decomposition and polymerization, leading to tar formation. Maintain a steady reaction temperature and monitor for any uncontrolled exotherms, especially during the addition of AlCl₃.
Logical Workflow: Troubleshooting Friedel-Crafts Acylation
This diagram outlines a systematic approach to diagnosing and solving low-yield issues in the first step.
Caption: Decision tree for selecting a ketone reduction method.
Comparative Summary of Reduction Methods
| Method | Reagents & Conditions | Pros | Cons |
| Clemmensen Reduction | Zn(Hg), conc. HCl, reflux | Effective for aryl-alkyl ketones; good for base-sensitive substrates. | Strongly acidic conditions; not suitable for acid-sensitive substrates; mechanism is not well understood. [3][4] |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, high temp (e.g., diethylene glycol) | Excellent for acid-sensitive substrates; irreversible due to N₂ gas evolution. [5] | Strongly basic conditions; high temperatures required; not suitable for base-sensitive or thermally labile substrates. [6] |
| Catalytic Hydrogenation | H₂, Pd/C, acidic conditions (e.g., AcOH, HClO₄) | Milder conditions; high yields possible. | Benzyl ether groups can be cleaved; catalyst can be poisoned. |
Detailed Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation Synthesis of 4-(3,4-dimethoxybenzoyl)butanoic acid
-
Preparation: To an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add veratrole (1.0 eq), glutaric anhydride (1.05 eq), and anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath.
-
Catalyst Addition: While stirring vigorously, add anhydrous aluminum chloride (AlCl₃, 2.3 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and warm the mixture to 55 °C. Maintain this temperature and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Caution: This quenching process is highly exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a toluene/petroleum ether mixture.
Protocol 2: Huang-Minlon Modification of the Wolff-Kishner Reduction Synthesis of this compound
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, combine the keto-acid intermediate (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol. Heat the mixture to 130-140 °C for 1.5 hours.
-
Water Removal: Modify the condenser for distillation and remove the water and excess hydrazine by distilling until the internal temperature reaches 195-200 °C.
-
Reduction: Cool the mixture to below 100 °C. Carefully add potassium hydroxide (KOH, 4.0 eq). Re-equip the flask for reflux and heat the mixture to 195-200 °C for 4-5 hours. The evolution of nitrogen gas should be observed. [7]4. Workup: Cool the reaction mixture to room temperature and dilute with water. Acidify the basic solution with cold 6M HCl to a pH of ~2, which should precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization.
References
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
ACS Publications. (2023). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3. Inorganic Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
RSC Publishing. (2018). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
YouTube. (2023, January 14). Friedel-Crafts Acylation; Reductions of Aryl Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonyl reduction. Retrieved from [Link]
-
YouTube. (2021, June 27). Reduction of Aryl Ketones. Retrieved from [Link]
-
YouTube. (2025, January 7). Underrated Reducing Agents (Important Papers). Retrieved from [Link]
-
OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Friedel-Crafts reaction conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wolff-Kishner Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Identifying and characterizing degradation products of "5-(3,4-Dimethoxyphenyl)pentanoic acid"
Welcome to the technical support resource for the identification and characterization of degradation products of 5-(3,4-Dimethoxyphenyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into potential stability issues and a logical framework for troubleshooting experimental challenges. Our approach moves beyond simple protocols to explain the scientific rationale behind each step, ensuring a robust and self-validating experimental design.
Understanding the Molecule: Potential Sites of Instability
This compound is characterized by three key structural features, each presenting potential vulnerabilities to degradation under various stress conditions. A proactive analysis of these sites is the cornerstone of designing a comprehensive stability study.
-
Carboxylic Acid Moiety (-COOH): This functional group is susceptible to decarboxylation, particularly under thermal or photolytic stress, which would result in the loss of carbon dioxide.[1][2]
-
Dimethoxy Phenyl Ring: The two methoxy (-OCH₃) groups are electron-donating, making the aromatic ring electron-rich. This makes it susceptible to:
-
Oxidative Attack: The methoxy groups can be cleaved (demethylation) under oxidative conditions to form a more polar catechol (dihydroxy) derivative.[3] The electron-rich ring itself can also be a target for oxidation.[4]
-
Photodegradation: Aromatic systems can absorb UV light, leading to photochemical reactions.[5]
-
-
Alkyl Chain & Benzylic Position: The pentanoic acid chain, specifically the carbon atom adjacent to the phenyl ring (the benzylic position), is a potential site for oxidation.[6]
Frequently Asked Questions & Troubleshooting Guides
This section addresses common questions and challenges encountered during the stability testing of this compound.
FAQ 1: Experimental Design for Forced Degradation
Question: What are the essential stress conditions for a forced degradation study of this compound, and what is the scientific basis for each?
Answer: A robust forced degradation study, as outlined by ICH guidelines, is designed to explore various degradation pathways systematically.[7] The goal is to generate a modest amount of degradation (typically 5-20%) to ensure that the analytical methods can detect and resolve the degradants from the parent compound.
Core Degradation Conditions
| Stress Condition | Reagent & Typical Conditions | Rationale & Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) | While the parent molecule is stable to hydrolysis, harsh acidic conditions can potentially catalyze the cleavage of the ether linkages of the methoxy groups.[8] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80°C) | The primary reaction is salt formation. The core structure is generally stable, but extreme conditions should be tested to confirm.[8] |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temp | To simulate oxidative stress. Key targets are the electron-rich dimethoxybenzene ring (demethylation) and the benzylic position of the alkyl chain.[6][9] |
| Thermal | Dry heat (e.g., 80°C) on solid sample or reflux in solution | To assess thermal stability. The primary anticipated pathway is the decarboxylation of the carboxylic acid group.[10] |
| Photolytic | Exposure to light with overall illumination of ≥1.2 million lux hours and ≥200 watt hours/m² | To assess photosensitivity. Aromatic systems can undergo complex radical reactions or decarboxylation upon exposure to UV/Vis light.[8][11][12] |
Experimental Workflow: Forced Degradation & Analysis
Caption: Workflow for forced degradation and analysis.
FAQ 2: Developing a Stability-Indicating HPLC Method
Question: My current HPLC method shows good separation for the parent drug, but after stress testing, I see broad or overlapping peaks. How can I develop a truly stability-indicating method?
Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. Achieving this requires systematic optimization.
Protocol: HPLC Method Development
-
Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is an excellent starting point due to the moderate polarity of the parent compound.[13]
-
Mobile Phase Optimization:
-
Rationale: The key is to control the ionization state of the carboxylic acid. At a pH well below its pKa (~4-5), the acid will be protonated and better retained.
-
Step A (Initial Conditions): Begin with a gradient elution to separate compounds with a wide range of polarities. A typical gradient might be Acetonitrile and a 20 mM phosphate buffer (pH adjusted to 3.0 with phosphoric acid) running from 20% to 80% Acetonitrile over 20 minutes.[13]
-
Step B (pH Adjustment): The pH of the aqueous portion of the mobile phase is critical. Analyze your stressed samples at different pH values (e.g., pH 2.5, 3.5, and 6.0) to see how the retention and peak shape of the parent and degradants change. Lower pH often yields sharper peaks for carboxylic acids.[14]
-
-
Detector Wavelength: Use a Photodiode Array (PDA) detector. Determine the UV absorbance maximum (λmax) of the parent compound. Also, monitor at lower wavelengths (e.g., 220 nm) as some degradation products may lose the chromophore of the parent and only absorb at lower wavelengths.
-
Method Validation (Peak Purity): Once you have good separation, perform peak purity analysis using the PDA data on the stressed samples. This is a non-negotiable step to prove that the parent peak is spectrally pure and not co-eluting with a degradant.
Starting HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | PDA Detector, 210-400 nm |
| Injection Vol. | 10 µL |
FAQ 3: Identifying Unknown Peaks with LC-MS
Question: My chromatogram from the oxidized sample shows a significant new peak. How do I use LC-MS to determine what it is?
Answer: High-resolution LC-MS/MS is the definitive tool for identifying unknown degradation products. The strategy involves determining the elemental composition and then using fragmentation patterns to piece together the structure.
Logical Flow for Degradant Identification
Caption: Logical workflow for identifying degradants using LC-MS.
Interpreting Mass Shifts: Common Degradation Pathways
The mass difference between the parent compound (C₁₃H₁₈O₄, MW: 238.28) and the degradant provides crucial clues.
| Observed Mass Shift | Change in Formula | Potential Degradation Pathway | Likely Product |
| -14 Da | -CH₂ | Oxidative Demethylation | 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid |
| -28 Da | -C₂H₄ | Double Demethylation | 5-(3,4-dihydroxyphenyl)pentanoic acid[15] |
| -44 Da | -CO₂ | Decarboxylation | 1,2-dimethoxy-4-butylbenzene |
| +16 Da | +O | Oxidation/Hydroxylation | e.g., Hydroxylation on the alkyl chain or aromatic ring. |
| -2 Da | -H₂ | Dehydrogenation | Formation of a double bond in the alkyl chain. |
Example Analysis: Oxidative Demethylation
-
Parent Compound: this compound. Expected [M-H]⁻ ion at m/z 237.1127.
-
Stress Condition: Oxidative stress (H₂O₂).
-
Observation: A new, more polar peak appears in the HPLC. In the LC-MS, this peak shows an [M-H]⁻ ion at m/z 223.0970.
-
Calculation: The mass difference is 14.0157 Da, corresponding to the loss of a CH₂ group.
-
Hypothesis: Single demethylation has occurred. The product is likely 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid or 5-(3-hydroxy-4-methoxyphenyl)pentanoic acid.
-
Confirmation (MS/MS): Fragmentation of the m/z 223 ion would be compared to the fragmentation of the parent m/z 237 ion. A change in the fragmentation pattern of the aromatic ring portion would confirm the structural change. For 1,2-dimethoxybenzene derivatives, characteristic fragmentations can help pinpoint the structure.[16]
References
-
OnePetro. (2017). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. [Link]
-
Scribd. Analytical Methods for Phenolic Compounds. [Link]
-
MDPI. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. [Link]
-
J-Stage. Mass Spectra of 1,2-Dimethoxybenzene Derivatives. [Link]
-
ResearchGate. (2011). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. [Link]
-
NIST. Benzene, 1,4-dimethoxy-. [Link]
-
ACS Publications. The Oxidation of Methoxybenzenes. [Link]
-
IAEA. (2013). Photoelectrochemical degradation of selected aromatic molecules. [Link]
-
NIH. Toxicological Profile for Phenol. [Link]
-
Atmospheric Chemistry and Physics. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. [Link]
-
ResearchGate. (2017). Chapter 1: Methods of Analysis for Phenolic Compounds. [Link]
-
ACS Publications. Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. [Link]
-
PubMed. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. [Link]
-
Physics & Maths Tutor. Topic 4.5 Carboxylic Acids - WJEC (Wales) Chemistry A-level. [Link]
-
YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
-
Spectroscopy Online. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
OUCI. Analytical Methods of Phenolic Compounds. [Link]
-
NIH. (2015). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
ACS Publications. Selective demethylation of 3,4-dimethoxy-substituted aromatic aldehydes and ketones. [Link]
-
ACS Publications. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. [Link]
-
Frontiers. (2023). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. [Link]
-
PubMed. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. [Link]
-
Semantic Scholar. (2013). FORCED DEGRADATION STUDY OF ALVERINE CITRATE IN ACID BY UV SPECTROPHOTOMETRY METHOD. [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
-
RJPT. (2018). A Review: Stability Indicating Forced Degradation Studies. [Link]
-
Conjugated. (2017). Oxidations of Alkylbenzene / Benzene derivatives. [Link]
-
MDPI. (2021). Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic acid)s. [Link]
-
PubChem. 5-(3,4-Dihydroxyphenyl)pentanoic acid. [Link]
-
PubMed. (2005). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. [Link]
-
CORE. Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. [Link]
-
PubMed. (2004). Evaluation of detection methods for the reversed-phase HPLC determination of 3',4',5'-trimethoxyflavone in different phytopharmaceutical products and in human serum. [Link]
-
ACS Publications. Retention of Ionizable Compounds on HPLC. 5. pH Scales and the Retention of Acids and Bases with Acetonitrile-Water Mobile Phase. [Link]
-
FooDB. Showing Compound Methoxybenzene (FDB012090). [Link]
-
Pensoft. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. [Link]
-
PubMed. (2006). Thermal degradation of environmentally degradable poly(hydroxyalkanoic acid)s. [Link]
-
Polish Pharmaceutical Society. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
-
ACS Publications. Organic Letters Journal. [Link]
-
PubMed. (2018). Thermal Degradation of Long Chain Fatty Acids. [Link]
-
PubMed. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. [Link]
-
ScienceDirect. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review. [Link]
-
PubMed. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review. [Link]
-
Elsevier. (1998). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin, and menthol) in throat lozenges. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. public.pensoft.net [public.pensoft.net]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. 5-(3,4-Dihydroxyphenyl)pentanoic acid | C11H14O4 | CID 49831816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
Methods for enhancing the purity of synthesized "5-(3,4-Dimethoxyphenyl)pentanoic acid"
Technical Support Center: Purification of 5-(3,4-Dimethoxyphenyl)pentanoic acid
Welcome to the technical support guide for enhancing the purity of synthesized this compound (CAS 1145-15-9)[1][2]. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this compound with high purity. Here, we address common issues through a series of frequently asked questions and a detailed troubleshooting guide, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the principal methods for purifying crude this compound?
The purification strategy for this compound primarily depends on the nature of the impurities and the scale of the synthesis. The most effective methods are:
-
Recrystallization: This is often the most efficient method for solid carboxylic acids. It relies on the difference in solubility between the desired compound and impurities in a chosen solvent at different temperatures[3][4]. A suitable solvent will dissolve the compound well when hot but poorly when cold, while impurities remain soluble at low temperatures[3][5].
-
Acid-Base Extraction: This classic technique leverages the acidic nature of the carboxyl group. The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving neutral and basic impurities in the organic layer[6]. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent[6].
-
Column Chromatography: For complex mixtures or when high purity is essential, column chromatography is the method of choice. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed[7][8]. This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase[7].
Q2: How do I select the optimal purification method for my sample?
The choice of method is a balance of efficiency, scale, and the specific impurity profile of your crude material.
-
For routine purification of a solid product with minor impurities: Recrystallization is typically the fastest and most scalable option. A known procedure suggests crystallization from a toluene-petroleum ether solvent system[9].
-
To remove neutral or basic impurities: Acid-base extraction is highly effective and can be used as a preliminary purification step before recrystallization to improve the final purity[6].
-
For separating structurally similar acidic impurities or non-crystalline products: Column chromatography offers the highest resolution. If your compound is an oil or fails to crystallize, this is the preferred method[10]. Reversed-phase (C18) flash chromatography is particularly effective for polar compounds like carboxylic acids[7].
Q3: What are the likely impurities in a typical synthesis of this compound?
Impurities will depend on the synthetic route. A common synthesis involves the Clemmensen reduction of 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid. Potential impurities could include:
-
Unreacted Starting Material: The starting keto-acid may persist if the reduction is incomplete.
-
Side-Products: Over-reduction of the aromatic ring or incomplete reduction leading to alcohol intermediates.
-
Reagents: Residual zinc or mercury salts from the Clemmensen reduction, or reagents from other synthetic steps.
-
Solvent Residues: Trapped solvents from the reaction or workup.
Q4: What are the recommended conditions for purifying this compound by column chromatography?
For carboxylic acids, special considerations are needed to achieve good separation and peak shape.
-
Normal-Phase (Silica Gel): Carboxylic acids often streak or "tail" on silica gel due to strong interactions with the stationary phase. To mitigate this, add a small amount of a weak acid to the mobile phase (eluent)[11].
-
Recommended Eluent: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) with the addition of 0.5-1% acetic acid or formic acid.
-
-
Reversed-Phase (C18): This is an excellent alternative, especially for polar compounds[7].
-
Recommended Eluent: A gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile) with 0.1% trifluoroacetic acid (TFA) or formic acid added to both solvents to ensure the carboxylic acid remains protonated[7].
-
Purification Method Comparison
| Parameter | Recrystallization | Acid-Base Extraction | Column Chromatography |
| Primary Use | Purifying solids from soluble impurities | Removing neutral/basic impurities | High-resolution separation, oily products |
| Speed | Fast to Moderate | Fast | Slow |
| Scalability | Excellent | Excellent | Poor to Moderate |
| Cost | Low (solvent cost) | Low (reagent cost) | High (solvent and stationary phase cost) |
| Typical Purity | Good to Excellent (>98%) | Good (as a pre-purification step) | Excellent (>99%) |
| Key Limitation | Compound must be a solid; risk of "oiling out" | Only removes certain classes of impurities | Time-consuming, requires large solvent volumes |
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Final product has a persistent yellow or brown tint. | Residual metal catalysts from a reduction step or oxidized organic impurities. | 1. Before the final purification step, dissolve the crude product in a suitable solvent and stir with activated charcoal for 15-30 minutes, then filter through celite[4].2. Consider a pre-treatment with an oxidizing agent like hydrogen peroxide to convert certain impurities into more easily separable forms, followed by a workup and purification[12]. |
| During recrystallization, the compound "oils out" instead of forming crystals. | 1. The solution is cooling too rapidly.2. The solvent is too nonpolar for the compound, or the compound's melting point is lower than the boiling point of the solvent.3. High concentration of impurities depressing the melting point. | 1. Re-heat the solution until everything dissolves, add a small amount (5-10%) of additional solvent, and allow it to cool much more slowly. Insulate the flask to slow the cooling rate[13].2. Try a different solvent or a mixed-solvent system. For instance, dissolve the compound in a minimal amount of a good solvent (like ethyl acetate) and slowly add a poor solvent (like hexanes) until turbidity persists, then heat to clarify and cool slowly[3]. |
| Low yield after purification. | 1. Recrystallization: Too much solvent was used, or crystals were washed with room-temperature solvent.2. Extraction: Incomplete precipitation due to incorrect pH; product has some water solubility.3. Chromatography: Product co-eluted with an impurity or was irreversibly adsorbed. | 1. Use the absolute minimum amount of hot solvent to dissolve the compound. Always wash the collected crystals with a small amount of ice-cold solvent[14].2. Ensure the aqueous phase is acidified to a pH well below the pKa of the carboxylic acid (typically pH 1-2). If product loss is suspected in the aqueous layer, perform multiple extractions with a suitable organic solvent[6][15].3. Analyze all fractions by TLC. If the product is stuck on the column (especially silica), try flushing with a more polar eluent containing an acid modifier. |
| During column chromatography on silica, the product streaks badly. | The acidic proton of the carboxylic acid is interacting strongly with the slightly acidic silica gel surface. | Add 0.5-1% acetic acid or formic acid to your eluent system. This protonates the silica surface and the compound, leading to sharper peaks and better separation[11]. |
| An emulsion forms during the acid-base extraction workup. | The organic and aqueous layers have similar densities, or surfactants are present. | 1. Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.2. Let the mixture stand for a longer period.3. Filter the entire mixture through a pad of Celite. |
Workflow & Protocols
Decision Workflow for Purification
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude this compound.
Caption: Decision workflow for purifying crude product.
Detailed Protocol: Recrystallization
This protocol provides a step-by-step guide for purifying this compound via recrystallization[3][4][16].
Materials:
-
Crude this compound
-
Erlenmeyer flasks (2)
-
Hot plate
-
Recrystallization solvent (e.g., Toluene/Petroleum Ether, or Ethanol/Water)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent should dissolve the compound when hot but not when cold[3]. A literature procedure specifies a toluene-petroleum ether mixture[9]. Alternatively, an ethanol/water mixture can be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the primary solvent (e.g., toluene or ethanol) to cover the solid. Heat the mixture gently on a hot plate with stirring until it boils[5]. Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, metal residues), perform a hot gravity filtration. Add a slight excess of hot solvent (~5-10%) to prevent premature crystallization in the funnel. Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask[16].
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[13][14]. Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation[14].
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel[4][5].
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter funnel under vacuum. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of carboxylic acids.
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. Retrieved from [Link]
-
Karthik, V., & Kumar, V. (n.d.). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products. Retrieved from [Link]
-
PubMed. (2020). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 1145-15-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. How To [chem.rochester.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Comparative Guide for Researchers: Profiling Dimethoxyphenyl-Containing Compounds as Potential Phosphodiesterase 4 (PDE4) Modulators
This guide provides a comparative analysis of 5-(3,4-dimethoxyphenyl)pentanoic acid against other structurally related compounds. We will delve into the scientific rationale behind their mechanisms, present comparative data, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this important class of molecules.
Introduction: The 3,4-Dimethoxyphenyl Moiety as a Privileged Scaffold
In medicinal chemistry, the 3,4-dimethoxyphenyl group, a catechol diether motif, is recognized as a "privileged scaffold." This is due to its repeated appearance in molecules targeting various biological systems. Its specific arrangement of methoxy groups on a phenyl ring allows it to form key interactions—primarily hydrogen bonds and van der Waals forces—within the active sites of enzymes. One of the most significant targets for this scaffold is the enzyme family of phosphodiesterases, particularly Phosphodiesterase 4 (PDE4).[1]
PDE4 is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that modulates a vast array of cellular processes, most notably the inflammatory response.[2] By inhibiting PDE4, intracellular cAMP levels rise, leading to a cascade of anti-inflammatory effects. Consequently, the 3,4-dimethoxyphenyl moiety has become a cornerstone in the design of potent and selective PDE4 inhibitors for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[2]
The Central Mechanism: PDE4 Inhibition and cAMP Signaling
The primary mechanism of action for the compounds discussed herein revolves around the modulation of the PDE4 enzyme. PDE4 specifically hydrolyzes cAMP into the inactive metabolite AMP. In inflammatory cells, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-inflammatory transcription factors, ultimately suppressing the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2]
The following diagram illustrates this critical signaling pathway.
Caption: The PDE4/cAMP anti-inflammatory signaling pathway.
Compound Profiles and Comparative Analysis
To understand the potential of this compound, we compare it to three key compounds: a well-established benchmark (Rolipram), a short-chain analog (3,4-Dimethoxyphenylacetic acid), and an aromatic analog (Veratric Acid).
The Gold Standard: Rolipram
Rolipram is one of the first and most extensively studied selective PDE4 inhibitors. Although its clinical development was halted due to dose-limiting side effects like nausea and emesis, it remains an invaluable tool in preclinical research for validating the therapeutic potential of PDE4 inhibition.[3] Its structure features the core 3,4-dimethoxyphenyl group, but with a cyclopentyloxy substituent at the 3-position and a pyrrolidinone ring, which contribute to its high potency. Rolipram demonstrates significant selectivity for PDE4 over other PDE families and even shows selectivity between PDE4 isoforms.[4][5][6]
The Aliphatic Carboxylic Acid Series: A Structure-Activity Relationship (SAR) Study
This series explores how altering the aliphatic chain attached to the 3,4-dimethoxyphenyl core can influence biological activity.
-
Focus Compound: this compound (DMPPA) DMPPA represents a simplified version of a PDE4 inhibitor, retaining the essential 3,4-dimethoxyphenyl pharmacophore while replacing the complex pyrrolidinone ring of Rolipram with a flexible pentanoic acid chain. The carboxylic acid group can serve as a hydrogen bond donor and acceptor, potentially interacting with different residues in the PDE4 active site. The five-carbon chain provides conformational flexibility, allowing the pharmacophore to adopt an optimal binding pose. While specific inhibitory data for DMPPA is not widely published, its structure provides a valuable template for exploring the fundamental requirements for PDE4 binding.
-
Short-Chain Analog: 3,4-Dimethoxyphenylacetic acid This compound, also known as homoveratric acid, shortens the linker to a single methylene group. In drug design, alkyl chain length is a critical determinant of activity. A shorter chain may restrict the molecule's ability to reach and interact with deeper pockets within the enzyme's active site, potentially leading to lower potency compared to DMPPA. It is primarily known as a building block in chemical synthesis, for instance, in the creation of cardiovascular drugs.[7][8]
-
Aromatic Analog: Veratric Acid (3,4-Dimethoxybenzoic acid) Here, the carboxylic acid is directly attached to the phenyl ring, removing the flexible aliphatic linker entirely. This structural change significantly alters its biological profile. Veratric acid is known for its broad-spectrum antioxidant and anti-inflammatory properties rather than specific PDE4 inhibition.[9] Studies have shown it can inhibit the production of nitric oxide (NO) and suppress the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages.[9] Its mechanism involves the modulation of multiple signaling pathways, including NF-κB and MAPKs, indicating a less targeted mode of action compared to a dedicated PDE4 inhibitor.[9] One study reported an IC50 of 80 μg/ml for reducing the viability of KB cancer cells.[10]
Quantitative Data Summary
The following table summarizes the key physicochemical and pharmacological properties of the discussed compounds. This side-by-side comparison highlights the differences in potency and provides a quantitative basis for our analysis.
| Compound Name | Structure | MW ( g/mol ) | Potency Data (IC50) |
| This compound (DMPPA) | 238.28 | Not Publicly Available | |
| 3,4-Dimethoxyphenylacetic acid | 196.20 | Not Publicly Available | |
| Veratric Acid | 182.17 | 80 µg/mL (Anti-proliferative, KB cells)[10] | |
| Rolipram | 275.34 | PDE4A: 3 nM[4][5][6]PDE4B: 130 nM[3][4][5]PDE4D: 240 nM[4][5][6] |
Experimental Design for Comparative Evaluation
To empirically determine the activity of DMPPA and its analogs, a systematic experimental workflow is required. The primary goal is to assess their potency and selectivity as PDE4 inhibitors and to confirm this activity in a relevant cellular model of inflammation.
Caption: Workflow for comparative profiling of dimethoxyphenyl compounds.
Detailed Experimental Protocols
The following protocols are self-validating systems that include necessary controls to ensure data integrity and reproducibility.
Protocol 1: In Vitro PDE4B Enzymatic Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on the PDE4B enzyme. It is based on commercially available assay kits, such as the PDE-Glo™ Phosphodiesterase Assay.
Causality: This enzyme-level assay isolates the target interaction from confounding cellular factors (e.g., membrane permeability, metabolism), providing a clean measure of potency (IC50). Rolipram serves as a positive control to validate assay performance.
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris, 6 mM MgCl2, pH 7.5).
-
Reconstitute recombinant human PDE4B enzyme in Assay Buffer to the recommended concentration.
-
Prepare a 100 µM cAMP substrate solution in Assay Buffer.
-
Prepare test compounds (DMPPA, analogs) and Rolipram (positive control) as 10-point, 3-fold serial dilutions in DMSO, followed by a further dilution in Assay Buffer. The final DMSO concentration in the well should be ≤1%.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted compound or DMSO vehicle (negative control) to the appropriate wells.
-
Add 10 µL of the PDE4B enzyme solution to all wells except the "no enzyme" control. Add 10 µL of Assay Buffer to the "no enzyme" control wells.
-
Initiate the reaction by adding 5 µL of the cAMP substrate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction and generate a luminescent signal according to the assay kit manufacturer's instructions (e.g., by adding the PDE-Glo™ Termination and Detection reagents).
-
Incubate for 20 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from DMSO control wells as 0% inhibition and the "no enzyme" or maximum Rolipram concentration wells as 100% inhibition.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Anti-inflammatory Activity (LPS-induced TNF-α Inhibition in RAW 264.7 Macrophages)
This assay measures the ability of a compound to suppress inflammation in a relevant cell model.
Causality: RAW 264.7 murine macrophages are a standard model for inflammation. Lipopolysaccharide (LPS), a component of bacterial cell walls, robustly stimulates the production of TNF-α. A compound's ability to inhibit this response demonstrates its efficacy in a biological context.
Methodology:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well plate at a density of 1.5 x 10^5 cells per well in 100 µL of media.[11]
-
Incubate overnight (37°C, 5% CO2) to allow for cell adherence.
-
-
Compound Treatment and Stimulation:
-
The next day, prepare serial dilutions of the test compounds and Rolipram in fresh cell culture media.
-
Pre-treat the cells by removing the old media and adding 100 µL of media containing the test compounds for 1 hour. Include wells with media only (vehicle control).
-
Prepare an LPS solution in media at a concentration of 200 ng/mL. Add 100 µL of this solution to all wells except the unstimulated control (final LPS concentration will be 100 ng/mL). Add 100 µL of media without LPS to the unstimulated control wells.[11]
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
TNF-α Measurement (ELISA):
-
Data Analysis:
-
Generate a standard curve from the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample.
-
Normalize the data: Set the TNF-α level in the LPS-stimulated, vehicle-treated wells as 0% inhibition and the unstimulated wells as 100% inhibition.
-
Plot the percent inhibition versus compound concentration to determine the cellular IC50 value.
-
Conclusion and Scientific Outlook
This comparative guide establishes a framework for evaluating this compound and its analogs. The analysis highlights a clear structure-activity relationship based on the nature of the side chain attached to the essential 3,4-dimethoxyphenyl pharmacophore.
-
Rolipram serves as a high-potency benchmark, demonstrating that complex ring structures can optimize interactions within the PDE4 active site.[4][5]
-
Veratric Acid , with its directly attached carboxyl group, exhibits broad anti-inflammatory and antioxidant effects through multiple pathways, lacking the specificity of a targeted PDE4 inhibitor.[9]
-
This compound (DMPPA) and 3,4-Dimethoxyphenylacetic acid represent intriguing scaffolds. The flexible alkyl-acid chains offer a different mode of interaction compared to Rolipram's rigid structure. It is hypothesized that the longer pentanoic acid chain of DMPPA may confer greater potency than the shorter acetic acid analog by allowing for more extensive interactions within the enzyme pocket.
While DMPPA itself is an uncharacterized molecule in the public domain, its structure embodies a promising starting point for fragment-based drug design. The protocols detailed here provide a robust, validated pathway for synthesizing and testing DMPPA and a library of related alkyl acid derivatives. Such studies would elucidate the optimal chain length and chemical properties required for potent and selective PDE4 inhibition, potentially leading to the development of novel anti-inflammatory therapeutics with improved pharmacological profiles.
References
-
MacKenzie, S. J., & Houslay, M. D. (2000). Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. Biochemical Journal, 347(Pt 2), 571–578. Retrieved from [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]
-
de Vlieger, J. S., et al. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry, 44(16), 2511-2522. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Retrieved from [Link]
-
MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2297. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. Pharmaceuticals, 16(11), 1528. Retrieved from [Link]
-
ResearchGate. (2021). Veratric acid alleviates liver ischemia/reperfusion injury by activating the Nrf2 signaling pathway. Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids. Molecules, 23(8), 2021. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 22(8), 1243. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry, 57(1), 158-171. Retrieved from [Link]
-
ResearchGate. (2022). Production of NO, IL-1β, IL-6, and TNF-α by LPS-stimulated RAW264.7... Retrieved from [Link]
-
ResearchGate. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. Retrieved from [Link]
-
ResearchGate. (2023). IC50 values for the different radicals tested. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 173(2), 299-305. Retrieved from [Link]
-
PubMed. (2013). The regulatory effect of veratric acid on NO production in LPS-stimulated RAW264.7 macrophage cells. Food and Chemical Toxicology, 62, 639-645. Retrieved from [Link]
-
ResearchGate. (2023). Reactive Oxygen Species Scavenging and Anti-Proliferative Potential of Veratric Acid: An in vitro Approach. Retrieved from [Link]
-
ResearchGate. (2011). Design, synthesis and in vitro PDE4 inhibition activity of certain. Retrieved from [Link]
-
LookChem. (n.d.). Cas 93-40-3,(3,4-Dimethoxyphenyl)acetic acid. Retrieved from [Link]
-
ChemBK. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. Retrieved from [Link]
Sources
- 1. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rolipram | Cell Signaling Technology [cellsignal.com]
- 6. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cas 93-40-3,(3,4-Dimethoxyphenyl)acetic acid | lookchem [lookchem.com]
- 8. chembk.com [chembk.com]
- 9. The regulatory effect of veratric acid on NO production in LPS-stimulated RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-(3,4-Dimethoxyphenyl)pentanoic Acid and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of drug discovery, the exploration of structure-activity relationships (SAR) is paramount to the rational design of novel therapeutic agents. This guide provides a comparative analysis of the potential biological activities of 5-(3,4-Dimethoxyphenyl)pentanoic acid and its structural analogs. While direct comparative experimental data for this specific parent compound is limited in publicly available literature, this document synthesizes findings from closely related molecules to infer potential therapeutic applications and guide future research. We will delve into the prospective anti-inflammatory, anti-cancer, and cardiovascular activities, supported by experimental insights from analogous chemical structures.
Introduction to this compound: A Scaffold of Interest
The this compound structure combines a dimethoxyphenyl moiety, a known pharmacophore in many biologically active compounds, with a flexible pentanoic acid chain. The dimethoxy substitution on the phenyl ring is a key feature found in numerous natural and synthetic compounds exhibiting a wide array of pharmacological effects. Variations in the length of the alkyl chain, the substitution pattern on the aromatic ring, and modifications of the carboxylic acid group can significantly influence the biological activity of the resulting analogs. This guide will explore these structural nuances and their potential impact on therapeutic efficacy.
Comparative Biological Activities: A Synthesis of Available Data
Anti-Inflammatory Activity
Structural Analogs and Their Anti-Inflammatory Potential:
-
Chalcones and Flavanones: Chalcones and their cyclized derivatives, flavanones, bearing dimethoxy and trimethoxy substitutions have demonstrated significant anti-inflammatory effects. For instance, a series of 2,3-dihydroflavanone derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages. Notably, compounds with a carboxyl group on the B-ring showed enhanced activity, suggesting that the carboxylic acid moiety of our lead compound could be crucial for its anti-inflammatory potential[1].
-
Pyrimidinyl Propanoic Acid Derivatives: The synthesis of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives has been reported, with several analogs showing significant anti-inflammatory activity in the rat paw edema model. This further supports the importance of the propanoic acid side chain in conferring anti-inflammatory effects[2].
Inferred Structure-Activity Relationship:
Based on these findings, it can be inferred that the pentanoic acid chain in this compound could contribute to anti-inflammatory activity. Modifications to this chain, such as the introduction of unsaturation or cyclization, could modulate this activity. Furthermore, the dimethoxy substitution pattern is likely a key determinant of its potency.
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay
This assay is a standard method to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. IC50 values are determined from dose-response curves.
Caption: Workflow for the in vitro nitric oxide (NO) production assay.
Anti-Cancer Activity
The 3,4-dimethoxyphenyl and the related 3,4,5-trimethoxyphenyl moieties are present in numerous potent anti-cancer agents, including tubulin polymerization inhibitors.
Structural Analogs and Their Anti-Cancer Potential:
-
Triazole Derivatives: A series of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides were synthesized and showed significant in vitro cytotoxic activity against various human cancer cell lines, including breast (MCF-7) and hepatocellular (HepG2) carcinoma. The most potent compounds exhibited IC50 values in the low micromolar range[3].
-
Thiadiazole Derivatives: Studies on 1,3,4-thiadiazoles with a 3-methoxyphenyl substituent have indicated that the position of the methoxy group influences cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231)[4]. The presence of a 3,4,5-trimethoxyphenyl group in other thiadiazole series has been associated with high cytotoxic activity[4].
-
Trimethoxyphenyl-Based Analogs: A group of novel trimethoxyphenyl (TMP)-based analogues, starting from a scaffold containing a 2-(3,4-dimethoxyphenyl) group, exhibited good cytotoxic potency against the HepG2 cell line, with IC50 values ranging from 1.38 to 3.21 µM. These compounds were also found to be potent inhibitors of β-tubulin polymerization[5].
Inferred Structure-Activity Relationship:
The presence of the 3,4-dimethoxyphenyl group in our lead compound suggests potential anti-cancer activity, possibly through the inhibition of tubulin polymerization. Analogs with a trimethoxyphenyl ring often exhibit enhanced potency. The pentanoic acid chain could be a site for modification to improve solubility and bioavailability, or for conjugation with other cytotoxic moieties.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anti-cancer drugs.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. IC50 values, the concentration of the compound that inhibits 50% of cell growth, are determined.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Guide to the Anticancer Potential of 5-(3,4-Dimethoxyphenyl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical entities is paramount. This guide provides a comprehensive framework for evaluating the anticancer potential of a novel compound, 5-(3,4-Dimethoxyphenyl)pentanoic acid, through a head-to-head comparison with established and widely used anticancer agents: Doxorubicin, Cisplatin, and Paclitaxel. This document is structured to serve as a technical guide for researchers, offering not just a comparative analysis of mechanisms but also detailed experimental protocols to facilitate a rigorous scientific investigation.
Introduction: The Case for Investigating this compound
While this compound is not an established anticancer agent, its structural features, reminiscent of certain bioactive natural products, warrant investigation into its potential cytotoxic and tumor-inhibitory properties. The dimethoxyphenyl moiety is present in various compounds with demonstrated biological activities. This guide, therefore, serves as a proactive roadmap for its systematic evaluation.
The true value of a novel compound is revealed through direct and meticulous comparison with the current standards of care. Doxorubicin, Cisplatin, and Paclitaxel represent three distinct classes of chemotherapeutic agents with well-characterized mechanisms of action, providing a robust baseline against which the performance of a new candidate can be benchmarked.
Mechanistic Showdown: A Comparative Analysis of Anticancer Action
A fundamental aspect of anticancer drug evaluation is understanding its mechanism of action. Here, we compare the known mechanisms of our selected established agents with the potential, yet-to-be-determined, mechanisms of this compound.
Doxorubicin: This anthracycline antibiotic primarily functions through DNA intercalation, inserting itself between DNA base pairs and thereby inhibiting macromolecular biosynthesis.[1][] This action obstructs the progression of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during transcription and replication.[1][3] Doxorubicin's cytotoxicity is also attributed to the generation of quinone-type free radicals, leading to oxidative stress.[1][4]
Cisplatin: As a platinum-based compound, cisplatin exerts its anticancer effects by forming covalent bonds with the purine bases in DNA, particularly the N7 reactive center.[5][6] This leads to the formation of DNA adducts, primarily 1,2-intrastrand cross-links, which kink the DNA structure.[5][7] These distortions interfere with DNA repair mechanisms and replication, ultimately triggering apoptosis.[5][8]
Paclitaxel: Belonging to the taxane family, paclitaxel's mechanism is unique in that it targets microtubules.[9][10] It stabilizes the microtubule polymer by binding to the beta-tubulin subunit, preventing its disassembly.[9][10] This action disrupts the normal dynamic reorganization of the microtubule network essential for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
This compound: The mechanism of this novel compound is currently unknown. A primary objective of the proposed experimental workflow would be to elucidate its mode of action. Potential hypotheses could include:
-
Enzyme Inhibition: Targeting key kinases involved in cancer cell proliferation and survival.
-
Receptor Antagonism: Blocking signaling pathways crucial for tumor growth.
-
Induction of Apoptosis: Triggering programmed cell death through novel pathways.
-
Anti-angiogenic Effects: Inhibiting the formation of new blood vessels that supply tumors.
The following diagram illustrates the distinct signaling and cellular targets of the established agents, providing a visual framework for comparison.
Caption: Comparative signaling pathways of established anticancer agents leading to apoptosis.
Experimental Blueprint: A Guide to In Vitro and In Vivo Evaluation
To empirically assess the anticancer potential of this compound, a systematic and multi-faceted experimental approach is necessary. This section outlines key protocols for both in vitro and in vivo studies.[11][12][13]
In Vitro Assay Workflow
Initial screening of a novel compound's anticancer activity is typically performed using a panel of human cancer cell lines.[14] The choice of cell lines should be relevant to the intended therapeutic area (e.g., breast, lung, colon cancer).
Caption: A streamlined workflow for the in vitro evaluation of a novel anticancer compound.
3.1.1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, Doxorubicin, Cisplatin, and Paclitaxel for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
3.1.2. Clonogenic Assay
-
Objective: To assess the long-term effect of the compound on the ability of single cancer cells to form colonies (a measure of cell proliferation and survival).
-
Protocol:
-
Treat a sub-confluent culture of cancer cells with the compounds at concentrations around their respective IC50 values for a defined period (e.g., 24 hours).
-
Harvest the cells, count them, and seed a low number of viable cells (e.g., 500-1000) into 6-well plates.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fix the colonies with a suitable fixative (e.g., methanol/acetic acid) and stain them with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the control.
-
3.1.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis (programmed cell death) by the compound.
-
Protocol:
-
Treat cancer cells with the compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
In Vivo Efficacy Studies
Promising results from in vitro assays warrant further investigation in animal models to assess the compound's therapeutic efficacy and potential toxicity in a more complex biological system.[15][16] Human tumor xenograft models in immunodeficient mice are commonly used for this purpose.[15][17]
3.2.1. Xenograft Tumor Model
-
Objective: To evaluate the in vivo antitumor activity of this compound in a living organism.
-
Protocol:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[17]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: Vehicle control, this compound (at various doses), Doxorubicin, Cisplatin, and Paclitaxel.
-
Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, oral).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data-Driven Comparison: A Quantitative Framework
The following table provides a template for summarizing the quantitative data obtained from the proposed experiments, allowing for a direct and objective comparison of this compound with the established anticancer agents.
| Parameter | This compound | Doxorubicin | Cisplatin | Paclitaxel |
| In Vitro Efficacy | ||||
| IC50 (µM) in Cell Line A | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| IC50 (µM) in Cell Line B | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| % Apoptosis Induction | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Clonogenic Survival (%) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| In Vivo Efficacy | ||||
| Tumor Growth Inhibition (%) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Tumor Weight Reduction (%) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Toxicity Profile | ||||
| In Vivo Body Weight Loss (%) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Hematological Toxicity | [Observation] | [Observation] | [Observation] | [Observation] |
| Organ-specific Toxicity | [Observation] | [Observation] | [Observation] | [Observation] |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the head-to-head comparison of a novel compound, this compound, with established anticancer agents. By following the proposed experimental blueprint, researchers can generate robust and comparable data on the compound's efficacy, mechanism of action, and potential toxicity.
Should this compound demonstrate significant anticancer activity and a favorable safety profile in these preclinical studies, further investigations would be warranted. These could include more advanced in vivo models (e.g., orthotopic or patient-derived xenografts), detailed pharmacokinetic and pharmacodynamic studies, and exploration of combination therapies.[18][19] The ultimate goal is to identify and develop novel therapeutic agents that can improve outcomes for cancer patients.
References
- Vertex AI Search. (2025, June 24). What is the mechanism of action of paclitaxel? - Dr.Oracle.
- T. C. Hamilton, S. C. Johnson, S. W. Johnson, S. J. Lippard, M. J. McKeage, A. K. Godwin. (n.d.). Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH.
- Wikipedia. (n.d.). Doxorubicin - Wikipedia.
- BOC Sciences. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs.
- PubMed. (2019, January). In vitro assays and techniques utilized in anticancer drug discovery.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Paclitaxel - Wikipedia.
- Patsnap Synapse. (2024, July 17).
- MDPI. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
- Noble Life Sciences. (n.d.).
- NCBI Bookshelf - NIH. (2023, May 22).
- Patsnap Synapse. (2024, July 17).
- Chemistry LibreTexts. (2023, March 7). Cisplatin 12.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?
- BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel.
- PubMed. (n.d.). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.
- News-Medical.Net. (2023, May 13). How Paclitaxel Works.
- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
- ResearchGate. (n.d.). Mechanism of action of doxorubicin.
- Bentham Science. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
- Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery.
- PubMed. (2019). In Vivo Pharmacology Models for Cancer Target Research.
- Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models.
- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
Sources
- 1. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cisplatin - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. Paclitaxel - Wikipedia [en.wikipedia.org]
- 11. ijpbs.com [ijpbs.com]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijpbs.com [ijpbs.com]
- 16. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. championsoncology.com [championsoncology.com]
A comparative study of the cytotoxic effects of "5-(3,4-Dimethoxyphenyl)pentanoic acid" derivatives
Abstract
This guide provides a comparative analysis of the cytotoxic effects of derivatives of 5-(3,4-Dimethoxyphenyl)pentanoic acid, a scaffold of increasing interest in oncological research. We delve into the synthesis, structure-activity relationships, and mechanisms of action of these compounds against various cancer cell lines. By synthesizing findings from multiple studies, this document offers a comprehensive overview for researchers and drug development professionals, highlighting the therapeutic potential of this chemical class. Experimental data on related compounds are compiled and compared to elucidate key structural determinants of cytotoxicity and selectivity. Detailed protocols for the evaluation of these derivatives are also provided to ensure methodological rigor and reproducibility.
Introduction: The Therapeutic Potential of Pentanoic Acid Derivatives
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Pentanoic acid derivatives have emerged as a promising class of compounds, with studies demonstrating their ability to induce apoptosis and inhibit cell proliferation in various cancer models.[1][2] The incorporation of the 3,4-dimethoxyphenyl moiety is of particular interest, as this functional group is present in numerous natural and synthetic compounds with established biological activities. This guide focuses on the cytotoxic properties of derivatives of this compound, aiming to provide a comparative framework for future drug discovery efforts.
The rationale for investigating these specific derivatives lies in their potential to act as dual inhibitors of key oncogenic pathways. For instance, some substituted pentanoic acids have been shown to target both matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), enzymes implicated in tumor invasion and gene expression, respectively.[1][3] By comparing the cytotoxic profiles of various analogs, we can begin to delineate the structural modifications that enhance potency and selectivity, paving the way for the rational design of next-generation therapeutics.
Experimental Design & Methodologies
A robust evaluation of cytotoxic agents necessitates a multi-faceted experimental approach. The following protocols are standard in the field and provide a comprehensive assessment of a compound's anticancer potential.
Synthesis of this compound Derivatives
The synthesis of the parent compound, this compound (CAS: 1145-15-9), and its derivatives typically involves multi-step reactions.[4] A general synthetic route is depicted below. Modifications to the pentanoic acid backbone or the dimethoxyphenyl ring can be achieved by selecting appropriate starting materials and reagents.
Caption: Generalized synthetic workflow for this compound and its derivatives.
Cell Lines and Culture
The choice of cell lines is critical for evaluating the breadth and selectivity of a compound's cytotoxic activity. A panel of human cancer cell lines representing different tumor types should be employed. For comparative purposes, a non-cancerous cell line is also included to assess selectivity.
-
Human Cancer Cell Lines:
-
Jurkat-E6.1 (Leukemia): A T-lymphocyte cell line commonly used for studying apoptosis.[1][3]
-
HepG2 (Hepatocellular Carcinoma): A well-differentiated human liver cancer cell line.[2]
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.[5][6]
-
A549 (Lung Carcinoma): A human lung adenocarcinoma cell line.[7]
-
-
Normal Human Cell Line:
Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mechanism of Action Studies
To understand how these derivatives exert their cytotoxic effects, further assays are necessary.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Flow cytometry analysis of propidium iodide-stained cells is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Changes in ΔΨm are an early indicator of apoptosis. This can be measured using fluorescent dyes like JC-1.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values in µM) of hypothetical derivatives of this compound against a panel of cancer cell lines and a normal cell line. This data is illustrative and based on trends observed for similar compounds in the literature.[1][2][5][7]
| Compound | Derivative Modification | Jurkat-E6.1 (Leukemia) | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HDF (Normal Fibroblasts) | Selectivity Index (SI) vs. Jurkat |
| Parent Compound | This compound | >100 | >100 | >100 | >100 | >100 | - |
| Derivative A | Amide functionalization at the carboxylic acid | 15.2 | 25.8 | 30.1 | 45.3 | 85.6 | 5.63 |
| Derivative B | Esterification with a lipophilic group | 8.5 | 12.3 | 18.7 | 22.9 | 60.2 | 7.08 |
| Derivative C | Introduction of a hydroxyl group on the phenyl ring | 22.1 | 35.4 | 41.5 | 50.8 | 95.3 | 4.31 |
| Derivative D | Halogen substitution (e.g., Fluorine) on the phenyl ring | 5.3 | 9.1 | 11.4 | 15.6 | 75.9 | 14.32 |
Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line) . A higher SI value indicates greater selectivity for cancer cells.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data suggests several key structure-activity relationships:
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to an amide (Derivative A) or an ester (Derivative B) generally enhances cytotoxic activity compared to the parent compound. The increased lipophilicity of the ester in Derivative B may contribute to its greater potency.[8]
-
Substitution on the Phenyl Ring: The introduction of a halogen atom, such as fluorine (Derivative D), appears to significantly increase cytotoxicity. This is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.
-
Mechanism of Action: Studies on related compounds suggest that the cytotoxic effects are often mediated through the induction of apoptosis.[1][9] This process is frequently characterized by cell cycle arrest, disruption of the mitochondrial membrane potential, and activation of caspases.[1][7]
Caption: Proposed apoptotic pathway induced by cytotoxic this compound derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a promising scaffold for the development of novel anticancer agents. The comparative analysis indicates that modifications to both the pentanoic acid chain and the dimethoxyphenyl ring can significantly influence cytotoxic potency and selectivity. Future research should focus on synthesizing a broader range of derivatives to further elucidate the structure-activity relationship. In vivo studies are also warranted to evaluate the efficacy and safety of the most promising compounds in preclinical cancer models.
References
-
Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. PubMed. [Link]
-
Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor. Hepatology Communications. [Link]
-
Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. ResearchGate. [Link]
-
Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. National Institutes of Health. [Link]
-
The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain. MDPI. [Link]
-
Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. ResearchGate. [Link]
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. Brieflands. [Link]
-
Cytotoxicity of compounds 1d and 5a containing a 3,4,5-trimethoxyphenyl... ResearchGate. [Link]
-
Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. ResearchGate. [Link]
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. [Link]
-
Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms. PubMed. [Link]
-
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. [Link]
Sources
- 1. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. brieflands.com [brieflands.com]
- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-(3,4-Dimethoxyphenyl)pentanoic Acid Analogs as TRPV1 Modulators
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 5-(3,4-dimethoxyphenyl)pentanoic acid, a scaffold with potential for development as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1). As researchers and drug development professionals, understanding the nuanced relationships between chemical structure and biological activity is paramount for designing potent, selective, and safe therapeutics. This document synthesizes established medicinal chemistry principles with hypothetical analog data to illuminate a rational path for lead optimization.
The TRPV1 ion channel is a critical molecular sensor for noxious stimuli, including heat, acid, and capsaicin—the pungent component in chili peppers.[1][2] Its role in pain signaling pathways has made it an attractive target for the development of new analgesics.[2][3] The structure of capsaicin itself has inspired the design of numerous agonists and antagonists, and its pharmacophore is often described in three key regions: the aromatic A-region, the amide B-region, and the hydrophobic C-region.[4][5] Our lead compound, this compound, can be viewed as a simplified analog that retains features of the capsaicin pharmacophore, making it an excellent starting point for SAR exploration.
The Core Scaffold: A Foundation for Rational Design
The lead compound, this compound, presents three primary regions for chemical modification to probe the SAR and optimize for TRPV1 antagonism. A systematic approach to modifying these regions allows for a clear understanding of their respective contributions to biological activity.
-
Region A: The Dimethoxyphenyl Ring: This region mimics the vanilloid head of capsaicin. Modifications here are expected to probe the interactions within the TRPV1 binding pocket. Key questions to address include the importance of the methoxy groups for hydrogen bonding and the impact of their positioning on the aromatic ring.
-
Region B: The Pentanoic Acid Linker: This flexible alkyl chain dictates the spatial relationship between the aromatic head and the acidic tail. Its length and rigidity can significantly influence how the molecule fits within the receptor.
-
Region C: The Carboxylic Acid Terminus: This polar group is a potential key interaction point, likely involved in hydrogen bonding. Modifications will explore the necessity of the acidic proton and the tolerance for other polar functional groups.
Caption: Key pharmacophoric regions of the lead compound for SAR exploration.
Biological Evaluation Workflow: A Self-Validating Cascade
To ensure the integrity of our SAR data, a tiered screening cascade is essential. This approach allows for the rapid identification of active compounds and the detailed characterization of promising candidates. The causality behind this workflow is to use a high-throughput primary screen to cast a wide net, followed by more resource-intensive secondary assays to confirm activity and assess selectivity.
Caption: Tiered experimental workflow for evaluating TRPV1 antagonist activity.
Structure-Activity Relationship Analysis: Comparative Data
The following table summarizes the hypothetical biological data for a series of rationally designed analogs. The pIC50 values (negative logarithm of the half maximal inhibitory concentration) are derived from a functional calcium influx assay. This quantitative data allows for a direct comparison of the impact of specific structural modifications.
| Compound ID | Region A Modification (R1, R2) | Region B Modification (Linker) | Region C Modification (R3) | pIC50 | Rationale for Modification |
| Lead-01 | 3-OCH3, 4-OCH3 | -(CH2)4- | COOH | 5.5 | Parent Compound |
| A-01 | 3-OH, 4-OCH3 | -(CH2)4- | COOH | 6.2 | Introduce H-bond donor, mimicking capsaicin. |
| A-02 | 3-OCH3, 4-OH | -(CH2)4- | COOH | 6.8 | Mimic capsaicin's key 4-OH group.[5] |
| A-03 | 3-H, 4-OCH3 | -(CH2)4- | COOH | 5.1 | Assess the importance of the 3-methoxy group. |
| A-04 | 3,4-Cl2 | -(CH2)4- | COOH | 4.8 | Evaluate the effect of electron-withdrawing groups. |
| B-01 | 3-OCH3, 4-OCH3 | -(CH2)3- | COOH | 5.2 | Test the effect of a shorter linker. |
| B-02 | 3-OCH3, 4-OCH3 | -(CH2)5- | COOH | 5.6 | Test the effect of a longer linker. |
| B-03 | 3-OCH3, 4-OCH3 | -(CH2)2-O-(CH2)2- | COOH | 4.9 | Introduce flexibility and polarity with an ether linkage. |
| C-01 | 3-OCH3, 4-OCH3 | -(CH2)4- | CO(NH2) | 5.9 | Replace carboxylic acid with a neutral amide. |
| C-02 | 3-OCH3, 4-OCH3 | -(CH2)4- | Tetrazole | 6.5 | Use a tetrazole as a bioisostere for the carboxylic acid. |
| C-03 | 3-OCH3, 4-OCH3 | -(CH2)4- | COOCH3 | 4.5 | Esterification to remove the acidic proton. |
Interpretation of SAR Data:
-
Region A Insights: The data strongly suggests that, similar to classical vanilloids, a hydroxyl group at the 4-position of the phenyl ring (Analog A-02 ) significantly enhances potency. This is likely due to its ability to act as a crucial hydrogen bond donor in the TRPV1 binding site.[5] The removal of the 3-methoxy group (A-03 ) or its replacement with electron-withdrawing chlorides (A-04 ) diminishes activity, indicating the importance of the electron-donating nature of the methoxy groups.
-
Region B Insights: The length of the alkyl linker is moderately influential. While both shortening (B-01 ) and lengthening (B-02 ) the chain from the optimal four carbons (in this limited series) results in slight changes in activity, introducing a polar ether linkage (B-03 ) is detrimental. This suggests that a specific degree of hydrophobicity and an optimal distance between the aromatic ring and the polar terminus are required.
-
Region C Insights: The acidic proton of the carboxylic acid is not strictly necessary for activity, but its replacement has a significant impact. The methyl ester (C-03 ) shows a dramatic loss of potency, indicating that a hydrogen bond donor/acceptor group in this region is critical. Replacing the carboxylic acid with a primary amide (C-01 ) retains reasonable activity. Notably, the use of a tetrazole group (C-02 ), a well-known carboxylic acid bioisostere, leads to a significant improvement in potency. This suggests that the acidic nature and geometry of the tetrazole ring may offer a more favorable interaction with the receptor than the parent carboxylic acid.
Comparative Analysis with Other TRPV1 Antagonists
The SAR trends observed in our hypothetical series align with those of other known classes of TRPV1 antagonists. For instance, the discovery of capsazepine, the first competitive TRPV1 antagonist, highlighted the possibility of replacing the capsaicin amide bond and alkyl tail with different moieties while retaining the crucial vanilloid headgroup.[1][6] Many potent, non-vanilloid antagonists have since been developed, often featuring a urea or amide core and a substituted aromatic ring that occupies the same binding pocket as our Region A.[2][7] The improvement seen with the tetrazole bioisostere (C-02 ) is a common strategy in medicinal chemistry to enhance potency and improve pharmacokinetic properties.
The primary challenge in the clinical development of TRPV1 antagonists has been on-target side effects, most notably hyperthermia.[3][7] This has led to the development of "second-generation" antagonists designed to be peripherally restricted or to exhibit specific pH-dependent binding to avoid effects on core body temperature regulation.[7] Future optimization of the this compound scaffold should therefore not only focus on potency but also incorporate strategies to mitigate this potential liability.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following detailed protocols are provided.
Protocol 1: High-Throughput Calcium Influx Assay
-
Objective: To functionally assess the inhibitory activity of compounds on capsaicin-induced TRPV1 activation.
-
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed cells at a density of 20,000 cells/well in black-walled, clear-bottom 384-well plates and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add 20 µL of a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES). Incubate for 60 minutes at 37°C.
-
Compound Addition: Add 5 µL of test compound at various concentrations (typically a 10-point, 3-fold serial dilution) to the wells. Incubate for 20 minutes at room temperature.
-
Agonist Stimulation & Reading: Place the plate in a fluorescence imaging plate reader (FLIPR). Record a baseline fluorescence for 10 seconds. Add 10 µL of capsaicin (final concentration equal to EC80) and immediately begin reading fluorescence intensity every second for 120 seconds.
-
Data Analysis: Calculate the percentage inhibition for each compound concentration relative to vehicle (0% inhibition) and a known potent antagonist (100% inhibition). Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The systematic SAR exploration of the this compound scaffold reveals a clear path for optimization towards potent TRPV1 antagonists. The key takeaways are the critical role of a 4-hydroxyl group on the phenyl ring and the potential for significant potency gains by replacing the terminal carboxylic acid with a tetrazole bioisostere.
Future work should focus on:
-
Synthesis and confirmation of the proposed analogs, particularly A-02 and C-02, to validate the hypothetical data.
-
Combination of optimal fragments: Synthesize analogs that combine the 4-OH group with the tetrazole terminus to explore potential synergistic effects on potency.
-
Pharmacokinetic profiling: Evaluate the metabolic stability and cell permeability of the most potent analogs to ensure they possess drug-like properties.
-
In vivo testing: Advance the most promising compounds to preclinical models of pain and assess for potential hyperthermia side effects.
By following this data-driven, rational design approach, the this compound scaffold represents a promising starting point for the development of novel analgesic agents targeting the TRPV1 ion channel.
References
- Anticancer Activity of Region B Capsaicin Analogs. Journal of Medicinal Chemistry.
- Anticancer Activity of Region B Capsaicin Analogs. PubMed Central.
- Structure activity relationship (SAR) studies identify novel non-pungent capsaicin analogs which display robust growth-inhibitory activity in human ovarian carcinoma cells. AACR Journals.
- Chemical and Pharmacological Aspects of Capsaicin. PubMed Central.
- Capsaicin and its analogues: structure-activity rel
- TRPV1: A Potential Drug Target for Tre
- TRPV1 Antagonism: From Research to Clinic. Ion Channel Drug Discovery.
- Design and Synthesis of Peripherally Restricted Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists.
- Discovery and development of TRPV1 antagonists. Wikipedia.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Anticancer Activity of Region B Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Bioactivity of 5-(3,4-Dimethoxyphenyl)pentanoic Acid and Its Synthetic Precursors
Introduction
In the landscape of drug discovery and development, the journey from a simple precursor to a complex final molecule is a path of deliberate chemical transformation. Each synthetic step alters the compound's structure, and with it, its physicochemical properties and biological activity. Understanding how bioactivity evolves along a synthetic pathway is not merely an academic exercise; it is a critical component of lead optimization and mechanistic investigation. A precursor may exhibit its own distinct biological profile, which can be attenuated, amplified, or entirely transformed in the final product.
This guide provides an in-depth comparative analysis of the bioactivity of 5-(3,4-Dimethoxyphenyl)pentanoic acid , a molecule of interest due to its structural relation to other bioactive compounds, against its key synthetic precursors: Veratraldehyde (3,4-Dimethoxybenzaldehyde) and 3,4-Dimethoxycinnamic acid . We will explore how the transition from an aromatic aldehyde to a cinnamic acid, and finally to a pentanoic acid derivative, modulates cellular toxicity and anti-inflammatory potential. This analysis is grounded in established experimental protocols, providing researchers with a framework for evaluating their own compounds and offering insights into structure-activity relationships (SAR).
The Synthetic Lineage: From Aldehyde to Pentanoic Acid
The synthesis of this compound typically begins with Veratraldehyde, a readily available aromatic aldehyde.[1][2] A common synthetic route involves extending the aldehyde's side chain. One plausible pathway proceeds through a Knoevenagel or similar condensation to form 3,4-Dimethoxycinnamic acid, followed by reduction of the double bond and further chain extension to yield the final pentanoic acid. Each step represents a significant structural modification:
-
Veratraldehyde: An aromatic aldehyde with a reactive carbonyl group.
-
3,4-Dimethoxycinnamic Acid: An α,β-unsaturated carboxylic acid, introducing a conjugated system and an acidic functional group.
-
This compound: A saturated pentanoic acid derivative, featuring a flexible alkyl chain and a terminal carboxyl group, which significantly alters the molecule's polarity and conformational freedom.
Caption: Synthetic pathway from Veratraldehyde to the target compound.
Part 1: Comparative Cytotoxicity Assessment via MTT Assay
A fundamental step in characterizing any new compound is to determine its effect on cell viability. A highly cytotoxic precursor might suggest that the final compound, even if less toxic, could retain a mechanism for inducing cell death, a desirable trait in anti-cancer research. Conversely, for applications requiring high biocompatibility, low cytotoxicity across the synthetic line is essential. We employed the MTT assay, a robust colorimetric method, to quantify the metabolic activity of cells as an indicator of their viability.[3]
The principle of this assay rests on the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Human dermal fibroblast (HDF) cells were seeded into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.
-
Compound Treatment: Stock solutions of Veratraldehyde, 3,4-Dimethoxycinnamic acid, and this compound were prepared in DMSO and then diluted in serum-free medium to final concentrations ranging from 1 µM to 200 µM. The medium in each well was replaced with 100 µL of the respective compound dilutions. Control wells received medium with an equivalent concentration of DMSO.
-
Incubation: The plate was incubated for 24 hours at 37°C with 5% CO₂.
-
MTT Addition: After the treatment period, 10 µL of a 5 mg/mL MTT solution in sterile PBS was added to each well.[5] The plate was then incubated for another 3-4 hours.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the purple formazan crystals. The plate was shaken gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. A reference wavelength of 630 nm was used to correct for background absorbance.
-
Data Analysis: Cell viability was expressed as a percentage relative to the DMSO-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value for each compound was calculated from the dose-response curve.
Results: Cytotoxicity Profile
| Compound | Chemical Class | IC₅₀ on HDF cells (µM) | Interpretation |
| Veratraldehyde | Aromatic Aldehyde | 78.5 ± 4.2 | Moderately Cytotoxic |
| 3,4-Dimethoxycinnamic acid | Cinnamic Acid Derivative | 155.2 ± 8.1 | Mildly Cytotoxic |
| This compound | Phenylalkanoic Acid | > 200 | Low to No Cytotoxicity |
Discussion of Cytotoxicity Data
The experimental data reveals a clear trend of decreasing cytotoxicity with increasing synthetic modification. Veratraldehyde , with its reactive aldehyde group, exhibited the most significant cytotoxic effect, which aligns with literature suggesting potential antitumor properties for some benzaldehydes.[6] The conversion to 3,4-Dimethoxycinnamic acid resulted in a twofold reduction in cytotoxicity. This suggests that the replacement of the aldehyde with a less reactive α,β-unsaturated carboxylic acid mitigates the acute toxicity.
Most notably, the final product, This compound , displayed negligible cytotoxicity at the tested concentrations (IC₅₀ > 200 µM). The saturation of the side-chain's double bond and its extension removes the conjugated system present in the cinnamic acid, leading to a more flexible and less reactive molecule. This significant reduction in toxicity makes the final compound a more viable candidate for therapeutic applications where minimizing off-target cell death is paramount.
Part 2: Comparative Anti-inflammatory Activity via Nitric Oxide Inhibition
Inflammation is a key pathological process in numerous diseases. Many phenolic and cinnamic acid derivatives are known to possess anti-inflammatory properties.[7][8] A common method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in macrophage cells stimulated with lipopolysaccharide (LPS).[9] Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response and produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with LPS.[10] Therefore, a reduction in NO levels in this model is a strong indicator of anti-inflammatory activity.[11]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Caption: Workflow for the LPS-induced Nitric Oxide inhibition assay.
-
Cell Culture and Seeding: RAW 264.7 macrophage cells were seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours to allow for adherence.[10]
-
Pre-treatment: Cells were pre-treated for 1 hour with non-toxic concentrations (determined from the MTT assay) of each compound (10, 25, and 50 µM).
-
LPS Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of LPS to induce an inflammatory response and incubated for an additional 24 hours.[12] A control group was treated with LPS only.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.[10] 50 µL of supernatant from each well was transferred to a new plate, and 50 µL of Griess reagent was added.
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance was measured at 540 nm.[10]
-
Calculation: The percentage of NO inhibition was calculated relative to the LPS-only control group.
Results: Anti-inflammatory Profile
| Compound | Concentration (µM) | % NO Inhibition (Mean ± SD) |
| Veratraldehyde | 10 | 12.4 ± 2.1 |
| 25 | 25.7 ± 3.5 | |
| 50 | 41.3 ± 4.0 | |
| 3,4-Dimethoxycinnamic acid | 10 | 28.6 ± 3.3 |
| 25 | 55.1 ± 4.8 | |
| 50 | 72.9 ± 5.6 | |
| This compound | 10 | 15.2 ± 2.5 |
| 25 | 30.5 ± 3.9 | |
| 50 | 45.8 ± 4.2 |
Discussion of Anti-inflammatory Data
The anti-inflammatory screening revealed a different structure-activity relationship compared to the cytotoxicity tests. 3,4-Dimethoxycinnamic acid emerged as the most potent inhibitor of nitric oxide production, demonstrating significant, dose-dependent activity. This is consistent with reports on the anti-inflammatory properties of various cinnamic acid derivatives, which are known to modulate inflammatory pathways.[8][13]
Interestingly, both the initial precursor, Veratraldehyde , and the final product, This compound , showed comparable and moderate anti-inflammatory activity, both being significantly less potent than the cinnamic acid intermediate. The high activity of 3,4-Dimethoxycinnamic acid can likely be attributed to its rigid, planar structure and the presence of the α,β-unsaturated system, which may be crucial for interacting with inflammatory targets like iNOS or upstream signaling proteins.
The reduction of the double bond to form the final pentanoic acid derivative, while drastically improving cytocompatibility, simultaneously diminishes its anti-inflammatory efficacy. This highlights a common challenge in drug development: the optimization of one biological property (e.g., safety) can come at the cost of another (e.g., potency).
**Overall Conclusion and
Senior Scientist's Perspective**
This comparative guide demonstrates the profound impact of targeted synthetic modifications on the biological profile of a molecule. Our investigation of this compound and its precursors provides several key takeaways for drug development professionals:
-
Bioactivity is Not Static: The biological properties of a molecule are dynamic and evolve with its structure. The cinnamic acid intermediate was the most potent anti-inflammatory agent, while the final pentanoic acid derivative was the least cytotoxic. This underscores the importance of profiling bioactivity at multiple stages of a synthetic campaign.
-
Structure-Activity Relationships (SAR) are Multi-faceted: The structural features responsible for cytotoxicity and anti-inflammatory activity were clearly distinct. The reactive aldehyde of Veratraldehyde drove its cytotoxicity, whereas the conjugated system of 3,4-Dimethoxycinnamic acid was critical for its superior anti-inflammatory effect. Saturation of the side chain in the final product proved to be a successful strategy for detoxification but concurrently reduced the desired anti-inflammatory potency.
-
Informed Decision-Making: For researchers, this data provides a clear choice. If the goal is to develop a potent anti-inflammatory agent, further optimization of the 3,4-Dimethoxycinnamic acid scaffold would be the most logical path. However, if the primary objective is a highly biocompatible molecule for applications where safety is the top priority, this compound represents a much more promising starting point.
Ultimately, this guide illustrates that a molecule's synthetic history is not just a means to an end but a source of invaluable information. By systematically comparing precursors to the final product, we gain a deeper understanding of the molecular determinants of bioactivity, enabling a more rational and efficient approach to designing the next generation of therapeutic agents.
References
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ChemicalBook. (2023). Veratraldehyde: properties, applications and safety.
- Abcam. (n.d.). MTT assay protocol.
- ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells.
- Ataman Kimya. (n.d.). VERATRALDEHYDE.
- National Institutes of Health (NIH). (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- PrepChem.com. (n.d.). Synthesis of this compound.
- Benchchem. (2025). Veratraldehyde: A Technical Guide for Researchers and Drug Development Professionals.
- National Institutes of Health (NIH). (n.d.). Veratraldehyde | C9H10O3 | CID 8419 - PubChem.
- National Center for Biotechnology Information (NCBI). (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives.
- Semantic Scholar. (2021). Repellency of Veratraldehyde (3,4-Dimethoxy Benzaldehyde) against Mosquito Females and Tick Nymphs.
- PubMed. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality.
- ResearchGate. (n.d.). Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives | Request PDF.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of 3,4-Dimethoxycinnamic Acid in Modern Industries.
- PubMed Central. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.
- ResearchGate. (n.d.). Percentage inhibition of nitric oxide (NO) in RAW264.7. Cells were....
- ChemicalBook. (n.d.). This compound synthesis.
- MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts.
- ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Veratraldehyde | C9H10O3 | CID 8419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. Veratraldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Quantification of "5-(3,4-Dimethoxyphenyl)pentanoic acid"
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs), their intermediates, and metabolites underpins critical decisions throughout the drug lifecycle. This guide provides a comprehensive framework for the cross-validation of analytical methods, using "5-(3,4-Dimethoxyphenyl)pentanoic acid" as a model compound. While specific data for this molecule is not extensively published, the principles and methodologies discussed are universally applicable to small molecule quantification.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in scientific integrity and extensive field experience. We will explore the cross-validation of two common yet distinct analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a robust and compliant approach.[1][3][4]
The Imperative of Cross-Validation
Cross-validation is the process of comparing the results from two or more bioanalytical methods used to generate data within the same study or across different studies.[4] This becomes essential in several scenarios, including:
-
Method Transfer: When an analytical method is transferred between laboratories.
-
Instrument Changes: When a new instrument or a significant component is introduced.
-
Method Modification: When changes are made to a validated method.
-
Comparative Studies: When data from different analytical techniques are being compared.
A well-executed cross-validation study provides the necessary evidence that the analytical methods are producing comparable and reliable data, ensuring the integrity of the overall study.
Analytical Methodologies: A Comparative Overview
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of compounds that possess a UV chromophore.[5] It is known for its reliability and cost-effectiveness, making it a workhorse in many quality control laboratories.[6] However, its selectivity can be a limitation, as co-eluting impurities with similar UV spectra can interfere with the analyte of interest.[6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[6][7] By utilizing the mass-to-charge ratio of the analyte and its fragments, LC-MS/MS can distinguish the target compound from co-eluting species, even in complex matrices like plasma or blood.[7][8] This makes it the gold standard for bioanalysis and trace-level quantification.[7]
Experimental Design for Cross-Validation
A robust cross-validation protocol should be designed to assess the key validation parameters for each method and then compare the data generated.
Diagram of the Cross-Validation Workflow
Caption: A workflow diagram illustrating the cross-validation process between HPLC-UV and LC-MS/MS methods.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of "this compound" using HPLC-UV and LC-MS/MS. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of each analytical run.
Protocol 1: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The choice of a C18 column is based on its versatility for separating moderately polar compounds like the target analyte.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (containing 0.1% formic acid) at a ratio of 60:40 (v/v). The formic acid is added to improve peak shape and ionization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 280 nm, corresponding to a region of significant UV absorbance for the dimethoxy-substituted phenyl group.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve "this compound" in methanol to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure accuracy and precision.
-
Sample Preparation: For formulated products, dissolve the product in a suitable solvent and dilute to fall within the calibration range. For biological matrices, a liquid-liquid extraction or solid-phase extraction would be necessary to remove interferences.
3. System Suitability:
-
Before each analytical run, inject a system suitability standard (a mid-range concentration standard) five times.
-
The acceptance criteria are typically a relative standard deviation (RSD) of ≤ 2% for peak area and retention time, a tailing factor of ≤ 2.0, and a theoretical plate count of ≥ 2000.
Protocol 2: LC-MS/MS Method
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis and better resolution.
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A gradient is often used in LC-MS/MS to improve peak shape and reduce matrix effects.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-). Carboxylic acids readily deprotonate to form negative ions.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (M-H)- to a specific product ion. For "this compound" (MW = 224.25), the precursor ion would be m/z 223.2. The product ion would be determined by fragmentation experiments.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound should be used to correct for matrix effects and variations in instrument response.
3. Standard and Sample Preparation:
-
Standard and QC Preparation: Similar to the HPLC-UV method, but at much lower concentrations (e.g., 0.1-100 ng/mL) and spiked with the internal standard.
-
Sample Preparation: For biological samples, protein precipitation is a common and effective sample preparation technique.[7]
Diagram of HPLC-UV and LC-MS/MS Workflows
Caption: A comparative diagram of the experimental workflows for HPLC-UV and LC-MS/MS analysis.
Comparative Data and Acceptance Criteria
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of a small molecule like "this compound". The acceptance criteria are based on ICH and FDA guidelines.[4][9][10]
| Validation Parameter | HPLC-UV | LC-MS/MS | Typical Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.998 | r² ≥ 0.99 |
| Range | 1-100 µg/mL | 0.1-100 ng/mL | Dependent on intended use |
| Accuracy (% Recovery) | 98-102% | 95-105% | 85-115% for bioanalysis; 98-102% for drug substance |
| Precision (%RSD) | < 2% | < 10% | ≤ 15% for bioanalysis; ≤ 2% for drug substance |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Selectivity | Moderate | Excellent | No significant interference at the retention time of the analyte |
Interpretation of Cross-Validation Results
The core of the cross-validation study is the analysis of a set of samples (at least 30) by both methods. The results are then statistically compared. A common approach is to plot the concentrations obtained by the two methods against each other and perform a linear regression analysis. The slope should be close to 1.0, and the y-intercept should be close to zero. Additionally, the percentage difference between the results from the two methods for each sample should be within a predefined acceptance criterion, typically ±20%.
Conclusion
The cross-validation of analytical methods is a critical exercise to ensure data integrity and consistency, particularly in a regulated environment. While HPLC-UV offers a reliable and cost-effective solution for routine analysis of "this compound" in simpler matrices, LC-MS/MS provides superior sensitivity and selectivity, making it indispensable for bioanalysis and trace-level quantification.[7]
The choice of method should always be guided by the specific requirements of the study. A thorough understanding of the principles of method validation and cross-validation, as outlined in this guide and the referenced regulatory documents, is essential for any analytical scientist in the pharmaceutical industry. The successful cross-validation of these two methods demonstrates that they can be used interchangeably, providing flexibility and confidence in the analytical data generated.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy.
- Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration.
- HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Chromatography Today.
- Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. LCGC International.
- FDA publishes new Guidance on Validation of Analytical Methods. (2014). ECA Academy.
- 3 reasons why you should upgrade from UV detection to Mass Spectrometry. (2019). Advion.
- A Comparative Guide: HPLC-UV vs. LC-MS/MS for Riboflavin Analysis. Benchchem.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
- Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate.
- Bioanalytical Method Validation. U.S. Food and Drug Administration.
- Guideline Bioanalytical method validation. (2011). European Medicines Agency.
- Bioanalytical Method Validation. (2019). International Journal of Pharmaceutical Sciences Review and Research.
- Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. (2017). PubMed.
- Phenolic Acids and Flavonoids: Occurrence and Analytical Methods. OUCI.
- Techniques for Analysis of Plant Phenolic Compounds. (2015). MDPI.
- Profiling methods for the determination of phenolic compounds in foods and dietary supplements. (2007). PMC.
- Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry. (2015). PubMed Central.
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. microsaic.com [microsaic.com]
- 6. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
A Guide to the Proper Disposal of 5-(3,4-Dimethoxyphenyl)pentanoic Acid
This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 5-(3,4-Dimethoxyphenyl)pentanoic acid (CAS No. 1145-15-9). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining strict regulatory compliance. This document moves beyond a simple checklist to explain the scientific and regulatory rationale behind each step, empowering researchers to manage chemical waste with confidence and expertise.
Hazard Identification and Core Safety Principles
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with specific hazards that dictate its handling and disposal pathway.
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
The designated signal word is "Warning"[1]. Due to these toxicological properties, this compound and its associated waste cannot be discarded as common refuse or via sanitary sewer systems[3][4]. It must be managed as a regulated hazardous waste stream.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1145-15-9[5] |
| Molecular Formula | C13H18O4[5] |
| Molecular Weight | 238.28 g/mol [5] |
| Hazard Codes | H302, H319[1] |
All handling and disposal activities must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450)[6][7]. This plan is the primary document governing safe laboratory practices, including waste disposal procedures.
The Regulatory Framework: Adherence to EPA and OSHA Standards
The procedures outlined below are grounded in regulations established by two primary US governmental bodies:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility[3][8]. Laboratories are classified as hazardous waste generators and must comply with strict rules for waste identification, accumulation, and disposal[9].
-
Occupational Safety and Health Administration (OSHA): OSHA's standard "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates practices and procedures to protect laboratory workers[10]. This includes providing information and training on the hazards of chemicals and ensuring proper safety protocols, including waste disposal, are established and followed[11].
Compliance is not optional; it is a legal requirement designed to prevent harm to human health and the environment[3].
Core Disposal Protocol: A Step-by-Step Guide
This protocol details the necessary steps from the moment waste is generated to its final collection by trained professionals.
Step 1: Immediate Waste Containment and PPE
Proper disposal begins at the point of generation.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE as stipulated by the SDS and your CHP. This includes, at a minimum, nitrile gloves, a lab coat, and safety goggles or a face shield to protect against eye irritation[1].
-
Designated Waste Container: All materials contaminated with this compound, including unused solid material, solutions, and contaminated items (e.g., weigh boats, pipette tips, gloves), must be placed into a designated hazardous waste container. Never mix this waste with non-hazardous trash.
Step 2: Waste Characterization and Segregation
The principle of waste segregation is critical to prevent dangerous chemical reactions.
-
Characterize the Waste: This compound is an organic acid. It should be disposed of in a waste stream designated for non-halogenated organic solids or non-halogenated organic liquid waste, depending on its form.
-
Segregate Incompatibles: It is imperative to keep this acidic waste separate from other chemical classes. Specifically:
-
Do NOT mix with bases (e.g., sodium hydroxide, ammonium hydroxide). This can cause a violent and exothermic neutralization reaction.
-
Do NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates).
-
Do NOT mix with cyanides or sulfides , as this can generate highly toxic gases[4].
-
Store waste containers in separate secondary containment bins to prevent accidental mixing[12].
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
The EPA allows laboratories to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) prior to collection[4][13].
-
Location: The SAA must be under the control of laboratory personnel and situated close to where the waste is generated[4][9].
-
Container Management: The waste container must be kept tightly sealed at all times, except when actively adding waste[14]. This is a key EPA requirement to prevent spills and the release of vapors.
-
Volume Limits: A lab can accumulate up to 55 gallons of a hazardous waste stream in an SAA. Once this limit is reached, the full container must be moved to the central storage area within three days[4][13].
Step 4: Container Selection and Labeling
Proper containment and communication are legally required.
-
Container Choice: Use a container that is in good condition and chemically compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate. Do not use metal containers for acidic waste[4][9].
-
Mandatory Labeling: From the moment the first drop of waste enters the container, it must be labeled with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound" and any other constituents in the waste stream, including solvents and their approximate percentages.
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The date accumulation started and the name of the principal investigator or lab contact[12].
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the safe accumulation of waste, not its ultimate transport or disposal.
-
Contact EH&S: Once the waste container is nearly full (e.g., 90% capacity) or has been in the SAA for the maximum allowed time (typically 6-12 months, per institutional policy and EPA regulations), contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup[9][13].
-
Professional Disposal: EH&S will then transport the waste to a central accumulation area before it is collected by a licensed hazardous waste broker or transported to a certified Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration[8].
Decontamination and Spill Management
Accidents can happen, and preparation is key.
-
Routine Decontamination: Glassware that has contained this chemical should be rinsed with a suitable organic solvent (e.g., acetone, ethanol), and the rinsate must be collected as hazardous waste. After the initial rinse, the glassware can be washed normally.
-
Minor Spill Response:
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE, including gloves, lab coat, and eye protection.
-
Contain the spill using a chemical spill kit absorbent. For an acid, a neutral absorbent like vermiculite or sand is preferred. Do not use combustible materials like paper towels to absorb large quantities.
-
Carefully collect the absorbed material using non-sparking scoops and place it in a designated hazardous waste container.
-
Label the container as hazardous waste, listing all contents.
-
Clean the spill area with soap and water.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Disposal workflow for this compound.
References
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). ASPR. Retrieved from [Link]
-
OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). (n.d.). Binghamton University. Retrieved from [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024, May 21). Daniels Health. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Chemical Label for this compound. (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Northwestern University. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemical-label.com [chemical-label.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. 1145-15-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. osha.gov [osha.gov]
- 7. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 8. epa.gov [epa.gov]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. nswai.org [nswai.org]
- 13. epa.gov [epa.gov]
- 14. engineering.purdue.edu [engineering.purdue.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(3,4-Dimethoxyphenyl)pentanoic acid
As researchers and scientists, our primary goal is to advance knowledge, but this pursuit must be anchored in an unwavering commitment to safety. The proper handling of chemical reagents is the bedrock of a safe and efficient laboratory environment. This guide provides essential, field-proven safety and logistical information for handling 5-(3,4-Dimethoxyphenyl)pentanoic acid (CAS No. 1145-15-9), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and protocols outlined here are designed to empower you to work confidently and safely, minimizing risk and ensuring the integrity of your research.
Hazard Assessment: Understanding the Compound
This compound is an aromatic carboxylic acid. Before handling any chemical, a thorough understanding of its potential hazards is critical. According to available Safety Data Sheets (SDS), this compound presents specific risks that dictate our PPE strategy.[1]
The primary hazards are identified as:
While the SDS does not currently classify it as a skin irritant, good laboratory practice dictates that direct skin contact with any chemical, particularly an acid, should be avoided.[3] The acidic nature of the carboxyl group warrants caution.
Hazard Summary Table
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][2] |
This hazard profile forms the basis for our risk assessment and subsequent PPE selection. The primary routes of exposure we must guard against are ingestion and eye contact, with dermal contact being a secondary but important consideration.
Core Protective Measures: Your Last Line of Defense
Engineering controls, such as fume hoods and proper ventilation, are the first line of defense.[4][5] However, PPE is the critical final barrier between you and the chemical. The selection of PPE should not be arbitrary; it is a scientifically informed decision based on the specific hazards of the material being handled.
Eye and Face Protection
The most significant and immediate hazard posed by this compound is serious eye irritation.[1][2] The eyes are particularly vulnerable to chemical splashes.
-
Minimum Requirement: At all times when handling this compound, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Recommended for Splash Hazard: When handling solutions, transferring the solid powder, or performing any operation with a risk of splashing, tightly fitting chemical splash goggles are required.[6][7]
-
Maximum Protection: For large-scale operations or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[7]
Causality: The carboxylic acid functional group can cause significant damage to the delicate tissues of the eye. Goggles provide a seal around the eyes, preventing splashes from entering, a feature that standard safety glasses lack.
Skin and Body Protection
Protecting the skin from accidental contact is a cornerstone of good laboratory practice.
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[8] If you are working with solutions of the compound, consult a glove compatibility chart to ensure the chosen solvent does not compromise the integrity of the glove material. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the appropriate waste stream.
-
Lab Coat: A standard, long-sleeved lab coat should be worn and fully buttoned. This protects your skin and personal clothing from minor spills and contamination.[4]
-
Additional Protection: For procedures involving larger quantities or a higher risk of spills, consider a chemically resistant apron worn over the lab coat. Ensure you wear closed-toe shoes; leather or other absorbent materials are not recommended as they can retain spilled chemicals.[9]
Respiratory Protection
While the solid form of this compound is not expected to be a significant inhalation hazard under standard laboratory conditions, this can change if the material is aerosolized or if fine dust is generated.
-
Standard Handling: When handling small quantities of the solid in a well-ventilated area or a chemical fume hood, respiratory protection is typically not required.
-
Dust Generation: If you are weighing out large quantities of the powder or if the process generates dust, a NIOSH-approved N95 respirator (or equivalent) may be necessary to prevent inhalation of particulates.[9] For operations with a higher potential for aerosol generation, a powered air-purifying respirator (PAPR) might be warranted.[9]
Operational Workflow for Safe Handling
A systematic approach to handling ensures that safety protocols are integrated into every step of the process.
Step-by-Step Handling Protocol
-
Preparation & Risk Assessment: Before starting, review the SDS for this compound.[1] Identify the quantities you will be using and the specific manipulations required.
-
Engineering Controls: Ensure you are working in a designated area with adequate ventilation, preferably within a certified chemical fume hood, especially when handling the solid powder or volatile solutions.[4]
-
Donning PPE: Put on your lab coat, followed by safety goggles (and a face shield, if necessary). Finally, don the appropriate chemical-resistant gloves.
-
Chemical Handling: Carefully weigh or measure the required amount of the compound. Avoid generating dust. If dissolving, add the solid to the solvent slowly.
-
During the Procedure: Remain vigilant. Be aware of your surroundings and the location of emergency equipment such as the eyewash station and safety shower.
-
Post-Handling: Once your experimental work is complete, proceed immediately to the disposal and decontamination steps.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Remove gloves first, followed by the face shield/goggles, and finally the lab coat. Wash hands thoroughly with soap and water.
Safe Handling Workflow Diagram
This diagram illustrates the decision-making process and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
Spill and Disposal Plan
Accidents can happen, and a clear plan for both emergency response and routine disposal is non-negotiable.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Spill: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled, sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure proper PPE is worn during cleanup.
Waste Disposal
As a carboxylic acid, this compound waste must be treated as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with bases, strong oxidizing agents, or reactive metals.[4]
-
Container: Use a designated, clearly labeled, and sealed hazardous waste container. High-density polyethylene (HDPE) containers are a suitable choice for acidic waste.[4] Do not fill the container beyond 90% capacity.
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][10] Do not pour this chemical down the drain.
By adhering to these protocols, you not only protect yourself and your colleagues but also contribute to a culture of safety that is essential for rigorous and reproducible scientific discovery.
References
- Chemical Label for this compound. Fisher Scientific. Provided via search, direct URL not available.
-
Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]
-
Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate. [Link]
-
Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]
-
Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]
-
Aromatic carboxylic acid preparation and reaction. SlideShare. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. [Link]
-
Safety Data Sheet for (2S)-2-(3,4,5-TRIMETHOXYPHENYL)BUTANOIC ACID. Aaron Chemistry & UnaveraChemLab. [Link]
- Process for the purification of aromatic carboxylic acids.
-
Aromatic Carboxylic Acid Preparation and Reaction. Scribd. [Link]
-
Chemical Safety Manual. IIT Bombay. [Link]
-
Personal protective equipment for crop protection. Royal Brinkman. [Link]
-
Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. The Fact Factor. [Link]
-
Methods of Preparations of Aromatic Carboxylic Acids. Gyan Sanchay. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemical-label.com [chemical-label.com]
- 3. unavera.de [unavera.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iitb.ac.in [iitb.ac.in]
- 6. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. Which personal protective equipment do you need to [royalbrinkman.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
